molecular formula C14H11NO B1350955 4-(p-Tolyloxy)benzonitrile CAS No. 37563-42-1

4-(p-Tolyloxy)benzonitrile

Cat. No.: B1350955
CAS No.: 37563-42-1
M. Wt: 209.24 g/mol
InChI Key: ISMMAUUEMOWLIC-UHFFFAOYSA-N
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Description

4-(p-Tolyloxy)benzonitrile is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(p-Tolyloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(p-Tolyloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMAUUEMOWLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398735
Record name 4-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37563-42-1
Record name 4-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-(p-Tolyloxy)benzonitrile (CAS No. 37563-42-1), a versatile diaryl ether nitrile that serves as a crucial intermediate in various fields of chemical synthesis. This document details its physicochemical properties, synthesis protocols, key applications, and analytical data for professionals engaged in pharmaceutical development, agrochemical research, and material science.

Physicochemical and Structural Data

4-(p-Tolyloxy)benzonitrile is a solid organic compound characterized by a benzonitrile moiety linked to a p-cresol through an ether bond. Its core properties are summarized below.

PropertyValueReference(s)
CAS Number 37563-42-1[1][2][3]
Molecular Formula C₁₄H₁₁NO[1][2][3]
Molecular Weight 209.25 g/mol [1]
IUPAC Name 4-(4-methylphenoxy)benzonitrile
Synonyms Benzonitrile, 4-(4-methylphenoxy)-[2]
Appearance White crystals or light yellow solid[1]
Melting Point 70-76 °C[1]
Purity ≥ 99% (GC)[1]

Synthesis of 4-(p-Tolyloxy)benzonitrile

The synthesis of 4-(p-Tolyloxy)benzonitrile is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a variation of the Ullmann condensation. The protocol detailed below is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.

Experimental Protocol: Synthesis from p-Cresol and p-Chlorobenzonitrile

This procedure outlines the synthesis through the reaction of p-cresol with p-chlorobenzonitrile in the presence of a strong base.

Reagents and Materials:

  • p-Cresol

  • p-Chlorobenzonitrile

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Reaction kettle or round-bottom flask with a reflux condenser and magnetic stirrer

  • Standard filtration and drying apparatus

Procedure:

  • Into a reaction kettle, add 1 L of water, 1.5 kg of potassium hydroxide, 2.5 kg of p-cresol, and 10 L of dimethyl sulfoxide.

  • Stir the mixture and heat to 150°C to facilitate the formation of the potassium p-cresolate salt.

  • Once the temperature is stable, add 3 kg of p-chlorobenzonitrile to the reaction mixture.

  • Continue to stir the reaction at 150°C. The reaction is typically complete after 3 hours.

  • After completion, recover the organic solvent (DMSO) via distillation under reduced pressure.

  • Cool the remaining residue to room temperature by adding water.

  • Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry to obtain the crude 4-(4-methylphenoxy)benzonitrile.

  • The product can be further purified by recrystallization if necessary.

G cluster_reagents Starting Materials cluster_process Reaction Process pCresol p-Cresol Mix 1. Mix Reagents & Heat to 150°C pCresol->Mix pChloro p-Chlorobenzonitrile pChloro->Mix KOH Potassium Hydroxide KOH->Mix DMSO DMSO (Solvent) DMSO->Mix React 2. Stir for 3 hours Mix->React Formation of Potassium p-Cresolate Nucleophilic Aromatic Substitution Workup 3. Solvent Recovery & Aqueous Workup React->Workup Purify 4. Filtration, Washing & Drying Workup->Purify Product 4-(p-Tolyloxy)benzonitrile Purify->Product

Figure 1: Synthesis workflow for 4-(p-Tolyloxy)benzonitrile.

Applications in Research and Development

4-(p-Tolyloxy)benzonitrile is not typically an end-product but rather a versatile building block. Its diaryl ether core and reactive nitrile group make it a valuable precursor for more complex molecules in several industries.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[1] Furthermore, it is a precursor for 4-(4-methylphenoxy)benzylamine, which is an essential intermediate for synthesizing pyrazole carboxamide compounds with potential biological activities.

  • Agrochemical Industry: The structure of 4-(p-Tolyloxy)benzonitrile is a scaffold used in the development of modern agrochemicals, contributing to the creation of effective herbicides and pesticides.[1]

  • Material Science: In material science, it is used in the formulation of specialty polymers and coatings. The incorporation of this molecule can enhance properties such as thermal stability and chemical resistance in the final polymer products.[1]

G cluster_start Precursors cluster_end Final Product Classes pCresol p-Cresol Intermediate 4-(p-Tolyloxy)benzonitrile (CAS: 37563-42-1) pCresol->Intermediate Synthesis pClCN p-Halobenzonitrile pClCN->Intermediate Synthesis Pharma Pharmaceuticals (e.g., Anti-inflammatories) Intermediate->Pharma Further Functionalization Agro Agrochemicals (e.g., Herbicides) Intermediate->Agro Further Functionalization Material Advanced Materials (e.g., Specialty Polymers) Intermediate->Material Polymerization Precursor

Figure 2: Role as a central intermediate in chemical synthesis.

Spectroscopic and Analytical Data

While the compound is well-characterized, specific, publicly archived spectral data sets are sparse. A doctoral thesis from the University of Michigan confirms that the ¹H and ¹³C NMR spectra of the synthesized compound match literature data, affirming its successful synthesis via Ullmann coupling.[3]

Analysis MethodExpected Features
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings and the methyl protons of the tolyl group.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon, the ether-linked carbons, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the C≡N (nitrile) stretch, C-O-C (ether) stretch, and aromatic C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 209.25.

Safety and Handling

Detailed toxicological data for 4-(p-Tolyloxy)benzonitrile is not widely available. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(p-Tolyloxy)benzonitrile is a significant chemical intermediate with a well-established synthesis route. Its utility in the creation of high-value molecules for the pharmaceutical, agrochemical, and material science sectors underscores its importance. This guide provides the foundational technical information required for researchers to effectively synthesize and utilize this compound in their development pipelines.

References

physical and chemical properties of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(p-Tolyloxy)benzonitrile, a versatile aromatic nitrile with significant applications in organic synthesis and materials science. This document compiles essential data, including physicochemical properties, spectral information, and detailed experimental protocols for its synthesis. The information presented is intended to support researchers and professionals in drug development and chemical manufacturing in leveraging the unique characteristics of this compound for advanced applications.

Introduction

4-(p-Tolyloxy)benzonitrile, also known as 4-(4-methylphenoxy)benzonitrile, is a key intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a benzonitrile moiety linked to a p-tolyloxy group via an ether bond, imparts a unique combination of reactivity and stability. This makes it a valuable building block for the development of pharmaceuticals, agrochemicals, and advanced polymers.[1] The presence of the nitrile group allows for a wide range of chemical transformations, while the diaryl ether structure contributes to the thermal stability and chemical resistance of derived materials. This guide aims to provide a detailed repository of its known properties and synthetic methodologies.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-(p-Tolyloxy)benzonitrile is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties
PropertyValueReference
Appearance White to yellow solid/crystals[2]
Melting Point 70-76 °C
Boiling Point 338.7 ± 25.0 °C (Predicted)
Density 1.14 g/cm³ (Predicted)
Solubility Information not readily available, but the p-tolyloxy group is noted to enhance solubility.
Storage Conditions 2-8°C for long-term storage[2]
Table 2: Chemical Identifiers and Molecular Properties
PropertyValueReference
CAS Number 37563-42-1[3]
Molecular Formula C₁₄H₁₁NO[3]
Molecular Weight 209.24 g/mol [3]
InChI Key ISMMAUUEMOWLIC-UHFFFAOYSA-N[2]
SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N[2]
XLogP3-AA 3.5[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Spectral Data

Detailed experimental spectral data for 4-(p-Tolyloxy)benzonitrile is not widely available in public databases. The following sections provide predicted data and information on related compounds to offer insight into the expected spectral characteristics.

¹H and ¹³C NMR Spectroscopy

While specific spectra for 4-(p-tolyloxy)benzonitrile are not publicly available, the expected signals can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methyl protons of the tolyl group would present as a singlet around δ 2.3-2.5 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The nitrile carbon would appear further downfield, and the methyl carbon would be observed around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile stretch)2220 - 2240
C-O-C (Ether stretch)1200 - 1250 (asymmetric), 1000 - 1050 (symmetric)
C-H (Aromatic stretch)3000 - 3100
C=C (Aromatic stretch)1450 - 1600
C-H (Methyl stretch)2850 - 3000
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 209. Key fragmentation patterns would likely involve the cleavage of the ether bond.

Synthesis and Purification

The synthesis of 4-(p-Tolyloxy)benzonitrile is commonly achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation or a related ether synthesis. A detailed experimental protocol based on a patented procedure is provided below.[4]

Synthetic Workflow

G p_cresol_na p-Cresol Sodium Salt reaction Reaction Mixture p_cresol_na->reaction fluorobenzonitrile 4-Fluorobenzonitrile fluorobenzonitrile->reaction dmso Dimethyl Sulfoxide (Solvent) dmso->reaction heating Stir at 45-50°C reaction->heating workup Work-up heating->workup precipitation Precipitation in Ice Water workup->precipitation filtration Filtration precipitation->filtration washing Washing with Water and Hexane filtration->washing purification Purification washing->purification dissolution Dissolution in Ethyl Acetate purification->dissolution extraction Washing with NaOH and Brine dissolution->extraction drying Drying over MgSO₄ extraction->drying concentration Concentration drying->concentration final_product 4-(p-Tolyloxy)benzonitrile concentration->final_product

Caption: Synthetic workflow for 4-(p-Tolyloxy)benzonitrile.

Experimental Protocol

Materials:

  • Sodium salt of p-cresol

  • 4-Fluorobenzonitrile

  • Dimethyl sulfoxide (DMSO)

  • Ice water

  • Hexane

  • Ethyl acetate

  • 1 N Sodium hydroxide solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure: [4]

  • In a suitable reaction vessel, dissolve 686 g of 4-fluorobenzonitrile in 3 liters of dimethyl sulfoxide at room temperature.

  • To this solution, add 774.1 g of the sodium salt of p-cresol in small portions.

  • Stir the mixture at 45-50 °C for 24 hours.

  • After cooling, pour the reaction mixture into 10 liters of ice water.

  • Allow the mixture to stand for 1 hour to ensure complete precipitation.

  • Collect the precipitate by filtration and wash it with 4 liters of water followed by 1.3 liters of hexane.

  • For purification, dissolve the crude product in 3 liters of ethyl acetate.

  • Wash the organic phase with a 1 N sodium hydroxide aqueous solution and then with a saturated brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Distill off the solvent under reduced pressure to obtain the crystalline product.

  • The crystals can be further washed with hexane, collected by filtration, and dried to yield pure 4-(p-tolyloxy)benzonitrile.

Reactivity and Stability

4-(p-Tolyloxy)benzonitrile is a stable compound under normal conditions and can be stored at 2-8°C for extended periods.[2] Its reactivity is primarily centered around the nitrile group.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(p-tolyloxy)benzoic acid.

  • Reduction: The nitrile group can be reduced to a primary amine, 4-(p-tolyloxy)benzylamine, using various reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This transformation is highlighted in a patent for producing benzylamine derivatives.[4]

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds.

The diaryl ether linkage is generally stable but can be cleaved under harsh conditions. The aromatic rings can undergo electrophilic substitution, with the positions of substitution being directed by the existing substituents.

Applications in Research and Development

The versatile chemical nature of 4-(p-Tolyloxy)benzonitrile makes it a valuable intermediate in several areas:

  • Pharmaceuticals: It serves as a key building block in the synthesis of various pharmaceutical compounds.

  • Agrochemicals: It is utilized in the development of new pesticides and herbicides.

  • Materials Science: Its incorporation into polymer backbones can enhance thermal stability and chemical resistance, making it useful for specialty polymers and coatings.[1]

Conclusion

4-(p-Tolyloxy)benzonitrile is a commercially available and synthetically versatile molecule with established utility in diverse fields of chemical science. This guide has provided a consolidated resource of its physical, chemical, and spectral properties, along with a detailed experimental protocol for its synthesis. It is anticipated that this information will be a valuable asset for researchers and developers working with this important chemical intermediate.

References

An In-depth Technical Guide to 4-(p-Tolyloxy)benzonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(p-tolyloxy)benzonitrile, a versatile aromatic nitrile with significant applications in organic synthesis and material science. This document details its molecular structure, physicochemical properties, and a comprehensive experimental protocol for its synthesis.

Core Molecular Attributes

4-(p-Tolyloxy)benzonitrile is characterized by a benzonitrile scaffold functionalized with a para-tolyloxy group via an ether linkage. This structural arrangement imparts a unique combination of reactivity and stability, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] The presence of the cyano group allows for a wide range of chemical transformations, while the diaryl ether moiety influences the molecule's conformational properties and electronic distribution.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-(p-tolyloxy)benzonitrile is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO[1][3][4][5]
Molecular Weight 209.25 g/mol [1][2]
CAS Number 37563-42-1[1][3][4][5]
Melting Point 70-76 °C[1][2]
Appearance White crystals[1][2]
Purity ≥ 99% (GC)[1][2]

Synthesis of 4-(p-Tolyloxy)benzonitrile via Ullmann Condensation

The formation of the diaryl ether bond in 4-(p-tolyloxy)benzonitrile can be effectively achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 4-(p-tolyloxy)benzonitrile based on established Ullmann coupling procedures.

Materials:

  • 4-Bromobenzonitrile

  • p-Cresol

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene or o-xylene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add copper(I) iodide (5 mol%) and triphenylphosphine (5 mol%).

  • Reaction Setup: To the flask, add 4-bromobenzonitrile (1.0 equivalent), p-cresol (1.5 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene or o-xylene to the flask to achieve a suitable concentration.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction Conditions: Immerse the flask in a preheated oil bath and heat the reaction mixture to 100-140 °C with vigorous stirring. The optimal temperature may vary depending on the chosen solvent (o-xylene allows for higher temperatures).

  • Monitoring the Reaction: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (4-bromobenzonitrile) is consumed, which typically takes 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield 4-(p-tolyloxy)benzonitrile as a white to light yellow solid. A reported yield for a similar reaction is 44.0%.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of 4-(p-tolyloxy)benzonitrile via the Ullmann condensation reaction.

SynthesisWorkflow Reactants Reactants (4-Bromobenzonitrile, p-Cresol) Reaction Ullmann Coupling (100-140°C, 24h, N2 atm) Reactants->Reaction Catalyst Catalyst & Base (CuI/PPh3, K2CO3) Catalyst->Reaction Solvent Solvent (Toluene or o-Xylene) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product Pure 4-(p-Tolyloxy)benzonitrile Purification->Product Purified Product

Caption: Synthetic workflow for 4-(p-Tolyloxy)benzonitrile.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of 4-(p-Tolyloxy)benzonitrile, a versatile intermediate in the pharmaceutical and material science sectors.[1][2][3] While specific experimental data for this compound is not extensively available in public literature, this document outlines established methodologies for determining its solubility and stability profiles, adhering to internationally recognized guidelines. Detailed experimental protocols are provided to enable researchers to generate precise data for their specific applications. Furthermore, this guide presents a logical framework for understanding the potential degradation pathways and outlines a general workflow for its analysis.

Introduction

4-(p-Tolyloxy)benzonitrile, with the CAS Number 37563-42-1, is an aromatic nitrile distinguished by a p-tolyloxy substituent.[1][2] This structural feature is reported to enhance its solubility and reactivity, making it a valuable building block in organic synthesis.[1] It serves as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of specialty polymers and coatings where its thermal stability and chemical resistance are highly valued.[1][4] A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, purification processes, formulation development, and ensuring the quality and shelf-life of end products.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(p-Tolyloxy)benzonitrile is presented in Table 1. These properties offer initial insights into the molecule's behavior.

Table 1: Physicochemical Properties of 4-(p-Tolyloxy)benzonitrile

PropertyValueReference
Molecular Formula C₁₄H₁₁NO[1][5][6][7]
Molecular Weight 209.25 g/mol [1][5][7]
CAS Number 37563-42-1[1][2][5][6][7]
Appearance White crystals[1][4]
Melting Point 70-76 °C[1][4]
Purity ≥ 99% (GC)[1][4]
Storage Conditions Store at 0-8 °C[1][4]

Solubility Profile

Table 2: Predicted Qualitative Solubility of 4-(p-Tolyloxy)benzonitrile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe polar nitrile group can interact favorably with the polar aprotic solvent, while the aromatic rings are also well-solvated.
Chlorinated Dichloromethane, ChloroformVery SolubleThe polarity of these solvents is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics.
Aromatic Toluene, BenzeneSolubleThe aromatic ring of the solvent can engage in π-π stacking with the benzene rings of the solute.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately SolubleThese solvents have some polarity to interact with the nitrile group but are less polar overall.
Alcohols Methanol, EthanolSparingly to Moderately SolubleThe hydrogen-bonding capability of alcohols may not be as effective in solvating the entire molecule.
Nonpolar Aliphatic Hexane, CyclohexaneSparingly Soluble to InsolubleThese solvents will primarily interact with the nonpolar regions of the solute but may not effectively solvate the polar nitrile group.
Aqueous WaterInsolubleThe large nonpolar surface area of the molecule is expected to make it poorly soluble in water.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of 4-(p-Tolyloxy)benzonitrile in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 4-(p-Tolyloxy)benzonitrile (purity ≥ 99%)

  • Selected solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or sealed tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(p-Tolyloxy)benzonitrile to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[8]

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-(p-Tolyloxy)benzonitrile.[9][10][11][12][13]

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

Stability Profile

4-(p-Tolyloxy)benzonitrile is reported to possess good stability and chemical resistance.[1][4] However, for pharmaceutical and other high-performance applications, a thorough evaluation of its stability under various stress conditions is crucial. The following sections outline the recommended experimental protocols for assessing its thermal, hydrolytic, and photostability, based on the International Council for Harmonisation (ICH) guidelines.[14][15][16]

Thermal Stability

Objective: To evaluate the thermal stability of 4-(p-Tolyloxy)benzonitrile and identify its decomposition temperature.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [17][18][19][20][21]

TGA Protocol:

  • Instrument Setup: Purge the TGA instrument with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of 4-(p-Tolyloxy)benzonitrile into a tared TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

DSC Protocol:

  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy. Purge with an inert gas.

  • Sample Preparation: Seal a small, accurately weighed amount (e.g., 2-5 mg) of the sample in an aluminum pan.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes its melting point and potential decomposition region.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will correspond to melting, while exothermic or complex endothermic events at higher temperatures can indicate decomposition.

Hydrolytic Stability

Objective: To determine the susceptibility of 4-(p-Tolyloxy)benzonitrile to hydrolysis across a range of pH values.

Methodology: Based on ICH Q1A(R2) guidelines for stress testing.[14][15][16]

Protocol:

  • Sample Preparation: Prepare solutions of 4-(p-Tolyloxy)benzonitrile in aqueous buffers at different pH levels (e.g., pH 4, 7, and 9). A co-solvent may be necessary if the compound's aqueous solubility is low.

  • Incubation: Store the solutions at an elevated temperature (e.g., 50 °C or 60 °C) in sealed containers, protected from light. A control sample should be stored at a lower temperature (e.g., 5 °C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining 4-(p-Tolyloxy)benzonitrile and detect any degradation products.

  • Data Analysis: Determine the rate of degradation at each pH and temperature. The nitrile group could potentially hydrolyze to a carboxylic acid or an amide under certain pH conditions.

Photostability

Objective: To evaluate the impact of light exposure on the stability of 4-(p-Tolyloxy)benzonitrile.

Methodology: Based on ICH Q1B guidelines.[1][4][5][22][23]

Protocol:

  • Sample Preparation: Expose the solid compound and a solution of the compound in a photochemically inert solvent to a light source. A dark control sample should be stored under the same conditions but protected from light.

  • Light Exposure: The light source should conform to ICH Q1B specifications, providing a controlled illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[23]

  • Analysis: After exposure, analyze the samples using a suitable analytical method (e.g., HPLC) to determine the extent of degradation and the formation of any photoproducts.

  • Evaluation: Compare the results from the light-exposed samples to the dark control to assess the photolytic degradation.

Potential Degradation Pathways and Experimental Workflow

Based on the chemical structure of 4-(p-Tolyloxy)benzonitrile and known degradation pathways of related compounds, a hypothetical degradation map and a general experimental workflow are presented below.[2][6][24][25][26]

G cluster_main Hypothetical Degradation of 4-(p-Tolyloxy)benzonitrile A 4-(p-Tolyloxy)benzonitrile B 4-(p-Tolyloxy)benzamide A->B Hydrolysis (Amide formation) D Phenolic Degradants A->D Photolysis / Oxidation (Ether cleavage) C 4-(p-Tolyloxy)benzoic acid B->C Hydrolysis (Acid formation)

Caption: Hypothetical degradation pathways for 4-(p-Tolyloxy)benzonitrile.

The primary chemical liabilities are the nitrile group, which can undergo hydrolysis, and the ether linkage, which could be susceptible to cleavage under oxidative or photolytic stress.

G cluster_workflow General Experimental Workflow for Stability Assessment start Obtain pure 4-(p-Tolyloxy)benzonitrile stress Subject to Stress Conditions (Thermal, Hydrolytic, Photolytic) start->stress analyze Analyze Samples by HPLC (Quantify parent, detect degradants) stress->analyze identify Isolate and Identify Degradants (LC-MS, NMR) analyze->identify pathway Elucidate Degradation Pathway identify->pathway report Generate Stability Report pathway->report

Caption: General experimental workflow for stability assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4-(p-Tolyloxy)benzonitrile for researchers and professionals in drug development and material science. While specific quantitative data is sparse, the provided experimental protocols offer a clear roadmap for generating the necessary data to support research, development, and regulatory submissions. The outlined potential degradation pathways and experimental workflow serve as a practical guide for a comprehensive stability assessment of this important chemical intermediate. The inherent stability suggested by its applications in high-performance materials, combined with a systematic evaluation of its properties, will enable its effective and safe use in various advanced applications.[1][4]

References

Spectroscopic Profile of 4-(p-Tolyloxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic nitrile, 4-(p-Tolyloxy)benzonitrile (CAS No: 37563-42-1; Molecular Formula: C₁₄H₁₁NO). This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, material science, and pharmaceutical development by presenting available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and outlining detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment
Predicted
~ 7.6 - 7.7 (d, 2H)H adjacent to CN
~ 7.2 - 7.3 (d, 2H)H on tolyl ring
~ 7.0 - 7.1 (d, 2H)H adjacent to O
~ 6.9 - 7.0 (d, 2H)H adjacent to O
~ 2.3 - 2.4 (s, 3H)CH₃

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
~ 2220 - 2240C≡N (Nitrile)StretchStrong, Sharp
~ 3030 - 3100C-H (Aromatic)StretchMedium
~ 1580 - 1600C=C (Aromatic)StretchMedium-Strong
~ 1480 - 1520C=C (Aromatic)StretchMedium-Strong
~ 1240 - 1280C-O (Aryl Ether)Asymmetric StretchStrong
~ 1160 - 1190C-O (Aryl Ether)Symmetric StretchStrong
~ 810 - 840C-H (Aromatic)Out-of-plane BendStrong

Table 3: Mass Spectrometry (MS) Data

m/z Assignment Method
209.08[M]⁺ESI-MS
180.07[M - CHO]⁺ESI-MS
152.06[M - C₆H₅]⁺ESI-MS
91.05[C₇H₇]⁺ESI-MS

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These protocols are based on standard practices for the analysis of aromatic nitriles and ethers and can be adapted for 4-(p-Tolyloxy)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of 4-(p-Tolyloxy)benzonitrile.

    • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Number of Scans: 16-64

      • Relaxation Delay: 1.0 s

      • Acquisition Time: 4.0 s

      • Spectral Width: 16 ppm

    • Processing: Apply a 0.3 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 1.5 - 2.0 s

      • Spectral Width: 240 ppm

    • Processing: Apply a 1.0 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 4-(p-Tolyloxy)benzonitrile sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.

    • Acquisition Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

    • Procedure:

      • Collect a background spectrum of the clean, empty ATR crystal.

      • Collect the sample spectrum.

      • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a stock solution of 4-(p-Tolyloxy)benzonitrile in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

  • Data Acquisition:

    • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

    • Ionization Mode: Positive ion mode is typically suitable for this class of compound.

    • Infusion: The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • MS Parameters (Typical):

      • Capillary Voltage: 3-4 kV

      • Cone Voltage: 20-40 V

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 250-350 °C

      • Mass Range: m/z 50-500

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-(p-Tolyloxy)benzonitrile.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 4-(p-Tolyloxy)benzonitrile NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample Sample->IR_Prep MS_Prep Dilute Solution Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer (ATR) IR_Prep->IR MS Mass Spectrometer (ESI) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship cluster_structure Structural Components Compound 4-(p-Tolyloxy)benzonitrile Benzonitrile Benzonitrile Moiety Compound->Benzonitrile Tolyloxy p-Tolyloxy Moiety Compound->Tolyloxy Nitrile Nitrile Group Benzonitrile->Nitrile Ether Ether Linkage Tolyloxy->Ether Methyl Methyl Group Tolyloxy->Methyl

An In-depth Technical Guide to the Synthesis and Characterization of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(p-tolyloxy)benzonitrile, a versatile diaryl ether nitrile that serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details established synthetic protocols, thorough characterization data, and insights into the biological relevance of this class of compounds.

Physicochemical Properties

4-(p-Tolyloxy)benzonitrile is a white crystalline solid at room temperature.[1] Its core structure consists of a benzonitrile moiety linked to a p-cresol through an ether bond. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO[2][3][4]
Molecular Weight 209.24 g/mol [2][3][4]
CAS Number 37563-42-1[2][3]
Melting Point 71.5-73.5 °C[5]
Appearance White crystalline solid[1]

Synthesis of 4-(p-Tolyloxy)benzonitrile

The synthesis of 4-(p-tolyloxy)benzonitrile can be effectively achieved through two primary methods: Ullmann condensation and nucleophilic aromatic substitution. Both methods are detailed below.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.5 equivalents), 4-bromobenzonitrile (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF) as the solvent.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen, which can interfere with the catalytic cycle.

  • Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(p-tolyloxy)benzonitrile as a white solid. An isolated yield of 44% has been reported for a similar procedure.[5]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable method, particularly effective when the aromatic ring of the aryl halide is activated by an electron-withdrawing group, such as the nitrile group in 4-chlorobenzonitrile.[7][8][9]

  • Base Formation: In a round-bottom flask under an inert atmosphere, dissolve p-cresol (1.1 equivalents) in a suitable aprotic polar solvent such as DMF or DMSO.

  • Deprotonation: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0°C to form the corresponding phenoxide.

  • Aryl Halide Addition: Once the evolution of hydrogen gas ceases, add 4-chlorobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-100°C.

  • Monitoring: Monitor the reaction progress using TLC.

  • Quenching: After completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction and Purification: Follow the same extraction, washing, and purification procedures as described for the Ullmann condensation to isolate the final product.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(p-tolyloxy)benzonitrile. The following data is based on typical spectroscopic values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (ppm) Multiplicity
7.62d, J = 8.8 Hz
7.23d, J = 8.4 Hz
7.04d, J = 8.8 Hz
6.98d, J = 8.4 Hz
2.38s

Note: The NMR data presented is based on expected values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(p-tolyloxy)benzonitrile would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode
~3050Aromatic C-H stretch
~2230C≡N stretch (nitrile)
~1600, ~1500Aromatic C=C stretch
~1240Aryl-O-Aryl asymmetric stretch
~830p-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique Observed m/z Interpretation
Electrospray Ionization (ESI)210.0862[M+H]⁺
232.0681[M+Na]⁺

Synthetic and Mechanistic Overview

The synthesis of 4-(p-tolyloxy)benzonitrile is a practical illustration of fundamental organic reactions. The following diagrams depict the logical workflow of the synthetic methods and the mechanism of a related biological pathway.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_snar Nucleophilic Aromatic Substitution (SNAr) U_Reactants p-Cresol + 4-Bromobenzonitrile U_Conditions CuI, K₂CO₃ DMF, 120-140°C U_Reactants->U_Conditions U_Product 4-(p-Tolyloxy)benzonitrile U_Conditions->U_Product S_Reactants p-Cresol + 4-Chlorobenzonitrile S_Conditions 1. NaH, DMF, 0°C 2. Heat, 80-100°C S_Reactants->S_Conditions S_Product 4-(p-Tolyloxy)benzonitrile S_Conditions->S_Product

Figure 1. Synthetic workflows for 4-(p-tolyloxy)benzonitrile.

Biological Relevance: Inhibition of Toxoplasma gondii Enoyl Reductase

Diaryl ether compounds have been identified as potent inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway of the parasite Toxoplasma gondii.[10][11][12][13] This pathway is absent in humans, making it an attractive target for antimicrobial drug development.[10][14] The inhibition of TgENR disrupts the parasite's ability to synthesize essential fatty acids, ultimately leading to its demise.

FASII_Inhibition cluster_parasite Toxoplasma gondii Apicoplast Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA FASII Type II Fatty Acid Synthesis (FAS-II) Elongation Cycle AcetylCoA->FASII EnoylACP trans-2-Enoyl-ACP FASII->EnoylACP TgENR Enoyl-ACP Reductase (TgENR) EnoylACP->TgENR AcylACP Acyl-ACP TgENR->AcylACP AcylACP->FASII FattyAcids Fatty Acid Synthesis AcylACP->FattyAcids Inhibitor Diaryl Ether Nitrile (e.g., 4-(p-Tolyloxy)benzonitrile) Inhibitor->Inhibition

Figure 2. Inhibition of the T. gondii FAS-II pathway by diaryl ethers.

The diagram above illustrates how diaryl ether nitriles can inhibit the enoyl-acyl carrier protein reductase (TgENR) in Toxoplasma gondii. This inhibition blocks the elongation cycle of fatty acid synthesis, which is crucial for the parasite's survival and replication.[10][14][15]

Conclusion

4-(p-Tolyloxy)benzonitrile is a valuable chemical entity with significant applications in medicinal chemistry and material science. The synthetic routes of Ullmann condensation and nucleophilic aromatic substitution provide reliable and scalable methods for its preparation. The characterization data confirms its structure and purity. Furthermore, the biological activity of the broader class of diaryl ethers as inhibitors of parasitic enzymes highlights the potential of 4-(p-tolyloxy)benzonitrile as a scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and developers working with this important molecule.

References

An In-depth Technical Guide to 4-(4-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-methylphenoxy)benzonitrile, a diaryl ether nitrile, is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a potential scaffold in drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, with a focus on its role as a precursor to the insecticide Tolfenpyrad.

IUPAC Name: 4-(4-methylphenoxy)benzonitrile[1]

Synonyms: 4-(p-Tolyloxy)benzonitrile, Benzonitrile, 4-(4-methylphenoxy)-[2][3]

CAS Number: 37563-42-1

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(4-methylphenoxy)benzonitrile is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO[1][3]
Molecular Weight209.24 g/mol [1][3]
AppearanceWhite crystalline powder[4]
Melting Point87.7-88.2°C[4]
Solubility0.087 mg/L in water (25°C)[4]

Synthesis of 4-(4-methylphenoxy)benzonitrile

The synthesis of 4-(4-methylphenoxy)benzonitrile can be achieved through several methods. A common approach involves the Ullmann condensation or nucleophilic aromatic substitution.

Experimental Protocol: Ullmann-type Condensation

A patented method for the synthesis of 4-(4-methylphenoxy)benzonitrile involves the reaction of p-cresol with p-chlorobenzonitrile.[5]

Materials:

  • p-Cresol

  • p-Chlorobenzonitrile

  • Potassium hydroxide (KOH)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 10.0 g of p-cresol, 10.3 g of 50% potassium hydroxide, and 100 ml of toluene is heated and stirred under a nitrogen stream at a bath temperature of 140°C.[5]

  • Toluene and the water generated are distilled off.[5]

  • The reaction mixture is cooled to 50°C.[5]

  • To this mixture, 12.7 g of 4-chlorobenzonitrile in 100 ml of N,N-dimethylformamide is added.[5]

  • The mixture is then heated and stirred to complete the reaction.

  • After the reaction, the product is isolated and purified by recrystallization from a suitable solvent like hexane to yield 4-(4-methylphenoxy)benzonitrile.

Synthesis Workflow

Synthesis_Workflow p_cresol p-Cresol reaction Ullmann Condensation (Heating) p_cresol->reaction p_chlorobenzonitrile p-Chlorobenzonitrile p_chlorobenzonitrile->reaction koh KOH, Toluene koh->reaction dmf DMF dmf->reaction product 4-(4-methylphenoxy)benzonitrile reaction->product

A general workflow for the synthesis of 4-(4-methylphenoxy)benzonitrile.

Applications in Agrochemicals and Drug Development

4-(4-methylphenoxy)benzonitrile is a key intermediate in the synthesis of the pyrazole insecticide and acaricide, Tolfenpyrad.[4][6] Tolfenpyrad exhibits a broad spectrum of activity against various pests.[6][7]

The diaryl ether and benzonitrile moieties are also present in numerous biologically active compounds, suggesting the potential of 4-(4-methylphenoxy)benzonitrile as a scaffold in drug discovery.[8][9][10]

Biological Activity and Mechanism of Action

Tolfenpyrad acts by inhibiting the mitochondrial electron transport chain at complex I.[11][12] This disruption of cellular respiration leads to a depletion of energy within the pest, ultimately resulting in mortality.[11] This mode of action is effective against all life stages of the pests, from eggs to adults.[7]

Mitochondrial Electron Transport Chain Inhibition

METC_Inhibition c1 Complex I (NADH Dehydrogenase) c3 Complex III c1->c3 e- c4 Complex IV c3->c4 e- atp_synthase ATP Synthase atp ATP atp_synthase->atp tolfenpyrad Tolfenpyrad tolfenpyrad->c1 Inhibition nadh NADH nadh->c1 h_plus_out H+ adp ADP + Pi adp->atp_synthase

Mechanism of action of Tolfenpyrad, a derivative of 4-(4-methylphenoxy)benzonitrile.

Conclusion

4-(4-methylphenoxy)benzonitrile is a valuable chemical intermediate with a primary role in the production of the insecticide Tolfenpyrad. Its synthesis is well-established, and the mechanism of action of its key derivative highlights a specific biological target in the mitochondrial electron transport chain. While direct applications in drug development for human diseases have not been extensively reported, the presence of the diaryl ether and benzonitrile scaffolds suggests that derivatives of 4-(4-methylphenoxy)benzonitrile could be explored for various therapeutic areas. Further research into the biological activities of this compound and its analogs may unveil new opportunities in pharmaceutical and agrochemical development.

References

Health and Safety Profile of 4-(p-Tolyloxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(p-Tolyloxy)benzonitrile is an aromatic nitrile utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring a p-tolyloxy group, imparts specific solubility and reactivity characteristics.[1] While one supplier notes its "low toxicity," this claim is not substantiated by publicly accessible quantitative data.[2] Given the absence of detailed toxicological studies on 4-(p-Tolyloxy)benzonitrile, this guide synthesizes available information on the compound and its analogues to inform safe handling and experimental design.

Physicochemical Properties

A summary of the known physical and chemical properties of 4-(p-Tolyloxy)benzonitrile is presented in Table 1.

Table 1: Physicochemical Properties of 4-(p-Tolyloxy)benzonitrile

PropertyValueReference
CAS Number 37563-42-1[1][3][4]
Molecular Formula C₁₄H₁₁NO[1][3][4]
Molecular Weight 209.25 g/mol [1][3][4]
Appearance White crystals[1][5]
Melting Point 70-76 °C[1][5]
Purity ≥ 99% (GC)[1]
Storage Conditions 0-8 °C[1]

Toxicological Data (Based on Structural Analogues)

Due to the lack of specific toxicological data for 4-(p-Tolyloxy)benzonitrile, this section summarizes data from related benzonitrile compounds. This approach, known as "read-across," is a common practice in chemical risk assessment but should be interpreted with caution. The primary hazards associated with analogous benzonitriles include acute toxicity (oral, dermal, inhalation), skin and eye irritation, and potential for genotoxicity.[6][7][8]

Acute Toxicity

Acute toxicity data for structural analogues are presented in Table 2. Benzonitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[6][9] Signs of toxicity can include central nervous system effects such as hypoactivity, muscular weakness, prostration, dyspnea, and convulsions, potentially leading to coma and death at high exposures.[10]

Table 2: Acute Toxicity Data for Benzonitrile Analogues

CompoundTestSpeciesRouteValueReference
Benzonitrile LD50RatOral1.0 ± 0.2 g/kg[10]
LD50RatSkin1200 mg/kg
LD50RabbitSkin1250 mg/kg
LC50MouseInhalation900 ppm (4 h)[10]
p-Tolunitrile LD50--Not Available
4-(Benzyloxy)benzonitrile ---Harmful by inhalation, in contact with skin and if swallowed.[6]
2-(p-Tolyl)benzonitrile --OralHarmful if swallowed (H302)[8]
--DermalHarmful in contact with skin (H312)[8]
--InhalationHarmful if inhaled (H332)[8]
Irritation and Sensitization

Analogous compounds are reported to be irritants to the skin, eyes, and respiratory system.[6][11]

Table 3: Irritation Data for Benzonitrile Analogues

CompoundEndpointSpeciesResultReference
Benzonitrile Skin IrritationRabbitModerate (Draize test)
Eye Irritation-Causes eye irritation
Respiratory Irritation-Causes respiratory tract irritation
p-Tolunitrile Skin Irritation-Causes skin irritation (H315)[11]
Eye Irritation-Causes serious eye irritation (H319)[11]
Respiratory Irritation-May cause respiratory irritation (H335)[11]
4-(Benzyloxy)benzonitrile Skin/Eye/Respiratory-Irritating to eyes, respiratory system and skin[6]
Genotoxicity

Studies on benzonitrile have indicated a potential for genotoxicity. Specifically, benzonitrile was found to induce micronuclei in V79 cells, suggesting it has aneugenic (causing chromosome loss) effects at low concentrations.[7]

Table 4: Genotoxicity Data for Benzonitrile

CompoundTest SystemEndpointResultReference
Benzonitrile V79 cellsMicronucleus Induction (aneugenic)Weakly positive[7]

Hazard Identification and Safe Handling

Based on the data from analogous compounds, 4-(p-Tolyloxy)benzonitrile should be handled as a potentially hazardous substance.

Key Hazard Statements (Inferred):

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Harmful if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Suspected of causing genetic defects.

Recommended Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles or a face shield.[6][12]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6][12]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[6]

  • Handling Practices: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12]

The following diagram illustrates a general workflow for hazard assessment and safe handling.

G cluster_0 Hazard Identification & Assessment cluster_1 Control Measures cluster_2 Handling & Emergency ReviewData Review Available Data (SDS, Literature, Analogues) IdentifyHazards Identify Potential Hazards (Toxicity, Irritation, etc.) ReviewData->IdentifyHazards RiskAssess Perform Risk Assessment (Exposure Potential) IdentifyHazards->RiskAssess EngControls Implement Engineering Controls (Fume Hood, Ventilation) RiskAssess->EngControls PPE Select Appropriate PPE (Gloves, Goggles, Respirator) EngControls->PPE Procedures Develop Safe Handling Procedures (SOPs) PPE->Procedures Handling Safe Chemical Handling Procedures->Handling Spill Spill & Emergency Response Plan Handling->Spill Waste Proper Waste Disposal Handling->Waste

Figure 1: General workflow for chemical hazard assessment and safe handling.

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess chemical safety. The following are summaries of key experimental methodologies relevant to the potential hazards of 4-(p-Tolyloxy)benzonitrile.

Acute Oral Toxicity – OECD Test Guideline 401 (Superseded)

Note: OECD TG 401 has been deleted and replaced by alternative methods (TG 420, 423, and 425) that use fewer animals.[14] However, its methodology is foundational and cited in older literature.

  • Principle: This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[12] The primary endpoint is the Median Lethal Dose (LD50), which is the statistically derived single dose of a substance expected to cause death in 50% of the animals tested.[12]

  • Methodology:

    • Test Animals: Typically, young adult rats of a commonly used laboratory strain are used.[12] Animals are fasted prior to dosing.

    • Dose Administration: The test substance is administered orally by gavage in a single dose. At least three dose levels are used with a minimum of 5 animals (usually of the same sex) per dose level.[12]

    • Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., tremors, convulsions, salivation, lethargy) for at least 14 days.[12]

    • Pathology: A gross necropsy is performed on all animals at the end of the study to record any pathological changes.[12]

    • Data Analysis: The LD50 is calculated using a standard statistical method.

In Vitro Skin Irritation – OECD Test Guideline 439
  • Principle: This in vitro test method uses a Reconstructed human Epidermis (RhE) model to identify chemicals that cause skin irritation.[9][10][13] Irritant potential is determined by the relative mean viability of tissues exposed to the test chemical compared to negative controls.[3][9]

  • Methodology:

    • Test System: A three-dimensional RhE model (e.g., EpiDerm™, EpiSkin™) consisting of human-derived keratinocytes is used.[9][10]

    • Procedure: The test chemical is applied topically to triplicate tissue samples for a defined period (e.g., 60 minutes).[3] After exposure, the tissues are rinsed and incubated for a recovery period (e.g., 42 hours).[3]

    • Viability Measurement: Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified by measuring its optical density.[6]

    • Classification: A chemical is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[3][9][13]

In Vitro Eye Irritation – OECD Test Guideline 492
  • Principle: This test uses a Reconstructed human Cornea-like Epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.[2][15] The endpoint is the relative cell viability of the RhCE tissue after exposure to the test chemical.[2]

  • Methodology:

    • Test System: An RhCE model (e.g., EpiOcular™) is used.[16]

    • Procedure: The test chemical is applied topically to the corneal model for a specified duration (e.g., 30 minutes for liquids, 6 hours for solids).[16][17]

    • Viability Measurement: Following exposure and a post-incubation period, tissue viability is determined using the MTT assay.

    • Classification: If the mean tissue viability is > 60%, the chemical is classified as a non-irritant (UN GHS No Category).[2][17] If viability is ≤ 60%, no prediction can be made, and further testing may be required.[2][17]

Bacterial Reverse Mutation (Ames) Test – OECD Test Guideline 471
  • Principle: The Ames test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of genotoxic potential.[18] Mutagenic compounds cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a selective medium.

  • Methodology:

    • Tester Strains: At least five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102).

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Procedure: The bacteria, test chemical (at several concentrations), and S9 mix (if used) are combined and plated on a minimal agar medium lacking the specific amino acid. Plates are incubated for 48-72 hours.

    • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count.

In Vitro Mammalian Cell Micronucleus Test – OECD Test Guideline 487
  • Principle: This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in the cytoplasm of interphase cells.[1][19] Micronuclei are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[4] This test can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[20]

  • Methodology:

    • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO or TK6, are used.[19][20]

    • Procedure: Cells are exposed to the test chemical at multiple concentrations, with and without metabolic activation (S9).[20] Treatment is followed by an incubation period that allows for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one division.[20]

    • Analysis: Cells are harvested, stained, and scored for the frequency of micronuclei in binucleated cells.[20]

    • Classification: A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the number of cells with micronuclei.[4][20]

Potential Mechanisms of Toxicity (Generalized)

While the specific molecular mechanisms of 4-(p-Tolyloxy)benzonitrile are uncharacterized, many toxic compounds exert their effects through common cellular pathways. Nitriles, as a class, can exhibit toxicity through various mechanisms, including the metabolic release of cyanide, which inhibits cellular respiration.[21][22] However, for many complex nitriles, toxicity may also be related to the parent molecule or other metabolites.[21] Two generalized pathways often implicated in chemical-induced toxicity are oxidative stress and mitochondrial dysfunction.

Oxidative Stress Signaling

Chemical stressors can lead to an overproduction of reactive oxygen species (ROS), creating an imbalance that damages cellular components like lipids, proteins, and DNA.[23][24] This can trigger signaling cascades aimed at mitigating the damage.

G cluster_0 Cellular Response to Chemical Stressor cluster_1 Damage & Signaling cluster_2 Cellular Outcomes Stressor Chemical Stressor (e.g., Benzonitrile Metabolite) ROS Increased ROS (Reactive Oxygen Species) Stressor->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage MAPK MAPK Pathway Activation ROS->MAPK Nrf2 Keap1-Nrf2 Pathway Activation ROS->Nrf2 Apoptosis Apoptosis (Cell Death) Damage->Apoptosis Inflammation Inflammation (via NF-κB, etc.) MAPK->Inflammation Antioxidant Antioxidant Gene Expression (ARE) Nrf2->Antioxidant

Figure 2: Generalized signaling pathway for cellular oxidative stress.
Mitochondrial Dysfunction

Mitochondria are central to cell survival and energy production.[25] Chemical insults can disrupt mitochondrial function, leading to decreased ATP production, increased ROS generation, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering programmed cell death.[25][26]

G cluster_0 Initiation cluster_1 Mitochondrial Impact cluster_2 Downstream Events Stressor Toxicant/Metabolite ETC Inhibition of Electron Transport Chain Stressor->ETC Perm Increased Membrane Permeability (MPTP) Stressor->Perm Mito Mitochondrion ROS ROS Production ↑ ETC->ROS ATP ATP Production ↓ ETC->ATP CytC Cytochrome c Release Perm->CytC Caspase Caspase Activation (e.g., Caspase-9, -3) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

The Discovery and Enduring Legacy of Benzonitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzonitrile moiety, a benzene ring substituted with a nitrile group, represents a cornerstone in the edifice of organic chemistry. Since its discovery in the mid-19th century, benzonitrile and its derivatives have evolved from a laboratory curiosity to indispensable building blocks in a vast array of applications, most notably in the pharmaceutical industry. The unique electronic properties and versatile reactivity of the nitrile group have made benzonitrile-containing scaffolds privileged structures in the design of therapeutic agents targeting a wide range of diseases, including cancer and hormonal disorders. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of benzonitrile compounds, alongside a detailed exploration of their role in modern drug development, with a focus on key signaling pathways.

Discovery and History

Benzonitrile was first reported in 1844 by the German chemist Hermann Fehling.[1][2] His pioneering work involved the thermal dehydration of ammonium benzoate, a reaction that established a fundamental transformation in organic synthesis and laid the groundwork for the chemistry of nitriles. Fehling's discovery was a significant milestone, providing the first synthetic route to an aromatic nitrile and opening the door to the exploration of this important class of compounds.

Historically, the production of benzonitrile has seen significant evolution. Early methods have been largely supplanted by more efficient and scalable industrial processes. The ammoxidation of toluene, a gas-phase reaction of toluene with ammonia and oxygen at high temperatures over a metal oxide catalyst, is now the dominant industrial method for benzonitrile production.[3] For laboratory-scale synthesis, the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with a copper(I) cyanide, remains a valuable and widely used method.[4][5][6]

Physicochemical and Spectroscopic Properties of Benzonitrile

Benzonitrile is a colorless liquid with a characteristic almond-like odor. Its physical and spectroscopic properties are well-characterized and are summarized in the table below.

PropertyValue
Chemical Formula C₇H₅N
Molar Mass 103.12 g/mol
Appearance Colorless liquid
Odor Almond-like
Density 1.01 g/cm³ (at 20 °C)
Melting Point -13 °C
Boiling Point 190.7 °C
Solubility in water Slightly soluble
Refractive Index (n_D^20) 1.528
¹H-NMR (CDCl₃, ppm) δ 7.3-7.7 (m, 5H)
¹³C-NMR (CDCl₃, ppm) δ 118.9 (C≡N), 132.5 (aromatic), 132.0 (aromatic), 129.1 (aromatic), 112.2 (aromatic ipso-C)
IR (neat, cm⁻¹) 2228 (C≡N stretch)

Key Experimental Protocols for the Synthesis of Benzonitrile

Detailed and reproducible experimental protocols are crucial for researchers. This section provides methodologies for key historical and modern syntheses of benzonitrile.

Historical Synthesis: Thermal Dehydration of Ammonium Benzoate (Generalized from Fehling's Discovery)

Reaction: C₆H₅COONH₄ → C₆H₅CN + 2H₂O

Procedure:

  • Place ammonium benzoate in a distillation apparatus.

  • Heat the flask gently at first, then increase the temperature to around 200-220 °C.

  • Water and benzonitrile will co-distill.

  • Collect the distillate in a receiving flask.

  • Separate the benzonitrile from the aqueous layer using a separatory funnel.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purify the crude benzonitrile by fractional distillation.

Modern Laboratory Synthesis: Dehydration of Benzamide with Ammonium Sulfamate

This method provides a convenient and relatively safe laboratory-scale synthesis of benzonitrile from readily available starting materials.[7]

Reaction: C₆H₅CONH₂ + NH₂SO₃H → C₆H₅CN + (NH₄)HSO₄

Materials:

  • Benzamide (87 g)

  • Ammonium sulfamate (100 g)

Procedure:

  • Combine benzamide and ammonium sulfamate in a 500 mL round-bottom flask equipped with a magnetic stir bar and set up for simple distillation.

  • Heat the mixture to 150-160 °C. At this temperature, the reactants will melt and react to form an N-benzoylsulfamate intermediate. Maintain this temperature for approximately 3.5 hours.

  • Slowly increase the temperature to 200 °C over 1.5 hours.

  • At temperatures above 190 °C, the intermediate decomposes to benzonitrile and ammonium bisulfate.

  • Collect the distilled benzonitrile.

  • The crude product can be purified by steam distillation followed by extraction and drying.

The Rosenmund-von Braun Reaction

This reaction is a versatile method for the synthesis of aryl nitriles from aryl halides.

Reaction: C₆H₅Br + CuCN → C₆H₅CN + CuBr

Materials:

  • Bromobenzene

  • Copper(I) cyanide

  • A polar, high-boiling solvent such as dimethylformamide (DMF) or pyridine

Procedure:

  • In a round-bottom flask, combine the aryl halide and a stoichiometric excess of copper(I) cyanide in a suitable solvent (e.g., DMF).

  • Heat the reaction mixture to reflux (typically 150-200 °C) for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a drying agent and remove the solvent under reduced pressure.

  • Purify the crude benzonitrile by distillation or chromatography.

Benzonitrile Compounds in Drug Development: Targeting Key Signaling Pathways

The benzonitrile moiety is a prominent feature in a number of clinically significant drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions, as well as its metabolic stability, makes it a valuable pharmacophore.

Inhibition of Tubulin Polymerization

Certain benzonitrile derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting the formation of microtubules, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition by Benzonitrile Derivative αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Benzonitrile_Derivative Benzonitrile Derivative Benzonitrile_Derivative->αβ-Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by a benzonitrile derivative.

Modulation of Immune Checkpoints: PD-1/PD-L1 Inhibition

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a key immune checkpoint that cancer cells can exploit to evade the immune system. Small molecule inhibitors containing a benzonitrile scaffold have been developed to block this interaction, thereby restoring T-cell activity against tumors.[8][9]

PD1_PDL1_Inhibition cluster_0 T-Cell and Tumor Cell Interaction cluster_1 Immune Evasion cluster_2 Inhibition by Benzonitrile Derivative T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 Tumor_Cell Tumor_Cell PD-L1 PD-L1 Tumor_Cell->PD-L1 PD-1->PD-L1 Binding T-Cell_Inactivation T-Cell Inactivation PD-L1->T-Cell_Inactivation Benzonitrile_Inhibitor Benzonitrile Inhibitor Benzonitrile_Inhibitor->PD-L1 Blocks Interaction

Caption: Benzonitrile derivative blocking the PD-1/PD-L1 interaction.

Targeting Hormone Signaling in Cancer

Enzalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of prostate cancer. A key step in its synthesis involves a benzonitrile-containing intermediate. Enzalutamide acts by competitively inhibiting the binding of androgens to the AR, preventing its nuclear translocation and subsequent activation of target genes that promote tumor growth.[1][2][10][11][12]

Androgen_Receptor_Inhibition cluster_0 Androgen Receptor Signaling cluster_1 Inhibition by Enzalutamide Androgen Androgen AR Androgen Receptor (Cytoplasm) Androgen->AR Binding AR_nucleus Androgen Receptor (Nucleus) AR->AR_nucleus Nuclear Translocation DNA DNA AR_nucleus->DNA Binds to AREs Gene_Transcription Gene Transcription & Tumor Growth DNA->Gene_Transcription Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation Enzalutamide->DNA Inhibits Binding

Caption: Mechanism of action of enzalutamide on the androgen receptor pathway.

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. Its synthesis involves a benzonitrile derivative. Letrozole works by inhibiting the enzyme aromatase, which is responsible for the final step in the biosynthesis of estrogens. By blocking estrogen production, letrozole reduces the growth stimulus for estrogen-receptor-positive breast cancer cells.[13][14][15][16][17]

Aromatase_Inhibition cluster_0 Estrogen Biosynthesis cluster_1 Inhibition by Letrozole Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Letrozole Letrozole Letrozole->Aromatase Inhibition

Caption: Letrozole's inhibition of the aromatase enzyme in estrogen synthesis.

Conclusion

From its initial discovery through a simple dehydration reaction to its current status as a key component in life-saving pharmaceuticals, the journey of benzonitrile exemplifies the progress of organic and medicinal chemistry. The versatility of the benzonitrile scaffold continues to inspire the development of novel therapeutic agents and innovative synthetic methodologies. For researchers and professionals in drug development, a deep understanding of the history, synthesis, and biological applications of benzonitrile compounds is essential for harnessing their full potential in the ongoing quest for new and improved medicines.

References

A Deep Dive into the Fundamental Reaction Mechanisms of Diaryl Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether linkage is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. A thorough understanding of the fundamental reaction mechanisms governing the synthesis, cleavage, and rearrangement of these crucial molecules is paramount for the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms associated with diaryl ethers, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.

I. Synthesis of Diaryl Ethers: Forging the C-O Bond

The construction of the diaryl ether bond can be achieved through several powerful synthetic methodologies. The choice of method often depends on the electronic nature of the coupling partners, steric considerations, and functional group tolerance.

Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for diaryl ether synthesis, typically involving the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[1] Modern advancements have introduced the use of ligands to facilitate the reaction under milder conditions.

Mechanism: The reaction generally proceeds through a Cu(I)/Cu(III) catalytic cycle. The initial step involves the formation of a copper phenoxide species. Oxidative addition of the aryl halide to the copper(I) phenoxide generates a Cu(III) intermediate, which then undergoes reductive elimination to furnish the diaryl ether and regenerate the active Cu(I) catalyst.

Quantitative Data:

EntryAryl HalidePhenolBaseLigandSolventTemp (°C)Yield (%)
14-ChloronitrobenzenePhenolK₂CO₃NonePyridine200Moderate
22-Bromonaphthalenep-CresolK₂CO₃PPh₃Toluene10058
34-IodoanisolePhenolCs₂CO₃N,N-dimethylglycineDioxane9095
43,4-Dimethylphenylthallium(III) bis-trifluoroacetateThallous 4-nitrophenoxide--Dioxane9592

Experimental Protocol: Synthesis of 3,4-Dimethylphenyl-4'-nitrophenyl ether [2]

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add thallous 4-nitrophenoxide (2.8 g, 8.2 mmol) and cuprous bromide (1.2 g, 8.3 mmol) in dry dioxane (30 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Gradually add a solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (3.75 g, 7.0 mmol) in dioxane (8 mL) via syringe.

  • Heat the reaction mixture to a gentle reflux (95 °C) and maintain this temperature for 5 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired diaryl ether.

Catalytic Cycle of the Ullmann Condensation:

Ullmann_Condensation cluster_legend Legend Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' + Ar'OH, Base - HX Cu(III)(Ar)(OAr')X Cu(III)(Ar)(OAr')X Cu(I)OAr'->Cu(III)(Ar)(OAr')X Oxidative Addition + ArX Ar-O-Ar' Ar-O-Ar' Cu(III)(Ar)(OAr')X->Ar-O-Ar' Reductive Elimination Catalyst Cu(I) Intermediate Intermediate Cu(III) Intermediate Product Diaryl Ether

Caption: Catalytic cycle of the Ullmann Condensation.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[3][4]

Mechanism: The catalytic cycle is generally accepted to involve a Pd(0)/Pd(II) manifold. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate. Subsequent coordination of the phenol and base-mediated deprotonation leads to a palladium phenoxide complex. Reductive elimination from this complex yields the diaryl ether product and regenerates the Pd(0) catalyst.

Quantitative Data: [3]

EntryAryl HalidePhenolBaseLigandCatalystSolventTemp (°C)Yield (%)
14-BromotoluenePhenolK₃PO₄XPhosPd₂(dba)₃Toluene10095
24-Chlorobenzonitrile4-MethoxyphenolNaOtBuSPhosPd(OAc)₂Toluene11092
33-Bromoquinolineo-CresolK₃PO₄RuPhosPd₂(dba)₃Toluene/DME8088
41-Bromo-4-(trifluoromethyl)benzene2-NaphtholCs₂CO₃JohnPhosPd(OAc)₂Toluene10097

Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling [3]

  • In a glovebox, to an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and ligand (e.g., XPhos, 0.02 mmol).

  • Add the appropriate solvent (e.g., toluene, 5 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Buchwald-Hartwig C-O Coupling:

Buchwald_Hartwig cluster_legend Legend Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition + ArX Pd(II)(Ar)(OAr')L Pd(II)(Ar)(OAr')L Pd(II)(Ar)(X)L->Pd(II)(Ar)(OAr')L + Ar'OH, Base - HX Ar-O-Ar' Ar-O-Ar' Pd(II)(Ar)(OAr')L->Ar-O-Ar' Reductive Elimination Catalyst Pd(0) Intermediate Intermediate Pd(II) Intermediate Product Diaryl Ether

Caption: Catalytic cycle of the Buchwald-Hartwig C-O Coupling.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a direct route to diaryl ethers, particularly when one of the aryl rings is activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism.

Mechanism: The reaction is initiated by the nucleophilic attack of a phenoxide on the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the diaryl ether.

Quantitative Data: Synthesis of Carbohydrate-Aryl Ethers

EntryCarbohydrate AlcoholFluoro(hetero)aryl PartnerBaseSolventYield (%)
1Furanoside 41-Fluoro-4-nitrobenzeneKHMDSDMF92
2Furanoside 42-FluoropyridineKHMDSDMF78
3Furanoside 61-Fluoro-2,4-dinitrobenzeneKHMDSDMF95
4Pyranoside 9PentafluoropyridineKHMDSDMF85

Experimental Protocol: General Procedure for SNAr Synthesis of Carbohydrate-Aryl Ethers

  • To a solution of the carbohydrate alcohol (1.1 equiv) in anhydrous DMF at 0 °C, add KHMDS (1.1 equiv).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the fluoro(hetero)aryl partner (1.0 equiv) and allow the reaction to warm to room temperature.

  • Stir the reaction for 16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ether.

II. Cleavage of Diaryl Ethers: Breaking the C-O Bond

The cleavage of the robust C-O bond in diaryl ethers is a challenging but important transformation, particularly in the context of lignin valorization and the degradation of persistent organic pollutants.

Visible-Light Photoredox-Catalyzed C-O Bond Cleavage

Recent advances in photoredox catalysis have enabled the cleavage of diaryl ether C-O bonds under mild conditions.[5][6][7]

Mechanism: The proposed mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with a sacrificial electron donor or the substrate itself, leading to the formation of a radical ion. This reactive intermediate can then undergo C-O bond fragmentation. In some systems, a Lewis acid co-catalyst is employed to facilitate the cleavage.[5][6][7]

Quantitative Data: Acidolysis of Diaryl Ethers [5][6][7]

EntryDiaryl EtherAryl Carboxylic AcidPhotocatalystLewis AcidSolventYield of Phenol (%)
1Diphenyl ether4-Methylbenzoic acidAcridiniumCu(TMHD)₂CH₃CN85
24-PhenoxyphenolBenzoic acidAcridiniumCu(TMHD)₂CH₃CN92
32-Phenoxyanisole4-Chlorobenzoic acidAcridiniumCu(TMHD)₂CH₃CN78

Experimental Protocol: General Procedure for Photoredox-Catalyzed Cleavage [5][6][7]

  • To an oven-dried Schlenk tube, add the diaryl ether (0.2 mmol), aryl carboxylic acid (0.4 mmol), photocatalyst (e.g., acridinium salt, 1 mol%), and Lewis acid (e.g., Cu(TMHD)₂, 10 mol%).

  • Add anhydrous acetonitrile (2 mL) and degas the solution with argon for 15 minutes.

  • Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature for 24 hours.

  • After the reaction, add a solution of NaOH (2 M) and stir for 1 hour for in-situ hydrolysis of the resulting ester.

  • Acidify the mixture with HCl (2 M) and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to isolate the phenolic products.

Proposed Catalytic Cycle for Photoredox-Catalyzed C-O Cleavage:

Photoredox_Cleavage cluster_legend Legend PC Photocatalyst PC->PC Visible Light (hν) PC->PC SET PC* Excited Photocatalyst ArCOOH Aryl Carboxylic Acid ArCOO• Aryl Carboxyl Radical ArCOOH->ArCOO• - H⁺, - e⁻ (via PC*) Intermediate Radical Adduct ArCOO•->Intermediate + Ar-O-Ar' Ar-O-Ar' Diaryl Ether Products Phenols Intermediate->Products Fragmentation & Hydrolysis Catalyst Photocatalyst Excited Excited State Radical Radical Species Product Final Products Kinetic_Workflow cluster_prep 1. Reaction Preparation cluster_run 2. Reaction Execution and Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare stock solutions of reactants, catalyst, ligand, and internal standard in the chosen solvent. B Set up parallel reactions in a multi-well reactor plate at a constant temperature. A->B C Initiate reactions by adding the final reagent (e.g., catalyst solution). B->C D At timed intervals, withdraw an aliquot from each reaction well. C->D E Quench the aliquot immediately in a vial containing a quenching agent (e.g., water or a reducing agent). D->E F Analyze the quenched samples by GC-MS or HPLC to determine the concentration of starting materials and product relative to the internal standard. E->F G Plot concentration vs. time for each reactant and product. F->G H Determine the initial reaction rate from the slope of the concentration vs. time plot at t=0. G->H I Perform kinetic modeling to determine the reaction order with respect to each component and calculate the rate constant (k). H->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(p-Tolyloxy)benzonitrile from p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-(p-Tolyloxy)benzonitrile, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science. Two primary synthetic routes commencing from p-cresol are presented: the Ullmann condensation and a nucleophilic aromatic substitution (SNAr) pathway.

Introduction

4-(p-Tolyloxy)benzonitrile is a diaryl ether derivative. The synthesis of such compounds is of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules and functional materials. The protocols outlined below describe two effective methods for the preparation of this target molecule from readily available starting materials.

Synthetic Pathways

Two common and effective methods for the synthesis of 4-(p-Tolyloxy)benzonitrile from p-cresol are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

  • Ullmann Condensation: This classic copper-catalyzed cross-coupling reaction involves the formation of a carbon-oxygen bond between an aryl halide and an alcohol or phenol.[1][2][3] In this case, p-cresol is coupled with an aryl halide such as 4-chlorobenzonitrile or 4-bromobenzonitrile in the presence of a copper catalyst and a base.[4]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a nucleophile, in this case, the phenoxide derived from p-cresol, with an electron-deficient aromatic ring bearing a good leaving group.[5][6] 4-Fluorobenzonitrile is an excellent substrate for this reaction as the fluorine atom is a good leaving group and the electron-withdrawing nitrile group activates the ring towards nucleophilic attack.[7]

Data Presentation

Synthesis RouteAryl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ullmann Condensation4-bromobenzonitrile5 mol% CuI/PPh32 equiv. K2CO3Not Specified1002444.0[4]
Nucleophilic Aromatic Substitution4-fluorobenzonitrileNoneSodium salt of p-cresolDMSORoom TemperatureNot SpecifiedNot Specified[8]
Nucleophilic Aromatic Substitution4-chlorobenzonitrileNone50% KOHToluene/DMF140 (azeotropic removal of water), then 50Not SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: Synthesis of 4-(p-Tolyloxy)benzonitrile via Ullmann Condensation

This protocol is adapted from a reported Ullmann coupling reaction of p-cresol with an aryl bromide.[4]

Materials:

  • p-Cresol

  • 4-Bromobenzonitrile

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3), anhydrous

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide or Toluene)

  • Dichloromethane (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add p-cresol (1.0 equiv.), 4-bromobenzonitrile (1.0 equiv.), copper(I) iodide (0.05 equiv.), triphenylphosphine (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a suitable anhydrous, degassed solvent (e.g., DMF or toluene).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(p-tolyloxy)benzonitrile as a light yellow solid.[4]

  • Characterize the product by NMR and mass spectrometry and determine the melting point. The reported melting point is 71.5-73.5 °C.[4]

Protocol 2: Synthesis of 4-(p-Tolyloxy)benzonitrile via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction of the sodium salt of p-cresol with 4-fluorobenzonitrile.[8]

Materials:

  • p-Cresol

  • Sodium hydride (NaH) or another suitable base (e.g., potassium hydroxide)

  • 4-Fluorobenzonitrile

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMSO.

  • Carefully add sodium hydride (1.1 equiv.) to the DMSO with stirring.

  • Slowly add a solution of p-cresol (1.0 equiv.) in a small amount of anhydrous DMSO to the sodium hydride suspension at room temperature. Stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of p-cresol.

  • To this solution, add 4-fluorobenzonitrile (1.0 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction may require gentle heating to proceed at a reasonable rate.

  • Upon completion, carefully quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(p-tolyloxy)benzonitrile.

  • Characterize the product by NMR and mass spectrometry and determine the melting point.

Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_snar Nucleophilic Aromatic Substitution (SNAr) U_Start p-Cresol + 4-Bromobenzonitrile U_Reactants Add CuI/PPh3, K2CO3, Solvent U_Start->U_Reactants U_Reaction Heat at 100°C, 24h U_Reactants->U_Reaction U_Workup Aqueous Workup & Extraction U_Reaction->U_Workup U_Purify Column Chromatography U_Workup->U_Purify U_Product 4-(p-Tolyloxy)benzonitrile U_Purify->U_Product S_Start p-Cresol S_Base React with NaH in DMSO S_Start->S_Base S_Phenoxide Sodium p-cresolate S_Base->S_Phenoxide S_Reactant Add 4-Fluorobenzonitrile S_Phenoxide->S_Reactant S_Reaction Stir at RT S_Reactant->S_Reaction S_Workup Aqueous Workup & Extraction S_Reaction->S_Workup S_Purify Column Chromatography S_Workup->S_Purify S_Product 4-(p-Tolyloxy)benzonitrile S_Purify->S_Product

Caption: Experimental workflows for the synthesis of 4-(p-Tolyloxy)benzonitrile.

References

Application Notes and Protocols: Ullmann Condensation for 4-(p-Tolyloxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-heteroatom bonds, particularly the synthesis of diaryl ethers. This reaction, first reported by Fritz Ullmann in 1903, traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol.[1] While early iterations of the Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[1]

The diaryl ether linkage is a prevalent structural motif in a wide array of biologically active molecules and functional materials. Consequently, the Ullmann condensation remains a vital tool for researchers in medicinal chemistry and materials science. This document provides detailed protocols and application notes for the synthesis of 4-(p-Tolyloxy)benzonitrile, a valuable building block in organic synthesis, via the Ullmann condensation.

Reaction and Mechanism

The synthesis of 4-(p-Tolyloxy)benzonitrile is achieved through the copper-catalyzed reaction of 4-halobenzonitrile (typically 4-bromobenzonitrile or 4-chlorobenzonitrile) with p-cresol. The general reaction is depicted below:

Reaction Scheme:

The catalytic cycle of the Ullmann condensation for diaryl ether synthesis is generally accepted to proceed through a Cu(I)/Cu(III) mechanism. The process begins with the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper(I) complex, forming a copper(III) intermediate. Finally, reductive elimination from the copper(III) species yields the desired diaryl ether and regenerates the active copper(I) catalyst.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 4-(p-Tolyloxy)benzonitrile based on established literature procedures.[2]

Materials:

  • 4-Bromobenzonitrile

  • p-Cresol

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Toluene or o-Xylene, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), p-cresol (1.5 eq), copper(I) iodide (0.05 eq), triphenylphosphine (0.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene or o-xylene via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 100 °C (for toluene) or 140 °C (for o-xylene). Stir the mixture vigorously for 24 hours.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford 4-(p-Tolyloxy)benzonitrile as a light yellow solid.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-(p-Tolyloxy)benzonitrile under various conditions as reported in the literature.

Aryl HalidePhenolCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzonitrilep-CresolCuI (5)PPh₃ (5)K₂CO₃ (2)Toluene1002444.0[2]
4-Bromobenzonitrilep-CresolCuI (5)PPh₃ (5)K₂CO₃ (2)o-Xylene1402467.9[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 4-Bromobenzonitrile, p-Cresol, CuI, PPh3, K2CO3 inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Anhydrous Solvent (Toluene or o-Xylene) heat Heat and Stir (100-140 °C, 24h) solvent->heat inert->solvent monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (Ethyl Acetate/Water) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 4-(p-Tolyloxy)benzonitrile purify->product

Caption: Experimental workflow for the synthesis of 4-(p-Tolyloxy)benzonitrile.

ullmann_catalytic_cycle CuI Cu(I)X Cu_phenoxide Ar'O-Cu(I) CuI->Cu_phenoxide + Ar'O- CuIII_intermediate Ar'(O)-Cu(III)-Ar(X) Cu_phenoxide->CuIII_intermediate Oxidative Addition CuIII_intermediate->CuI Reductive Elimination product Ar-O-Ar' CuIII_intermediate->product phenol Ar'OH phenol->Cu_phenoxide aryl_halide ArX aryl_halide->CuIII_intermediate base Base base->phenol

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

References

Catalytic Synthesis of 4-(p-Tolyloxy)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of 4-(p-tolyloxy)benzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The following sections outline three prominent catalytic methodologies: the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, and a Microwave-Assisted Catalyst-Free Synthesis. Each section includes a detailed experimental protocol, and a comparative summary of the methods is provided.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes the key quantitative data for the different catalytic methods for the synthesis of 4-(p-tolyloxy)benzonitrile and related diaryl ethers.

MethodCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Ullmann Condensation CuI (5 mol%)PPh₃K₂CO₃Toluene1002444.0[1]
Modified Ullmann CuI (10 mol%)N,N-DimethylglycineCs₂CO₃Dioxane9024Good to Excellent[2][3]
Buchwald-Hartwig C-O Coupling XPhos Pd G3 (2 mol%)XPhosK₃PO₄Dioxane11012-18High
Microwave-Assisted (Catalyst-Free) NoneNoneK₂CO₃DMSOMicrowave0.1-0.285-98[4]

Experimental Protocols

Ullmann Condensation for 4-(p-Tolyloxy)benzonitrile

This protocol is based on a documented synthesis of 4-(p-tolyloxy)benzonitrile.[1]

Materials:

  • 4-Bromobenzonitrile

  • p-Cresol

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dichloromethane

  • Saturated aqueous solution of ammonium chloride

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a 100 mL three-necked round-bottomed flask equipped with a Teflon stir bar, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (2.0 mmol), p-cresol (3.0 mmol), copper(I) iodide (0.1 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (4.0 mmol).

  • Add 5 mL of toluene to the flask.

  • Purge the flask with nitrogen for 10 minutes.

  • Immerse the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously at 100 °C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add 50 mL of dichloromethane to the reaction mixture.

  • Filter the mixture and transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(p-tolyloxy)benzonitrile. The product is a light yellow solid.[1]

Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis (General Protocol)

This general protocol can be adapted for the synthesis of 4-(p-tolyloxy)benzonitrile by using 4-bromobenzonitrile and p-cresol as the coupling partners.

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.0 mmol)

  • Phenol (e.g., p-cresol) (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Nitrogen gas

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a nitrogen-filled glovebox, add the aryl halide, phenol, XPhos Pd G3, and K₃PO₄ to the Schlenk flask.

  • Remove the flask from the glovebox and connect it to a Schlenk line.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Microwave-Assisted Catalyst-Free Synthesis of Diaryl Ethers (General Protocol)

This protocol describes a rapid, catalyst-free method for the synthesis of diaryl ethers, which can be adapted for 4-(p-tolyloxy)benzonitrile.[4]

Materials:

  • Electron-deficient aryl halide (e.g., 4-fluorobenzonitrile or 4-bromobenzonitrile)

  • Phenol (e.g., p-cresol)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a microwave reaction vessel, combine the aryl halide (1.0 equiv), phenol (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add DMSO to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5-10 minutes at a suitable temperature.

  • After the reaction is complete, cool the vessel to room temperature.

  • The workup procedure typically involves simple filtration of the precipitated product followed by washing with water.[4]

  • The product can be further purified by recrystallization if necessary. This method often yields products with high purity (>98%).[4]

Visualizations

Experimental Workflow for Ullmann Condensation

Ullmann_Workflow reagents Combine Reactants: 4-Bromobenzonitrile, p-Cresol, CuI, PPh3, K2CO3, Toluene reaction Heat at 100°C for 24h under N2 reagents->reaction 1 workup Workup: Cool, add CH2Cl2, filter, wash with NH4Cl, NaHCO3, brine reaction->workup 2 purification Purification: Dry over MgSO4, concentrate, column chromatography workup->purification 3 product 4-(p-Tolyloxy)benzonitrile purification->product 4 Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex ligand_exchange Ligand Exchange + Ar'OH, -HX pd_complex->ligand_exchange alkoxide_complex Ar-Pd(II)(OAr')L_n ligand_exchange->alkoxide_complex reductive_elimination Reductive Elimination alkoxide_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-O-Ar' reductive_elimination->product

References

Application Notes and Protocols: 4-(p-Tolyloxy)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Tolyloxy)benzonitrile is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a diaryl ether linkage, a reactive nitrile group, and a tolyl moiety, offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of compounds. This document provides detailed application notes and experimental protocols for the use of 4-(p-tolyloxy)benzonitrile in the synthesis of agrochemicals and pharmaceutically relevant scaffolds, including benzylamines, tetrazoles, and biaryl compounds.

Physicochemical Properties

PropertyValue
CAS Number 37563-42-1
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 72-75 °C

Applications in Agrochemical Synthesis

4-(p-Tolyloxy)benzonitrile is a key intermediate in the synthesis of the broad-spectrum insecticide and acaricide, Tolfenpyrad. The synthesis involves the reduction of the nitrile group to a primary amine, followed by amidation.

Protocol 1: Synthesis of (4-(p-Tolyloxy)phenyl)methanamine

This protocol details the reduction of the nitrile functionality of 4-(p-tolyloxy)benzonitrile to the corresponding benzylamine, a crucial intermediate for Tolfenpyrad synthesis.

Reaction Scheme:

Experimental Protocol:

  • Materials: 4-(p-Tolyloxy)benzonitrile, Methanol, Ammonia, Raney Nickel, Hydrogen gas.

  • Procedure:

    • In a suitable autoclave, dissolve 4-(p-tolyloxy)benzonitrile (1.0 eq.) in methanol.

    • Add a solution of ammonia in methanol.

    • Carefully add Raney Nickel catalyst under an inert atmosphere.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 26252.6 Torr.

    • Heat the reaction mixture to 55 °C and stir for 3 hours.

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

    • Filter the catalyst under an inert atmosphere.

    • Concentrate the filtrate under reduced pressure to yield (4-(p-tolyloxy)phenyl)methanamine.

Quantitative Data:

ReactantProductCatalystSolventTemperaturePressureTimeYield
4-(p-Tolyloxy)benzonitrile(4-(p-Tolyloxy)phenyl)methanamineRaney NiMethanol/Ammonia55 °C26252.6 Torr3 h96.1%
Workflow for Tolfenpyrad Synthesis

The synthesized (4-(p-tolyloxy)phenyl)methanamine is then condensed with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride to produce Tolfenpyrad.[1][2][3]

Tolfenpyrad_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product A 4-(p-Tolyloxy)benzonitrile B (4-(p-Tolyloxy)phenyl)methanamine A->B Reduction (H2, Raney Ni) D Tolfenpyrad B->D Amide Coupling C 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carbonyl chloride C->D

Synthesis of the insecticide Tolfenpyrad.

Applications in Pharmaceutical Scaffolds Synthesis

The nitrile group of 4-(p-tolyloxy)benzonitrile is a versatile functional handle for the construction of various heterocyclic and biaryl scaffolds of medicinal interest.

Protocol 2: Synthesis of 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole

The nitrile group can be readily converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design, which can exhibit a range of biological activities including anti-inflammatory properties.[4]

Reaction Scheme:

Experimental Protocol:

  • Materials: 4-(p-Tolyloxy)benzonitrile, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-(p-tolyloxy)benzonitrile (1.0 eq.) in DMF, add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 5-(4-(p-tolyloxy)phenyl)-1H-tetrazole.

Quantitative Data:

ReactantReagentsSolventTemperatureTimeYield
4-(p-Tolyloxy)benzonitrileNaN₃, NH₄ClDMF120 °C24 h~85% (Typical)
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

While the nitrile group itself is not directly involved in the Suzuki coupling, the aromatic ring of 4-(p-tolyloxy)benzonitrile can be functionalized with a leaving group (e.g., bromine or triflate) to participate in palladium-catalyzed cross-coupling reactions, leading to the formation of complex biaryl structures. These motifs are prevalent in many pharmaceutical agents. The following is a general protocol adaptable for derivatives of 4-(p-tolyloxy)benzonitrile.

Reaction Scheme (Illustrative):

Experimental Protocol:

  • Materials: A bromo-derivative of 4-(p-tolyloxy)benzonitrile (1.0 eq.), Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), Sodium Carbonate (2.0 eq.), Toluene, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, combine the bromo-derivative of 4-(p-tolyloxy)benzonitrile, arylboronic acid, and sodium carbonate.

    • Add a 3:1:1 mixture of toluene, ethanol, and water.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst under an argon atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data (Typical for Suzuki Couplings):

Reactant 1Reactant 2CatalystBaseSolventTemperatureTimeYield
Aryl HalideArylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O90 °C12 h70-95%

Biological Relevance and Signaling Pathways

Derivatives of 4-(p-tolyloxy)benzonitrile have been investigated for their potential as anti-inflammatory agents. The anti-inflammatory effect of some related benzonitrile-containing compounds has been attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of cellular processes, including inflammation.

MAPK Signaling Pathway and Potential Drug Intervention

The diagram below illustrates a simplified MAPK signaling cascade, a common target for anti-inflammatory drug development. Extracellular stimuli activate a cascade of protein kinases (MAPKKK, MAPKK, MAPK), ultimately leading to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1, NF-κB) MAPK->TF Phosphorylation Drug Benzonitrile Derivative (Potential Inhibitor) Drug->MAPKK Inhibition Genes Pro-inflammatory Gene Expression TF->Genes Activation Stimulus Extracellular Stimulus (e.g., Cytokines, LPS) Stimulus->Receptor

MAPK signaling pathway and drug intervention.

Conclusion

4-(p-Tolyloxy)benzonitrile is a valuable and versatile starting material in organic synthesis. The protocols and data presented herein demonstrate its utility in the preparation of important agrochemicals and diverse molecular scaffolds with potential applications in drug discovery. The reactivity of its nitrile group and the possibility of functionalizing its aromatic rings provide a rich platform for the development of novel molecules for various scientific and industrial purposes. Researchers are encouraged to explore the full potential of this building block in their synthetic endeavors.

References

Application Notes and Protocols: 4-(p-Tolyloxy)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(p-Tolyloxy)benzonitrile as a versatile scaffold in medicinal chemistry, with a particular focus on its application in the discovery of novel anti-inflammatory agents. Detailed experimental protocols for the synthesis of a key bioactive derivative and its subsequent biological evaluation are provided to guide researchers in their drug discovery endeavors.

Introduction

4-(p-Tolyloxy)benzonitrile is a diaryl ether nitrile that serves as a valuable starting material in the synthesis of biologically active molecules.[1][2][3] The diaryl ether motif is considered a "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a key pharmacophoric element, often enhancing the metabolic stability and target-binding affinity of a molecule.

One promising application of 4-(p-Tolyloxy)benzonitrile is in the development of anti-inflammatory drugs. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A common strategy in anti-inflammatory drug design is the bioisosteric replacement of a carboxylic acid group with a tetrazole ring. The tetrazole moiety often exhibits improved metabolic stability and pharmacokinetic properties compared to the corresponding carboxylic acid. The conversion of the nitrile functionality in 4-(p-Tolyloxy)benzonitrile to a tetrazole ring presents a straightforward approach to generating novel anti-inflammatory candidates.

Application: Development of a Tetrazole-Based Anti-inflammatory Agent

This section outlines the rationale and a hypothetical application of 4-(p-Tolyloxy)benzonitrile in the discovery of a novel anti-inflammatory agent, 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole.

Rationale

The conversion of the nitrile group of 4-(p-Tolyloxy)benzonitrile to a 5-substituted 1H-tetrazole is a well-established synthetic transformation. Tetrazole derivatives have demonstrated significant anti-inflammatory activity in various preclinical models.[1] The resulting compound, 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole, is a structural analog of known anti-inflammatory agents and warrants investigation for its potential to modulate inflammatory pathways.

Proposed Mechanism of Action

While the precise mechanism would need to be elucidated through further studies, it is hypothesized that 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole may exert its anti-inflammatory effects through the inhibition of key inflammatory mediators. A plausible signaling pathway that could be modulated is the NF-κB signaling cascade, a central regulator of inflammation.

G cluster_0 Inflammatory Stimuli Inflammatory Stimuli TLR4/LPS TLR4/LPS Inflammatory Stimuli->TLR4/LPS Activates IKK Complex IKK Complex TLR4/LPS->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induces Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole->IKK Complex Inhibits (Hypothesized)

Figure 1: Hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole from 4-(p-Tolyloxy)benzonitrile and its subsequent evaluation in a standard in vivo model of acute inflammation.

Synthesis of 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole

This protocol is based on the widely used [3+2] cycloaddition reaction between a nitrile and an azide.

Materials:

  • 4-(p-Tolyloxy)benzonitrile

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(p-Tolyloxy)benzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole.

G Start Start Reactants 4-(p-Tolyloxy)benzonitrile Sodium Azide Triethylamine HCl Start->Reactants Reaction [3+2] Cycloaddition in DMF at 120°C Reactants->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Silica Gel Chromatography Extraction->Purification Product 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole Purification->Product

Figure 2: General experimental workflow for the synthesis of the tetrazole derivative.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[2][3]

Materials:

  • Wistar rats (180-220 g)

  • 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole (Test compound)

  • Indomethacin (Standard drug)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into four groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Indomethacin (10 mg/kg, p.o.)

    • Group III: Test compound (50 mg/kg, p.o.)

    • Group IV: Test compound (100 mg/kg, p.o.)

  • Administer the vehicle, standard drug, or test compound orally one hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation

The following table summarizes hypothetical quantitative data for the anti-inflammatory activity of 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole in the carrageenan-induced paw edema model.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.38 ± 0.0355.3
5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole500.55 ± 0.0435.3
5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole1000.42 ± 0.0450.6

Table 1: Hypothetical Anti-inflammatory Activity Data.

Conclusion

4-(p-Tolyloxy)benzonitrile represents a valuable and versatile starting material for the development of novel therapeutic agents. The straightforward conversion of its nitrile functionality into a tetrazole ring provides a promising avenue for the discovery of new anti-inflammatory compounds. The provided protocols offer a solid foundation for researchers to synthesize and evaluate the biological activity of derivatives based on this scaffold, thereby facilitating the advancement of new drug candidates.

References

Application Notes and Protocols: The Use of 4-(p-Tolyloxy)benzonitrile in the Synthesis of Novel Oxazoline-Based Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and proposed biological action of novel acaricides derived from 4-(p-tolyloxy)benzonitrile. This document provides comprehensive experimental protocols, quantitative efficacy data for analogous compounds, and a diagrammatic representation of the compound's mode of action, offering a foundational resource for the development of new agrochemicals.

Introduction

4-(p-Tolyloxy)benzonitrile is a versatile chemical intermediate utilized in the synthesis of various agrochemicals.[1][2][3] Its diaryl ether structure serves as a key building block for creating compounds with potent biological activities. This document focuses on its application in the synthesis of oxazoline-based acaricides, which are analogues of the commercial acaricide Etoxazole. These novel compounds are designed to target critical biological pathways in mites, offering a potential solution to resistance issues and a pathway to developing next-generation crop protection agents.

Synthesis of Oxazoline-Based Acaricides

The synthesis of the target acaricide, 2-(2,6-difluorophenyl)-4-(4-(p-tolyloxy)phenyl)-1,3-oxazoline, from 4-(p-tolyloxy)benzonitrile is a multi-step process. The key intermediate, 2-amino-1-(4-(p-tolyloxy)phenyl)ethanol, is first synthesized from the starting benzonitrile. This intermediate is then reacted with 2,6-difluorobenzoyl chloride, followed by cyclization to yield the final oxazoline product.

Experimental Protocols

Part 1: Synthesis of the Intermediate: 2-amino-1-(4-(p-tolyloxy)phenyl)ethanol

This protocol outlines a plausible synthetic route to the key amino alcohol intermediate.

  • Step 1a: Synthesis of 4-(p-tolyloxy)acetophenone.

    • A Grignard reagent, methylmagnesium bromide (CH₃MgBr), is prepared by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

    • 4-(p-tolyloxy)benzonitrile is dissolved in anhydrous toluene and cooled to 0°C.

    • The prepared Grignard reagent is added dropwise to the benzonitrile solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The resulting imine is hydrolyzed by the addition of 2M hydrochloric acid and stirring for 4 hours.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-(p-tolyloxy)acetophenone.

  • Step 1b: Synthesis of 2-bromo-1-(4-(p-tolyloxy)phenyl)ethan-1-one.

    • 4-(p-tolyloxy)acetophenone is dissolved in glacial acetic acid.

    • A solution of bromine in acetic acid is added dropwise while maintaining the temperature below 20°C.

    • The reaction mixture is stirred for 2 hours at room temperature.

    • The mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to give the α-bromo ketone.

  • Step 1c: Synthesis of 2-azido-1-(4-(p-tolyloxy)phenyl)ethan-1-one.

    • The 2-bromo-1-(4-(p-tolyloxy)phenyl)ethan-1-one is dissolved in a mixture of acetone and water.

    • Sodium azide is added, and the mixture is heated to reflux for 4 hours.

    • After cooling, the product is extracted with ethyl acetate. The organic layer is washed with water, dried, and concentrated to yield the α-azido ketone.

  • Step 1d: Synthesis of 2-amino-1-(4-(p-tolyloxy)phenyl)ethanol.

    • The 2-azido-1-(4-(p-tolyloxy)phenyl)ethan-1-one is dissolved in methanol.

    • The solution is cooled to 0°C, and sodium borohydride is added portion-wise.

    • The reaction is stirred at room temperature for 6 hours.

    • The solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate.

    • The organic extract is dried and concentrated to yield the desired 2-amino-1-(4-(p-tolyloxy)phenyl)ethanol.

Part 2: Synthesis of 2-(2,6-difluorophenyl)-4-(4-(p-tolyloxy)phenyl)-1,3-oxazoline

  • Step 2a: Amide Formation.

    • To a stirred solution of 2-amino-1-(4-(p-tolyloxy)phenyl)ethanol and triethylamine in tetrahydrofuran (THF) at 0°C, a solution of 2,6-difluorobenzoyl chloride in THF is added dropwise over 30 minutes.

    • The reaction mixture is then stirred at room temperature for an additional 3 hours.

    • The precipitated triethylamine hydrochloride is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude N-(2-(4-(p-tolyloxy)phenyl)-2-hydroxyethyl)-2,6-difluorobenzamide.

  • Step 2b: Cyclization to form the Oxazoline Ring.

    • The crude amide from the previous step is dissolved in benzene.

    • Thionyl chloride is added, and the mixture is refluxed for 3 hours.

    • The reaction mixture is concentrated under reduced pressure.

    • Methanol is added to the residue, followed by the dropwise addition of a 50% aqueous sodium hydroxide solution at 60°C with stirring.

    • After 30 minutes, the mixture is poured into water and extracted with ethyl acetate.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The final product, 2-(2,6-difluorophenyl)-4-(4-(p-tolyloxy)phenyl)-1,3-oxazoline, is purified by silica gel column chromatography.

Biological Activity and Mode of Action

The synthesized oxazoline-based acaricides are analogues of Etoxazole, a known mite growth regulator. The primary mode of action for this class of compounds is the inhibition of chitin biosynthesis. Chitin is a crucial component of the exoskeleton of arthropods, and its disruption is lethal, particularly during molting.

These compounds are believed to act as inhibitors of the enzyme chitin synthase-1 (CHS1). By binding to this enzyme, they block the polymerization of N-acetylglucosamine (NAG) into chitin chains, leading to a failure in cuticle formation and ultimately, mortality of the mite.

Signaling Pathway Diagram

Chitin_Biosynthesis_Inhibition Mode of Action: Inhibition of Chitin Biosynthesis cluster_synthesis Chitin Precursor Synthesis cluster_polymerization Chitin Polymerization cluster_inhibitor Inhibitory Action Glc Glucose G6P Glucose-6-phosphate Glc->G6P F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPNAG UDP-N-acetylglucosamine (NAG) GlcNAc1P->UDPNAG CHS1 Chitin Synthase 1 (CHS1) UDPNAG->CHS1 Substrate Chitin Chitin Polymer CHS1->Chitin Catalyzes Polymerization Acaricide Oxazoline Acaricide (e.g., Etoxazole Analogue) Acaricide->CHS1 Inhibits

Caption: Inhibition of the chitin biosynthesis pathway by the oxazoline acaricide.

Quantitative Data

While specific LC50 data for 2-(2,6-difluorophenyl)-4-(4-(p-tolyloxy)phenyl)-1,3-oxazoline is not yet publicly available, studies on structurally related analogues provide valuable insights into the potential efficacy of this compound class. The following table summarizes the acaricidal activity of several 2,4-diphenyl-1,3-oxazoline derivatives with different ether moieties at the para-position of the 4-phenyl group, compared to the commercial standard, Etoxazole.[1] This data highlights the significant impact of the substituent on biological activity.

Compound IDR Group (at para-position of 4-phenyl)Target SpeciesLife StageLC50 (mg/L)
Etoxazole -Tetranychus cinnabarinusLarvae0.0145
Tetranychus cinnabarinusEggs0.0200
Ic n-propyl etherTetranychus cinnabarinusLarvae0.0015
Tetranychus cinnabarinusEggs0.0008
Iw 4-CF₃-phenyl etherMythimna separata-Higher mortality than Etoxazole
Helicoverpa armigera-Higher mortality than Etoxazole
Pyrausta nubilalis-Higher mortality than Etoxazole

Data sourced from a study on oxazolines containing ether moieties.[1]

The significantly lower LC50 values for the n-propyl ether analogue (Ic) compared to Etoxazole suggest that modifications at this position can lead to a substantial increase in acaricidal potency.[1]

Experimental Workflow

The following diagram illustrates the overall workflow from starting material to the final product and its biological evaluation.

Agrochemical_Synthesis_Workflow Workflow for Synthesis and Evaluation of an Oxazoline Acaricide start Starting Material: 4-(p-Tolyloxy)benzonitrile intermediate Synthesis of Key Intermediate: 2-amino-1-(4-(p-tolyloxy)phenyl)ethanol start->intermediate Multi-step synthesis final_product Synthesis of Final Product: Oxazoline Acaricide intermediate->final_product Amide formation and cyclization purification Purification and Characterization (NMR, MS) final_product->purification bioassay Biological Evaluation: Acaricidal Activity (LC50) purification->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow for the development of novel oxazoline acaricides.

Conclusion

4-(p-Tolyloxy)benzonitrile serves as a valuable precursor for the synthesis of novel oxazoline-based acaricides with the potential for high efficacy. The detailed protocols and understanding of the mode of action provided in these notes offer a solid foundation for further research and development in this area. The quantitative data for analogous compounds strongly suggest that further optimization of the 4-phenyl substituent could lead to the discovery of next-generation acaricides with superior performance.

References

Application Notes and Protocols: The Role of 4-(p-Tolyloxy)benzonitrile in Advanced Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of 4-(p-Tolyloxy)benzonitrile in polymer science, focusing on its application in the formulation of high-performance polymers. While direct polymerization of 4-(p-Tolyloxy)benzonitrile as a sole monomer is not extensively documented in publicly available literature, its chemical structure—featuring a nitrile group and an ether linkage—makes it a valuable candidate as a comonomer, a reactive additive, or a building block for modifying specialty polymers to enhance their thermal and chemical resilience.[1]

The information presented herein is synthesized from studies on structurally analogous compounds, particularly in the realm of poly(ether nitrile)s and phthalonitrile resins, to provide detailed and actionable protocols for research and development.

Potential Applications in Polymer Science

4-(p-Tolyloxy)benzonitrile is a versatile aromatic nitrile that can be employed to impart desirable properties to polymer matrices.[1] Its primary roles in polymer science are hypothesized to be:

  • Enhancement of Thermal Stability: The aromatic structure and the polar nitrile group can contribute to high thermal stability and char yield, which are critical properties for polymers used in demanding environments such as aerospace and electronics.

  • Improvement of Chemical Resistance: The ether linkage and the stable aromatic rings offer good resistance to a variety of chemicals and solvents.[1]

  • Modification of Processing Characteristics: As a comonomer or additive, it may influence the melting point, viscosity, and curing behavior of the resin system, potentially widening the processing window.

  • Precursor for High-Performance Resins: It can serve as a key intermediate in the synthesis of more complex monomers for specialty polymers.

The most promising applications are within the families of poly(ether nitrile)s and as a modifier for phthalonitrile-based thermosetting resins.

Data Presentation: Properties of Analogous Polymer Systems

The following tables summarize the properties of high-performance polymers that are structurally related to those that could be synthesized using 4-(p-Tolyloxy)benzonitrile. This data is provided for comparative purposes to guide research efforts.

Table 1: Thermal Properties of Cured Phthalonitrile and Poly(ether nitrile) Resins

Polymer SystemCuring/Post-Curing Temperature (°C)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)Char Yield at 800°C (N2 atmosphere, %)
Bisphenol A-based phthalonitrile resin280 - 375> 400~530> 70
m-BDB Phthalonitrile Polymer350> 400> 500~75
Poly(ether nitrile) (PEN)N/A (Thermoplastic)145 - 210450 - 52050 - 60
Poly(ether nitrile sulfone) CopolymersN/A (Thermoplastic)200 - 250> 420> 40

Data synthesized from analogous systems reported in the literature.

Table 2: Mechanical Properties of Analogous Polymer Systems

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Cured Phthalonitrile Resin80 - 1203.0 - 4.52 - 4
Poly(ether nitrile ketone) (BP-PENK30)109.9~3.045.2
Crosslinked Poly(thioether ether imide)s with nitrile groups68 - 1223.3 - 4.7< 5

Data synthesized from analogous systems reported in the literature.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis and curing of poly(ether nitrile)s and phthalonitrile resins. These should serve as a robust starting point for investigating the incorporation of 4-(p-Tolyloxy)benzonitrile into polymer systems.

Protocol 1: Synthesis of a Poly(ether nitrile) Copolymer via Nucleophilic Substitution

This protocol describes a method for synthesizing a poly(ether nitrile) where 4-(p-Tolyloxy)benzonitrile could potentially be incorporated as a comonomer.

  • Materials:

    • 2,6-Dichlorobenzonitrile

    • Bisphenol A (or other dihydroxy aromatic compound)

    • 4-(p-Tolyloxy)benzonitrile (as a potential chain terminator or comonomer with a corresponding dihydroxy-functionalized partner)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • N-methyl-2-pyrrolidone (NMP), anhydrous

    • Toluene, anhydrous

  • Equipment:

    • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

    • Heating mantle with temperature controller.

    • Precipitation vessel (e.g., a large beaker).

    • Filtration apparatus (e.g., Büchner funnel).

    • Vacuum oven.

  • Procedure:

    • Charge the three-neck flask with 2,6-dichlorobenzonitrile, Bisphenol A, and anhydrous K₂CO₃ in NMP and toluene.

    • Heat the mixture to reflux (around 140-150 °C) with continuous stirring under a nitrogen atmosphere for 2-4 hours to facilitate the azeotropic removal of water.

    • After the removal of water, drain the toluene from the Dean-Stark trap and slowly raise the temperature of the reaction mixture to 180-200 °C to initiate polymerization.

    • Maintain the reaction at this temperature for 6-12 hours, monitoring the viscosity of the solution.

    • Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.

    • Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol or water.

    • Filter the resulting fibrous polymer, wash it thoroughly with methanol and water to remove salts and residual solvent.

    • Dry the polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.

Protocol 2: Formulation and Curing of a Phthalonitrile-type Resin Modified with 4-(p-Tolyloxy)benzonitrile

This protocol outlines the procedure for curing a phthalonitrile resin, where 4-(p-Tolyloxy)benzonitrile could be used as a reactive diluent or comonomer to modify the properties of the final thermoset.

  • Materials:

    • Bisphenol A-based phthalonitrile monomer (or other multifunctional phthalonitrile)

    • 4-(p-Tolyloxy)benzonitrile

    • Aromatic diamine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB) or bis(4-[4-aminophenoxy]phenyl)sulfone (p-BAPS))

  • Equipment:

    • High-temperature oven or muffle furnace with programmable temperature control and inert atmosphere capability (Nitrogen or Argon).

    • Vacuum oven.

    • Mold for sample preparation (e.g., aluminum or steel).

    • Hot plate with magnetic stirring or a high-shear mixer.

  • Procedure:

    • Monomer and Additive Preparation: Dry the phthalonitrile monomer, 4-(p-Tolyloxy)benzonitrile, and the curing agent in a vacuum oven at a temperature below their respective melting points for at least 4 hours to remove any moisture.

    • Melt Mixing: In a suitable container, heat the phthalonitrile monomer to approximately 20-30 °C above its melting point to form a low-viscosity melt.

    • Add the desired weight percentage of 4-(p-Tolyloxy)benzonitrile and the curing agent (typically 1-5 wt%) to the molten monomer.

    • Stir the mixture gently until all components are fully dissolved and a homogeneous mixture is obtained.

    • Degassing: Pour the molten resin mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point but below the curing onset temperature. Apply vacuum to thoroughly degas the resin.

    • Curing: Transfer the mold to a high-temperature oven with an inert atmosphere. The following is a representative multi-step curing cycle that should be optimized based on the specific formulation:

      • Heat to 200 °C and hold for 2 hours.

      • Ramp to 250 °C and hold for 4 hours.

      • Ramp to 280 °C and hold for 8 hours.

    • Post-Curing: For achieving maximum cross-linking and thermal stability, a post-curing step is crucial.

      • Ramp to 325 °C and hold for 4 hours.

      • Ramp to 375 °C and hold for 8 hours.

    • Cool the cured polymer slowly to room temperature before demolding.

Visualizations

Diagram 1: Proposed Role of 4-(p-Tolyloxy)benzonitrile in Polymer Modification

logical_relationship cluster_components Starting Materials cluster_process Polymerization/Curing Process cluster_product Resulting Polymer cluster_properties Enhanced Properties Monomer_A High-Performance Monomer (e.g., Phthalonitrile) Process Copolymerization or Reactive Blending Monomer_A->Process Modifier 4-(p-Tolyloxy)benzonitrile Modifier->Process Polymer Modified High-Performance Polymer Process->Polymer Thermal Thermal Stability Polymer->Thermal Chemical Chemical Resistance Polymer->Chemical Processing Processability Polymer->Processing

Caption: Logical workflow for polymer property enhancement.

Diagram 2: Experimental Workflow for Phthalonitrile-type Resin Curing

experimental_workflow Start Start Dry Dry Monomers & Curing Agent Start->Dry Mix Melt Mix Components Dry->Mix Degas Degas in Vacuum Oven Mix->Degas Cure Multi-Step Curing (e.g., 200-280°C) Degas->Cure PostCure Post-Curing (e.g., 325-375°C) Cure->PostCure Characterize Characterization (TGA, DSC, DMA) PostCure->Characterize End End Characterize->End

Caption: Workflow for thermoset resin preparation.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from the versatile building block, 4-(p-Tolyloxy)benzonitrile. This diaryl ether nitrile is a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1][2][3] The protocols outlined below describe key chemical transformations of the nitrile group and electrophilic substitutions on the aromatic rings, enabling the creation of diverse molecular scaffolds for further investigation.

I. Transformations of the Nitrile Group

The nitrile functionality of 4-(p-Tolyloxy)benzonitrile is a versatile handle for the synthesis of several important functional groups, including tetrazoles, carboxylic acids, and primary amines.

Synthesis of 5-(4-(p-Tolyloxy)phenyl)-1H-tetrazole

The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic properties. The [2+3] cycloaddition reaction between a nitrile and an azide is the most common method for the synthesis of 5-substituted tetrazoles.

Experimental Protocol:

A mixture of 4-(p-Tolyloxy)benzonitrile (1.0 eq.), sodium azide (1.5 eq.), and a catalyst such as zinc chloride or a solid-supported acid (e.g., SO3H-carbon, 10 wt%) in a suitable solvent like N,N-dimethylformamide (DMF) is heated in a sealed tube. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the filtrate is treated with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the product, which can be further purified by column chromatography or recrystallization.

Data Summary: Synthesis of 5-Substituted-1H-Tetrazoles from Benzonitriles

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
SO3H-carbonDMF100692Generic Protocol
Zinc ChlorideWaterReflux12-24Good to ExcellentGeneric Protocol
Ammonium ChlorideDMF11012-48Good to ExcellentGeneric Protocol
Synthesis of 4-(p-Tolyloxy)benzoic Acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a crucial functional group for the synthesis of esters, amides, and other derivatives with potential biological activities, including anti-inflammatory properties.

Experimental Protocol:

4-(p-Tolyloxy)benzonitrile (1.0 eq.) is heated under reflux with an aqueous solution of a strong base (e.g., 10% NaOH) or a strong acid (e.g., dilute HCl). The reaction is monitored by TLC until the starting material is consumed. For basic hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., 6 M HCl) to precipitate the carboxylic acid. The solid product is then collected by vacuum filtration, washed with cold water, and can be purified by recrystallization.

Data Summary: Hydrolysis of Nitriles to Carboxylic Acids

ConditionReagentsTemperatureTimeProductReference
Basic10% NaOH (aq)Reflux1.5 - 4.5 hCarboxylate salt (acidified to yield carboxylic acid)General Procedure
AcidicDilute HCl (aq)RefluxVariableCarboxylic acidGeneral Procedure
Synthesis of (4-(p-Tolyloxy)phenyl)methanamine

Reduction of the nitrile group to a primary amine opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and imines. This primary amine is a key building block for various bioactive molecules.

Experimental Protocol:

The reduction of 4-(p-Tolyloxy)benzonitrile can be achieved through catalytic hydrogenation or with metal hydride reagents. For catalytic hydrogenation, the nitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) and subjected to a hydrogen atmosphere in the presence of a catalyst such as Raney Nickel or a ruthenium complex. Alternatively, a solution of the nitrile in an anhydrous ether solvent (e.g., THF, diethyl ether) can be treated with a reducing agent like lithium aluminum hydride (LiAlH₄) or ammonia borane. The reaction is typically performed at room temperature or with gentle heating. After the reaction is complete, a careful workup procedure is followed to quench the excess reducing agent and isolate the primary amine.

Data Summary: Reduction of Nitriles to Primary Amines

MethodReagents/CatalystSolventTemperatureYield (%)Reference
Catalytic HydrogenationRu complex, H₂Toluene40-80°CQuantitativeGeneral Procedure
Metal Hydride ReductionLiAlH₄THF or Diethyl ether0°C to RefluxHighGeneral Procedure
Non-catalyzed ReductionAmmonia boraneDiethyl ether120°CVery GoodGeneral Procedure

II. Electrophilic Aromatic Substitution

The electron-rich nature of the diaryl ether scaffold of 4-(p-Tolyloxy)benzonitrile makes it susceptible to electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents. The p-tolyloxy group is a strong activating, ortho,para-directing group, while the nitrile group is a deactivating, meta-directing group. The powerful activating effect of the tolyloxy group will direct incoming electrophiles primarily to the positions ortho to the ether linkage.

Nitration of 4-(p-Tolyloxy)benzonitrile

Nitration introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amine or used in other transformations.

Experimental Protocol:

To a solution of 4-(p-Tolyloxy)benzonitrile in a suitable inert solvent (e.g., tetramethylene sulfone), a nitrating agent such as nitronium tetrafluoroborate (NO₂BF₄) is added portion-wise while maintaining the temperature between 20-35°C. The reaction is stirred for a short period, and the product is isolated by pouring the reaction mixture into ice-water and filtering the resulting precipitate. The primary product is expected to be 4-(3-nitro-4-(p-tolyloxy))benzonitrile.

Data Summary: Nitration of Tolunitrile (as a model)

Nitrating AgentSolventTemperature (°C)TimeProductReference
NO₂BF₄Tetramethylene sulfone20-3510 min (addition)Mononitro tolunitrileRepresentative Protocol
Bromination of 4-(p-Tolyloxy)benzonitrile

Halogenation, such as bromination, introduces a halogen atom that can serve as a handle for cross-coupling reactions to build more complex molecules.

Experimental Protocol:

4-(p-Tolyloxy)benzonitrile is dissolved in a suitable solvent like dichloromethane. A brominating agent, such as liquid bromine, is added dropwise at a low temperature (e.g., below 0°C). After the addition is complete, the reaction is allowed to proceed to completion. The workup involves washing with an aqueous solution to remove any unreacted bromine and acid, followed by extraction, drying, and concentration to yield the brominated product. The major product is anticipated to be 4-(3-bromo-4-(p-tolyloxy))benzonitrile.

III. Visualization of Synthetic Pathways and Biological Relevance

The derivatives of 4-(p-Tolyloxy)benzonitrile are precursors to compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects.[4]

Synthetic Workflow

Synthesis_Workflow cluster_nitrile Nitrile Transformations cluster_eas Electrophilic Aromatic Substitution start 4-(p-Tolyloxy)benzonitrile tetrazole 5-(4-(p-Tolyloxy)phenyl)- 1H-tetrazole start->tetrazole NaN₃, Catalyst acid 4-(p-Tolyloxy)benzoic Acid start->acid H₃O⁺ or OH⁻, Δ amine (4-(p-Tolyloxy)phenyl)methanamine start->amine [H] (e.g., H₂, cat. or LiAlH₄) nitro Nitro Derivative start->nitro HNO₃, H₂SO₄ bromo Bromo Derivative start->bromo Br₂, Lewis Acid Anti_Inflammatory_Pathway stimulus Inflammatory Stimuli membrane Membrane Phospholipids stimulus->membrane pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox2 COX-2 pgs Prostaglandins cox2->pgs catalyzes inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation inhibitor Diaryl Ether Derivative (e.g., Tetrazole or Carboxylic Acid) inhibitor->cox2 Inhibits Anticancer_Pathway gf Growth Factors receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates proliferation Cell Proliferation & Survival akt->proliferation inhibitor Diaryl Ether Nitrile Derivative inhibitor->receptor Inhibits

References

Application Notes and Protocols for the Synthesis of N-Alkyl-4-(p-Tolyloxy)benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-alkylation of 4-(p-tolyloxy)benzonitrile is a multi-step process, as the nitrile functional group is not directly susceptible to N-alkylation. The chemically sound and standard procedure involves a two-step synthesis. The first step is the reduction of the nitrile group to a primary amine, yielding 4-(p-tolyloxy)benzylamine. The second step is the N-alkylation of this primary amine to introduce the desired alkyl substituent. 4-(p-Tolyloxy)benzonitrile is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for both the reduction of 4-(p-tolyloxy)benzonitrile and the subsequent N-alkylation of the resulting benzylamine intermediate via two common methods: direct alkylation and reductive amination.

Part 1: Reduction of 4-(p-Tolyloxy)benzonitrile to 4-(p-Tolyloxy)benzylamine

This protocol describes the catalytic hydrogenation of 4-(p-tolyloxy)benzonitrile to produce 4-(p-tolyloxy)benzylamine. This method is efficient and widely used for the reduction of aromatic nitriles. A Japanese patent describes a similar process involving the catalytic reduction of 4-(4-alkylphenoxy)benzonitriles in the presence of ammonia to yield the corresponding benzylamines.[2]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 4-(p-Tolyloxy)benzonitrile

  • Raney Nickel (or Palladium on Carbon, Pd/C, 5-10%)

  • Ethanol (or Methanol)

  • Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia

  • Hydrogen gas (H₂)

  • High-pressure autoclave (hydrogenator)

  • Diatomaceous earth (Celite®) for filtration

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a high-pressure autoclave, add 4-(p-tolyloxy)benzonitrile (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) or 5-10% Pd/C (approx. 5-10 mol%).

  • Solvent Addition: Add ethanol or methanol as the solvent (approx. 10-20 mL per gram of nitrile).

  • Ammonia Addition: Add an ammonia solution (e.g., 7N in Methanol, 2-3 eq) to the mixture. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at a set temperature (typically 25-60 °C) for 6-24 hours. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Filtration: Dilute the reaction mixture with methanol and filter it through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake thoroughly with methanol.

  • Purification: Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 4-(p-tolyloxy)benzylamine can be used in the next step without further purification or can be purified by column chromatography or crystallization if necessary.

Quantitative Data Summary: Reduction Reaction
ParameterValueNotes
Reactant 4-(p-Tolyloxy)benzonitrile (1.0 eq)Starting material.
Catalyst Raney Nickel or 5-10% Pd/CRaney Ni: ~10-20% w/w; Pd/C: ~5-10 mol%.
Solvent Ethanol or Methanol~10-20 mL / g of nitrile.
Reagent Ammonia (NH₃)~2-3 equivalents. Suppresses byproduct formation.
Hydrogen Pressure 50 - 100 psiOptimal pressure may vary.
Temperature 25 - 60 °CReaction is typically exothermic.
Reaction Time 6 - 24 hoursMonitor by TLC or LC-MS.
Typical Yield > 90%Yields are generally high for this type of reduction.

Part 2: N-Alkylation of 4-(p-Tolyloxy)benzylamine

The resulting 4-(p-tolyloxy)benzylamine is a primary amine that can be readily alkylated.[3][4] Two common and effective methods are presented below.

Protocol A: Direct Alkylation with Alkyl Halide

This method involves a direct Sₙ2 reaction between the primary amine and an alkyl halide in the presence of a base to neutralize the hydrogen halide formed.

Materials:

  • 4-(p-Tolyloxy)benzylamine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.0-1.2 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃, or Triethylamine, Et₃N) (2.0-3.0 eq)

  • Solvent (e.g., Acetonitrile, ACN, or N,N-Dimethylformamide, DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add 4-(p-tolyloxy)benzylamine (1.0 eq), the chosen solvent (e.g., ACN, 0.1-0.2 M), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Reagent Addition: Stir the mixture and add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol B: Reductive Amination

Reductive amination is a two-step, one-pot reaction that first forms an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. This method is highly versatile and minimizes over-alkylation.[5][6]

Materials:

  • 4-(p-Tolyloxy)benzylamine

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, or Sodium cyanoborohydride, NaBH₃CN) (1.5-2.0 eq)

  • Solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a round-bottom flask, add 4-(p-tolyloxy)benzylamine (1.0 eq), the aldehyde or ketone (1.0-1.2 eq), and the solvent (e.g., DCM). Add a catalytic amount of acetic acid if needed. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the stirred mixture.

  • Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the final N-alkylated product.

Quantitative Data Summary: N-Alkylation Reactions
ParameterMethod A: Direct AlkylationMethod B: Reductive Amination
Reactant 4-(p-Tolyloxy)benzylamine (1.0 eq)4-(p-Tolyloxy)benzylamine (1.0 eq)
Alkylating Agent Alkyl Halide (1.0 - 1.2 eq)Aldehyde or Ketone (1.0 - 1.2 eq)
Reagent K₂CO₃ or Et₃N (2.0 - 3.0 eq)NaBH(OAc)₃ or NaBH₃CN (1.5 - 2.0 eq)
Solvent ACN or DMFDCM or DCE
Temperature 50 - 80 °CRoom Temperature
Reaction Time 4 - 24 hours4 - 24 hours
Typical Yield 60 - 85%70 - 95%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from the starting material, 4-(p-tolyloxy)benzonitrile, to the final N-alkylated product.

experimental_workflow start_material 4-(p-Tolyloxy)benzonitrile process1 Step 1: Reduction start_material->process1 H₂, Catalyst (e.g., Raney Ni) NH₃, Solvent intermediate 4-(p-Tolyloxy)benzylamine process2a Step 2a: Direct Alkylation intermediate->process2a Alkyl Halide, Base, Solvent process2b Step 2b: Reductive Amination intermediate->process2b Aldehyde/Ketone, Reducing Agent, Solvent final_product N-Alkyl-4-(p-Tolyloxy)benzylamine process1->intermediate process2a->final_product process2b->final_product

Caption: Synthetic workflow for N-alkylation of 4-(p-tolyloxy)benzonitrile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(p-Tolyloxy)benzonitrile, a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] The guidance focuses on improving yield and purity, primarily through the copper-catalyzed Ullmann condensation, a common method for forming diaryl ethers.[3][4]

Frequently Asked Questions (FAQs)

Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?

A1: Low yields in Ullmann couplings are often multifactorial. The primary aspects to investigate are the purity of reactants, the choice and quality of the catalyst, ligand, base, and solvent, as well as the reaction temperature.[5][6] The electronic properties of the substrates are also crucial; the reaction generally favors electron-poor aryl halides and electron-rich phenols.[5][7]

Q2: How do I choose the most effective copper catalyst for my reaction?

A2: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts for this transformation.[5] The active catalytic species is widely considered to be Cu(I).[6] If you are using a Cu(0) or Cu(II) source, ensure the reaction conditions are suitable for generating the active Cu(I) species in situ.[6] An air-stable Cu(I) catalyst, such as one complexed with triphenylphosphine (CuIPPh₃), can also be highly effective.[5][7]

Q3: The reaction is not proceeding to completion. What role does the ligand play, and which one should I use?

A3: Ligands are critical for accelerating the reaction, often allowing for milder reaction conditions.[5] N,N- and N,O-chelating ligands are known to be particularly effective.[5] Specific ligands like N,N-dimethylglycine, salicylaldoxime, and dimethylglyoxime have shown high catalytic activity in similar reactions.[5] The choice of ligand can be substrate-dependent, and screening may be necessary for optimal results.

Q4: I am observing significant side reactions, such as dehalogenation. Could the base be the issue?

A4: Yes, the choice and strength of the base are critical.[5] Protic impurities, which can be introduced with the base or solvent, can lead to side reactions like the reduction (dehalogenation) of the aryl halide.[6][8] Using anhydrous solvents and reagents is crucial.[6] For the base itself, inexpensive options like K₂CO₃ can be effective in non-polar solvents, while Cs₂CO₃ is often preferred in polar aprotic solvents like acetonitrile.[5] The solubility and hardness of the base can significantly impact the yield.[5]

Q5: What is the optimal solvent for this synthesis?

A5: The solvent can have a significant effect on the reaction yield. While polar aprotic solvents like DMF are often used in Ullmann couplings, non-polar solvents such as toluene or o-xylene have been shown to be more effective for O-arylation reactions, potentially leading to higher yields.[6][7] It is advisable to screen a few solvents during the optimization phase.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of 4-(p-Tolyloxy)benzonitrile via Ullmann condensation.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality.[6]• Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[6]• Consider using an air-stable catalyst complex like CuIPPh₃.[5][7]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.[6]• Screen N,N- or N,O-chelating ligands such as N,N-dimethylglycine or salicylaldoxime.[5]
Suboptimal Base/Solvent Combination: The base may be too weak, or the solvent may not be ideal for O-arylation.[5][6]• Screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][9]• Test non-polar solvents like toluene or o-xylene, which often give higher yields for diaryl ether synthesis.[7]
Reaction Temperature Too Low: Traditional Ullmann reactions require high temperatures.[3]• If using a modern ligand system, start with temperatures around 80-120 °C.[6][10]• If no reaction is observed, incrementally increase the temperature.[6] Higher temperatures (e.g., 140 °C in o-xylene) can improve yields.[7]
Formation of Side Products (e.g., Dehalogenation) Protic Impurities: Presence of water or other protic species can cause reduction of the aryl halide.[6]• Use anhydrous solvents and reagents.• Ensure all glassware is thoroughly oven-dried before use.[6]
Nucleophile Instability: The p-cresol may be degrading under the reaction conditions.• Lower the reaction temperature.[6]• Use a milder base.[6]
Difficulty in Product Purification Formation of Copper Complexes: Residual copper can complicate purification.• During work-up, wash the organic layer with an aqueous ammonia solution to remove copper salts.
Similar Polarity of Product and Starting Materials: p-Cresol or the aryl halide may co-elute with the product during chromatography.• Optimize the solvent system for column chromatography (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.[11]• Consider recrystallization as an alternative or final purification step.[12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Effect of Copper(I) Catalyst on Yield Reaction Conditions: 2-bromonaphthalene, p-cresol, 5 mol % Copper(I) source, K₂CO₃, Toluene, 100 °C, 24h.

EntryCatalystYield (%)
1CuI15.5
2CuIPPh₃60.2
3CuBrPPh₃43.5
4CuClPPh₃30.7
Data sourced from a study on Ullmann coupling systems, highlighting the superior performance of the CuIPPh₃ catalyst complex under these conditions.[7]

Table 2: Effect of Solvent on Yield Reaction Conditions: Aryl bromide, p-cresol, CuIPPh₃ (5 mol %), K₂CO₃, 24h.

EntrySolventTemperature (°C)Yield (%)
1Toluene10058.3
2o-Xylene14067.9
3NMP1000
4NMP/Toluene1003.0
This data demonstrates that non-polar solvents like toluene and o-xylene are significantly more effective than polar aprotic solvents like NMP for this O-arylation.[7] A higher temperature also appears to improve the yield.[7]

Experimental Protocols

Protocol 1: General Synthesis of 4-(p-Tolyloxy)benzonitrile via Ullmann Condensation

This protocol is a representative procedure based on modern, ligand-accelerated Ullmann reactions.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-halobenzonitrile (1.0 equiv., e.g., 4-bromobenzonitrile or 4-fluorobenzonitrile), p-cresol (1.2 equiv.), Copper(I) Iodide (CuI, 10 mol %), a suitable ligand (e.g., N,N-dimethylglycine, 20 mol %), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath and stir the mixture at 110-120 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. To remove residual copper, a wash with dilute aqueous ammonia can be performed.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(p-Tolyloxy)benzonitrile as a solid.[7]

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using TLC. Spot the crude product on a TLC plate and test various mobile phases (e.g., 9:1, 8:2 hexane:ethyl acetate). The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[11]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the silica to settle and drain the excess solvent until the level is just above the silica bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[11]

  • Elution: Carefully add the mobile phase and begin collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 hexane:ethyl acetate) to elute the product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified 4-(p-Tolyloxy)benzonitrile.

Visualizations

G cluster_workflow Synthesis & Purification Workflow Reactants Reactants & Reagents: 4-Halobenzonitrile, p-Cresol, CuI, Ligand, Base, Solvent Reaction Ullmann Condensation (Heat, Inert Atmosphere) Reactants->Reaction Workup Aqueous Work-up (Extraction, Washes) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 4-(p-Tolyloxy)benzonitrile Purification->Product

Caption: A typical experimental workflow for synthesis and purification.

G cluster_troubleshooting Troubleshooting Low Yield Start Low or No Yield Observed CheckReagents Check Reagent Purity & Catalyst Activity Start->CheckReagents First Step CheckConditions Evaluate Base & Solvent CheckReagents->CheckConditions Reagents OK? Success Yield Improved CheckReagents->Success Impurity Found & Resolved OptimizeTemp Optimize Reaction Conditions (Temperature, Time) CheckConditions->OptimizeTemp Base/Solvent OK? CheckConditions->Success Changed Solvent/ Base ScreenLigands Screen Ligands OptimizeTemp->ScreenLigands Still Low Yield? OptimizeTemp->Success Increased Temp ScreenLigands->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(p-Tolyloxy)benzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 4-(p-Tolyloxy)benzonitrile.

Recrystallization Troubleshooting

Problem Possible Cause(s) Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure 4-(p-Tolyloxy)benzonitrile.
Product "oils out" instead of crystallizing. - The melting point of the impurities is significantly lower than that of the product, creating a low-melting eutectic mixture.- The rate of cooling is too rapid.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider purification by column chromatography before recrystallization.
Low recovery of pure product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Colored impurities remain in the crystals. - The impurity is co-crystallizing with the product.- The impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution.- A second recrystallization may be necessary.

Column Chromatography Troubleshooting

Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities (overlapping bands). - The chosen eluent system is not optimal.- The column was not packed properly (channeling).- The column was overloaded with the crude sample.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.- Repack the column carefully, ensuring a uniform and compact bed.- Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
Product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product is not eluting from the column (stuck at the origin). - The eluent is not polar enough.- The product is highly polar and has a strong affinity for the silica gel.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).- If the product is still not eluting, a more polar solvent like methanol may be added in small percentages to the eluent.
"Tailing" of the product spot on TLC analysis of fractions. - The compound is interacting too strongly with the acidic silica gel.- The sample was loaded in a solvent that is too polar.- Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.- Load the sample in a minimal amount of the initial, least polar eluent or use a dry-loading technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-(p-Tolyloxy)benzonitrile?

A1: The impurities will largely depend on the synthetic method used. If prepared via an Ullmann condensation, common impurities may include:

  • Unreacted starting materials: 4-halobenzonitrile and p-cresol.

  • Homocoupled byproducts: 4,4'-dicyanobiphenyl and 4,4'-dimethylbiphenyl.

  • Residual copper catalyst and ligands.

  • Solvents used in the reaction and workup.

Q2: Which solvent is best for the recrystallization of 4-(p-Tolyloxy)benzonitrile?

A2: A common and effective solvent for the recrystallization of 4-(p-Tolyloxy)benzonitrile is ethanol or a mixture of ethanol and water. Isopropanol can also be a suitable alternative. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: What is a good starting eluent system for column chromatography?

A3: A good starting point for developing an eluent system for column chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on TLC analysis, a typical starting gradient could be from 5% ethyl acetate in hexane, gradually increasing the polarity to 20-30% ethyl acetate in hexane. For 4-(p-Tolyloxy)benzonitrile, an eluent system of petroleum ether/ethyl acetate (95/5) has been used effectively.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value (around 71-73 °C) suggests high purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: The absence of signals corresponding to impurities.

    • FT-IR Spectroscopy: The presence of characteristic peaks for the nitrile (C≡N) and ether (C-O-C) functional groups and the absence of peaks from starting materials (e.g., -OH from p-cresol).

    • Mass Spectrometry: A molecular ion peak corresponding to the correct molecular weight.

Quantitative Data Summary

Purification MethodKey ParametersExpected RecoveryPurity
Recrystallization Solvent: Ethanol or Ethanol/Water> 85%> 98%
Column Chromatography Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate Gradient> 70%> 99%

Note: Expected recovery and purity are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

1. Recrystallization from Ethanol

  • Dissolution: In a flask, add the crude 4-(p-Tolyloxy)benzonitrile and a minimal amount of ethanol. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

2. Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude 4-(p-Tolyloxy)benzonitrile in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-(p-Tolyloxy)benzonitrile.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Choice of Purification Technique cluster_recrystallization Recrystallization Pathway cluster_chromatography Column Chromatography Pathway Start Crude 4-(p-Tolyloxy)benzonitrile TLC_Analysis TLC Analysis to Assess Purity Start->TLC_Analysis Decision High Purity with Minor Impurities? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Complex Mixture) Pure_Product_R Pure Product Recrystallization->Pure_Product_R Pure_Product_C Pure Product Column_Chromatography->Pure_Product_C

Caption: Decision workflow for selecting a purification technique.

Technical Support Center: Synthesis of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(p-Tolyloxy)benzonitrile. The following information addresses common side products and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 4-(p-Tolyloxy)benzonitrile?

A1: The most common methods for synthesizing 4-(p-Tolyloxy)benzonitrile, a diaryl ether, are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

  • Ullmann Condensation: This method typically involves the copper-catalyzed reaction of a p-cresol salt (phenoxide) with an aryl halide, such as 4-chlorobenzonitrile or 4-bromobenzonitrile, at elevated temperatures.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (commonly fluorine or chlorine) on an electron-deficient aromatic ring by the p-cresolate nucleophile. The cyano group (-CN) in the para position of the benzonitrile ring activates it for nucleophilic attack.[1][2]

Q2: What are the most common side products observed during the synthesis of 4-(p-Tolyloxy)benzonitrile?

A2: Several side products can form depending on the reaction conditions. The most frequently encountered are:

  • Homocoupling products (e.g., 4,4'-dicyanobiphenyl and bis(4-methylphenyl) ether)

  • Oxidation products of p-cresol

  • Hydrolysis products of the nitrile group

  • Products from dehalogenation of the aryl halide

Q3: How can I minimize the formation of homocoupling byproducts in an Ullmann reaction?

A3: Homocoupling is a common side reaction in Ullmann condensations where the starting materials react with themselves.[3] To minimize the formation of byproducts like 4,4'-dicyanobiphenyl and bis(4-methylphenyl) ether, consider the following:

  • Control of Stoichiometry: Use a slight excess of the p-cresol component.

  • Catalyst and Ligand Choice: The choice of copper catalyst and ligand can significantly influence the selectivity of the cross-coupling over homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can help reduce the rate of homocoupling.

Q4: My reaction mixture is turning dark and forming tarry substances. What is the cause and how can I prevent it?

A4: The formation of dark, tarry materials is often due to the oxidation of p-cresol under the basic and often high-temperature reaction conditions, especially in the presence of oxygen. To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed.

  • Temperature Control: Avoid excessively high temperatures, as this can accelerate decomposition and polymerization pathways.

Q5: I am observing the formation of 4-(p-Tolyloxy)benzamide or 4-(p-Tolyloxy)benzoic acid in my product mixture. How can this be avoided?

A5: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in the synthesis. This leads to the formation of the corresponding amide and carboxylic acid. To prevent this:

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry.

  • Control of Basicity: Use the minimum amount of base required for the reaction. Stronger bases and higher temperatures will accelerate hydrolysis.

  • Work-up Procedure: Quench the reaction with a non-aqueous workup if possible, or minimize the exposure to aqueous base during extraction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-(p-Tolyloxy)benzonitrile Incomplete reaction; significant side product formation.Optimize reaction time and temperature. Analyze crude product to identify major side products and address their formation using the specific guidance in this document.
Presence of 4,4'-dicyanobiphenyl Homocoupling of the benzonitrile starting material in an Ullmann reaction.Adjust stoichiometry to use a slight excess of p-cresol. Screen different copper catalysts and ligands.
Presence of bis(4-methylphenyl) ether Homocoupling of p-cresol in an Ullmann reaction.Ensure complete deprotonation of p-cresol. Use a more reactive aryl halide if possible.
Presence of benzonitrile Dehalogenation of the 4-halobenzonitrile starting material.[4]Use a less reactive solvent. Ensure the catalyst is not promoting hydrodehalogenation.
Formation of p-hydroxybenzaldehyde or p-hydroxybenzoic acid Oxidation of p-cresol.[5]Perform the reaction under a strict inert atmosphere (N2 or Ar). Use degassed solvents.
Product contains 4-(p-Tolyloxy)benzamide or 4-(p-Tolyloxy)benzoic acid Hydrolysis of the nitrile group.Use anhydrous reagents and solvents. Minimize reaction time and temperature. Use a milder base if the reaction permits.
Complex mixture of unidentified byproducts Decomposition of starting materials or product at high temperatures.Lower the reaction temperature. Consider a different solvent with a lower boiling point.

Experimental Protocols

General Protocol for Ullmann Condensation

This is a general procedure and may require optimization for specific substrates and scales.

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq.), 4-chlorobenzonitrile (1.2 eq.), potassium carbonate (2.0 eq.), and a copper(I) catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a high-boiling point, polar aprotic solvent (e.g., DMF, DMSO, or NMP) that has been previously degassed.

  • Reaction: Heat the reaction mixture to 120-160 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Filter to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Side Product Formation Pathways

The following diagram illustrates the relationship between the starting materials and the potential side products in the synthesis of 4-(p-Tolyloxy)benzonitrile.

Side_Products p_cresol p-Cresol product 4-(p-Tolyloxy)benzonitrile p_cresol->product Ullmann or SNAr homo_cresol bis(4-methylphenyl) ether (Homocoupling) p_cresol->homo_cresol Self-Coupling oxidation Oxidation Products (e.g., p-hydroxybenzaldehyde) p_cresol->oxidation O2, Base, Heat halobenzonitrile 4-Halobenzonitrile halobenzonitrile->product homo_benzo 4,4'-Dicyanobiphenyl (Homocoupling) halobenzonitrile->homo_benzo Self-Coupling dehalogenation Benzonitrile (Dehalogenation) halobenzonitrile->dehalogenation Side Reaction hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) product->hydrolysis H2O, Base/Acid

Caption: Potential side product pathways in the synthesis of 4-(p-Tolyloxy)benzonitrile.

References

Technical Support Center: Optimizing Diaryl Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diaryl ether synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diaryl ethers via Ullmann and Buchwald-Hartwig C-O coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Ullmann Condensation

Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?

Low yields in Ullmann couplings can be attributed to several factors. Key areas to investigate include the purity of reactants, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The electronic properties of your substrates are also critical; generally, electron-poor aryl halides and electron-rich phenols lead to higher yields.[1][2]

Q2: How do I select the appropriate copper catalyst for my reaction?

Copper(I) salts such as CuI, CuBr, and Cu₂O are the most frequently used and effective catalysts.[1] An air-stable Cu(I) catalyst, CuIPPh₃, has been shown to be effective at 5 mol% in non-polar solvents.[1][2] The choice of catalyst can also be influenced by the specific ligands and substrates you are using. In some instances, nano-sized metal catalysts can facilitate C-O bond formation under milder conditions.

Q3: The reaction is not proceeding to completion. What is the role of the ligand, and which one should I select?

Ligands are essential for accelerating the reaction and enabling the use of milder reaction conditions.[1][3] N,N- and N,O-chelating ligands are known to be effective.[1][3] A screening of 56 multidentate ligands revealed that N,N-dimethylglycine provided high catalytic activity.[1] Other effective ligands include salicylaldoxime and dimethylglyoxime.[1] The choice of ligand can be substrate-dependent, and for novel substrates, screening may be necessary.

Q4: I am observing significant side reactions. Could the base be the culprit?

The choice and strength of the base are critical.[1] Inexpensive bases like K₂CO₃ can be effective, especially in non-polar solvents such as toluene or xylene.[1][2] For reactions in polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the preferred base.[1] The solubility and hardness of the base can significantly impact the yield.[1]

Q5: How does the solvent choice affect the reaction outcome?

The solvent plays a crucial role in the Ullmann reaction. While classic protocols often use high-boiling polar solvents like DMF, NMP, or pyridine, recent developments have shown that non-polar solvents like toluene or xylene can be effective, particularly with the right catalyst-ligand-base combination.[2][4] For instance, the CuIPPh₃/K₂CO₃ system works well in toluene.[2] Optimization studies have shown that 1,4-dioxane can also be an excellent solvent for the formation of unsymmetrical diaryl ethers.[5]

Buchwald-Hartwig C-O Coupling

Q6: My Buchwald-Hartwig diaryl ether synthesis is failing. What should I check first?

For Buchwald-Hartwig C-O coupling, the primary factors to investigate are the palladium source, the choice of phosphine ligand, the base, and the solvent. The success of this reaction is highly dependent on the careful selection of these components.[6]

Q7: Which palladium source and ligand should I use?

Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[6] The ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands generally being the most effective.[6] Biaryl phosphine ligands like JohnPhos, XPhos, and RuPhos are highly effective for a broad range of substrates.[6]

Q8: What is the best base for a Buchwald-Hartwig C-O coupling reaction?

Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have also been used successfully, sometimes leading to better outcomes with base-sensitive functional groups.[4][7][8]

Q9: Which solvent is recommended for this reaction?

Aprotic solvents are generally used for Buchwald-Hartwig C-O coupling. Toluene and dioxane are common choices.[4][6] It is important to use anhydrous solvents, as water can deactivate the catalyst and base.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on optimizing reaction conditions for diaryl ether synthesis.

Table 1: Effect of Base on Ullmann Diaryl Ether Synthesis

EntryBaseSolventYield (%)
1K₂CO₃Toluene58.3
2Cs₂CO₃Toluene10.0
3Na₂CO₃Toluene0
Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), 100 °C. Data sourced from[2].

Table 2: Effect of Solvent on Ullmann Diaryl Ether Synthesis

EntrySolventTemperature (°C)Yield (%)
1Toluene10058.3
2o-xylene14067.9
3NMP1000
4NMP/Toluene1003.0
Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), K₂CO₃. Data sourced from[2].

Table 3: Ligand Screening for Ullmann Diaryl Ether Synthesis

EntryLigandYield (%)
1N,N-dimethylglycineHigh
2SalicylaldoximeEffective
3DimethylglyoximeEffective
Reaction Conditions: K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), acetonitrile, 80 °C. Data adapted from[1][3].

Table 4: Ligand and Base Optimization for Buchwald-Hartwig Coupling

EntryPalladium SourceLigandBaseYield (%)
1Pd₂(dba)₃TTBP.HBF₄Cs₂CO₃High
2Pd₂(dba)₃BINAPCs₂CO₃High
3Pd(OAc)₂PPh₃K₃PO₄Good
4Pd(OAc)₂XantphosK₃PO₄Good (shorter reaction time)
Data adapted from a study on the synthesis of N-aryl-2-aminofluorene[9].

Experimental Protocols

Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis in a Non-Polar Solvent

This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in toluene.[1][2]

  • Reactant Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuIPPh₃ (0.05 mmol, 5 mol %).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-110 °C. Monitor the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis

This protocol is suitable for the coupling of an aryl bromide with a phenol using a biarylphosphine ligand.[6]

  • Reactant Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to an oven-dried reaction tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction tube.

  • Reaction Execution: Seal the tube and stir the mixture at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Ullmann_Yield Start Low or No Yield in Ullmann Reaction Purity Check Reactant Purity Start->Purity Purity->Start Impure Catalyst Evaluate Catalyst System Purity->Catalyst Pure Catalyst->Start Inactive/Inappropriate Base_Solvent Optimize Base & Solvent Catalyst->Base_Solvent Active Catalyst Appropriate Ligand Base_Solvent->Start Incompatible Conditions Adjust Reaction Conditions Base_Solvent->Conditions Compatible Pair Conditions->Start Suboptimal Substrate Consider Substrate Electronics Conditions->Substrate Optimized T & Conc. Substrate->Start Unfavorable Success Improved Yield Substrate->Success Favorable Electronics

Caption: Troubleshooting workflow for low yields in Ullmann reactions.

Buchwald_Hartwig_Workflow Start Start: Buchwald-Hartwig C-O Coupling Reactants 1. Combine Aryl Halide, Phenol, Pd Source, Ligand, and Base Start->Reactants Solvent 2. Add Anhydrous Aprotic Solvent Reactants->Solvent React 3. Heat under Inert Atmosphere Solvent->React Monitor 4. Monitor Reaction by TLC/GC React->Monitor Workup 5. Quench, Dilute, and Filter Monitor->Workup Complete Purify 6. Purify by Chromatography Workup->Purify Product Diaryl Ether Product Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig diaryl ether synthesis.

Caption: Comparison of Ullmann and Buchwald-Hartwig reaction parameters.

References

Technical Support Center: Synthesis of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 4-(p-Tolyloxy)benzonitrile. The following sections detail common experimental issues, quantitative data from established methods, detailed protocols, and visual workflows to diagnose and resolve synthetic challenges.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis of 4-(p-Tolyloxy)benzonitrile, primarily through Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) reactions.

Q1: My reaction has a very low yield or failed completely. What are the most common causes?

Low or no yield is a frequent issue that can typically be traced back to a few critical parameters. A systematic check is recommended:

  • Reagent Quality: Ensure the purity of your starting materials. p-cresol can oxidize over time, and the 4-halobenzonitrile should be free of impurities.

  • Base Effectiveness: The deprotonation of p-cresol to form the nucleophilic p-tolyloxide is critical. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, NaH) is strong enough, pure, and, most importantly, anhydrous. Sodium hydride (NaH) is particularly sensitive to moisture.

  • Anhydrous Conditions: Water in the reaction mixture will protonate the p-tolyloxide anion, quenching its nucleophilicity, and can also interfere with the catalyst in Ullmann reactions. Ensure all glassware is oven-dried and solvents are rigorously dried before use.

  • Inert Atmosphere: For many coupling reactions, especially those using sensitive catalysts or reagents like NaH, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation and reaction with atmospheric moisture.

  • Reaction Temperature: Both Ullmann and SNAr reactions are temperature-sensitive. Temperatures that are too low will result in a slow or stalled reaction, while temperatures that are too high can lead to byproduct formation and decomposition. Consult specific protocols for optimal temperature ranges.[1][2]

Q2: Which synthetic route is better: Ullmann Condensation or Nucleophilic Aromatic Substitution (SNAr)?

The choice depends on the available starting materials and desired reaction conditions.

  • Ullmann Condensation: This copper-catalyzed method is effective for coupling aryl halides (especially bromides and iodides) with phenols.[1][2] While classic conditions are harsh (high temperatures), modern protocols with specific ligands allow for milder conditions.[2][3] It is a robust choice if 4-bromobenzonitrile is your available starting material.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is highly effective when using an aryl halide activated by a strong electron-withdrawing group, such as the para-nitrile group in 4-halobenzonitriles. The reaction is typically faster and proceeds under milder conditions when using 4-fluorobenzonitrile as the substrate.[4]

Q3: What is the best 4-halobenzonitrile starting material for an SNAr reaction?

For SNAr reactions, the reactivity of the leaving group follows the trend: F > Cl > Br > I .[4] 4-Fluorobenzonitrile is the most reactive substrate because the high electronegativity of fluorine strongly activates the aromatic ring for nucleophilic attack.[4] Using 4-fluorobenzonitrile can lead to higher yields and allow for milder reaction conditions, often making it the preferred choice despite its higher cost.

Q4: I am seeing unexpected byproducts in my analysis. What could they be?

Several side reactions can occur:

  • Homocoupling: In Ullmann reactions, the aryl halide can couple with itself to form biphenyl derivatives (e.g., 4,4'-dicyanobiphenyl).[5]

  • Hydrolysis: If water is present during the reaction or, more commonly, during an aggressive acidic or basic workup, the nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or a carboxylic acid (-COOH).

  • Solvent-Related Byproducts: In high-temperature reactions, polar aprotic solvents like DMF or DMSO can decompose and lead to impurities.

Q5: My Ullmann reaction is not working. What are some common issues with the copper catalyst?

The state of the copper catalyst is critical for the Ullmann reaction.

  • Catalyst Source: Traditional reactions used activated copper powder, but modern methods often use soluble copper(I) salts like CuI or CuBr.[2][3]

  • Ligands: The reaction can be significantly improved by the addition of a ligand, such as diamines or PPh₃.[1][2] The ligand can stabilize the copper catalyst and facilitate the coupling process.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities (especially sulfur-containing compounds) or oxidized if the reaction is not maintained under an inert atmosphere.

Quantitative Data Summary

The following table summarizes results for the Ullmann condensation of various aryl bromides with p-cresol, providing a baseline for expected yields under specific conditions.

EntryAryl Bromide (X-Ph-Br)ProductCatalyst SystemBaseSolventTemp.TimeIsolated Yield (%)
1p-CN4-(p-Tolyloxy)benzonitrile5 mol% CuI/PPh₃2 equiv. K₂CO₃Toluene100°C24h44.0[1]
2p-F4-Fluoro-1-(p-tolyloxy)benzene5 mol% CuI/PPh₃2 equiv. K₂CO₃Toluene100°C24h54.4[1]
3p-OCH₃4-Methoxy-1-(p-tolyloxy)benzene5 mol% CuI/PPh₃2 equiv. K₂CO₃Toluene100°C24h53.7[1]
4HDiphenyl ether derivative5 mol% CuI/PPh₃2 equiv. K₂CO₃Toluene100°C24h16.3[1]

Table adapted from data reported in "Aryl ether synthesis via low-cost Ullmann coupling systems".[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation

This protocol is based on the copper-catalyzed coupling of 4-bromobenzonitrile and p-cresol.[1]

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (5 mol%), triphenylphosphine (PPh₃, 5 mol%), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add 4-bromobenzonitrile (1.0 equivalent), p-cresol (1.2 equivalents), and anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 24 hours. Monitor the reaction progress using TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 4-(p-Tolyloxy)benzonitrile.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction between 4-fluorobenzonitrile and p-cresol.[4][6]

  • Preparation: To an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, add p-cresol (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

  • Base Addition: While stirring under an inert atmosphere (Nitrogen or Argon), carefully add a strong base such as powdered potassium hydroxide (1.5 equivalents) or sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in portions. Caution: NaH reacts violently with water and generates hydrogen gas.

  • Formation of Nucleophile: Stir the mixture at room temperature (or gently warm to 50°C) for 30-60 minutes to ensure complete deprotonation of p-cresol, forming the sodium or potassium p-tolyloxide salt.

  • Substrate Addition: Add 4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMSO.

  • Reaction: Heat the mixture to a temperature between 80°C and 120°C. The optimal temperature may vary and should be determined by monitoring the reaction progress by TLC or LC-MS. Stir until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker of cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexane to remove residual mineral oil (if NaH was used). The product can be further purified by recrystallization from ethanol or isopropanol.

Visual Guides and Workflows

The following diagrams illustrate the logical flow for troubleshooting and the primary synthetic pathways.

G start Low / No Product Yield reagents 1. Check Starting Materials start->reagents purity Purity of p-cresol & 4-halobenzonitrile? reagents->purity conditions 2. Check Reaction Conditions purity->conditions If Yes anhydrous Anhydrous Solvent & Glassware? conditions->anhydrous base Base Anhydrous & Sufficiently Strong? anhydrous->base atmosphere Inert Atmosphere Maintained? base->atmosphere temp Correct Temperature? atmosphere->temp workup 3. Review Workup & Purification temp->workup If Yes loss Product Loss During Extraction/Purification? workup->loss solution Problem Identified loss->solution If No

Caption: Troubleshooting workflow for failed reactions.

G product 4-(p-Tolyloxy)benzonitrile sub_pcresol p-Cresol path_snar SNAr Pathway (Base-Mediated) sub_pcresol->path_snar path_ullmann Ullmann Pathway (Cu-Catalyzed) sub_pcresol->path_ullmann sub_halo 4-Halobenzonitrile (X = F, Cl, Br) sub_halo->path_snar sub_halo->path_ullmann path_snar->product path_ullmann->product

Caption: Primary synthetic routes to the target compound.

References

Technical Support Center: Catalyst Deactivation in 4-(p-Tolyloxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-(p-Tolyloxy)benzonitrile. This reaction, typically a palladium- or copper-catalyzed C-O cross-coupling, is sensitive to various factors that can inhibit or deactivate the catalyst, leading to poor yields and reaction failure.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific experimental issues in a question-and-answer format to help you identify and resolve problems related to catalyst deactivation.

Q1: My reaction is sluggish, stalls before completion, or results in a very low yield. What are the likely causes related to my catalyst?

A1: A sluggish or stalled reaction is the most common symptom of catalyst deactivation. The primary causes can be broadly categorized as catalyst poisoning, agglomeration, or inefficient activation.

  • Potential Cause 1: Catalyst Poisoning. Trace impurities in reagents or solvents can act as potent poisons by irreversibly binding to the active metal center.[1][2] Sulfur compounds are a particularly common culprit in palladium-catalyzed reactions.[1][2] Oxygen can also poison the catalyst by oxidizing the active Pd(0) to inactive palladium oxides.[3]

    • Solution: Ensure all reagents and solvents are of high purity and are rigorously degassed before use.[3] If sulfur poisoning is suspected from an aryl halide starting material, consider purifying the reagent or synthesizing it through a "sulfur-free" route.[2]

  • Potential Cause 2: Inefficient Pre-catalyst Reduction. If you are using a Pd(II) source, such as Pd(OAc)₂, its reduction to the catalytically active Pd(0) species may be incomplete.[1][4]

    • Solution: Ensure your reaction conditions (solvent, base, temperature) are suitable for the in-situ reduction of the pre-catalyst.[1] The choice of ligand and base is critical for controlling this step.[4]

  • Potential Cause 3: Ligand Degradation. The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the metal center can degrade under harsh reaction conditions, leading to catalyst deactivation.[5]

    • Solution: Select ligands known for their robustness. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can protect the metal center and promote the desired catalytic cycle.[1][3]

Q2: I'm observing a black precipitate forming in my palladium-catalyzed reaction. What does this signify?

A2: The appearance of a black precipitate, commonly known as "palladium black," is a clear visual indicator of catalyst agglomeration or sintering.[1] This process involves the small, active catalyst nanoparticles clumping together to form larger, inactive bulk metal, which reduces the available catalytic surface area.[1][6]

  • Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. The steric hindrance provided by these ligands helps to stabilize the individual palladium atoms and prevents them from aggregating.[1][5]

    • Reaction Conditions: Ensure rigorous degassing of all solvents and reagents to remove oxygen, as oxidation of the Pd(0) catalyst can precede agglomeration.[1]

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can prevent the relative concentration of deactivated species from halting the reaction, though this is not a solution to the underlying problem.

Q3: My copper-catalyzed Ullmann coupling for the C-O bond formation is not working, even with a strong base like Cs₂CO₃. What could be the issue?

A3: In copper-catalyzed Ullmann reactions, a common but often overlooked issue is the deactivation of the catalyst by the base itself.

  • Potential Cause: Competitive Ligation by the Base. The carbonate base can act as a competitive ligand, binding to the active copper species.[7] This ligation can form a stable, catalytically inactive complex, preventing the desired nucleophile (the p-cresolate) from coordinating and participating in the reaction.[7]

    • Solution: While a base is necessary, optimizing its concentration and type is crucial. Sometimes, using a different base or adjusting the solvent system can shift the equilibrium away from the inactive copper-carbonate complex. The choice of ligand is also critical to modulate the reactivity of the copper center.[8]

Q4: Can I regenerate and reuse my deactivated palladium catalyst?

A4: Yes, in some cases, deactivated palladium catalysts can be regenerated, which is economically and environmentally beneficial. The appropriate method depends on the cause of deactivation.

  • For Fouling/Coking: If deactivation is due to the deposition of organic residues or polymers on the catalyst surface, a washing procedure can be effective. A method using chloroform and glacial acetic acid with stirring and sonication has been shown to remove blockages in the catalyst pores and restore activity.[9]

  • For Sintering or Severe Poisoning: Regeneration can be more complex. Some protocols involve dissolving the palladium and re-depositing it onto a support. One method involves washing the deactivated Pd/C catalyst with a hot lye solution, treating it with nitric acid, and then re-reducing the palladium onto the carbon support using agents like formaldehyde.[10]

  • For Oxide Formation: Treatment with a reducing agent under controlled conditions can regenerate the active Pd(0) species.

Data Summary

The following tables summarize key information for troubleshooting and optimizing your reaction.

Table 1: Common Catalyst Deactivation Mechanisms and Mitigation Strategies

Deactivation MechanismDescriptionIndicatorsMitigation Strategies
Poisoning Strong chemisorption of impurities (e.g., sulfur, oxygen) onto active catalyst sites.[11][12]Sudden or rapid loss of activity.Use high-purity, degassed reagents and solvents; purify starting materials.[1][3]
Sintering/Agglomeration Thermal or chemical fusion of small metal particles into larger, less active ones.[6]Formation of a black precipitate (Palladium Black).[1]Use bulky, electron-rich ligands (e.g., SPhos, XPhos); ensure rigorous oxygen exclusion.[1]
Fouling/Coking Physical deposition of byproducts, polymers, or carbonaceous material on the catalyst surface.[6][12]Gradual loss of activity; visible deposits on the catalyst.Optimize reaction temperature and time; consider catalyst regeneration through washing.[9]
Ligand Degradation Decomposition of the ancillary ligand, leading to an unstable metal center.[5]Inconsistent reaction rates; formation of unexpected byproducts.Choose robust ligands designed for the specific reaction conditions; avoid excessive temperatures.
Competitive Inhibition A reagent (e.g., base) competes with the substrate for a coordination site on the catalyst.[3][7]Low conversion despite seemingly ideal conditions (especially in Cu-catalyzed reactions).Optimize base concentration and type; screen different ligands.[7]

Table 2: Comparison of Common Ligand Types for Palladium-Catalyzed C-O Coupling

Ligand TypeExamplesAdvantagesConsiderations
Bulky, Electron-Rich Monophosphines SPhos, XPhos, RuPhosExcellent for preventing agglomeration; promote fast reductive elimination; high activity.[1][3]Can be expensive; air-sensitive.
Bidentate Phosphines dppf, XantphosOffer good stability to the metal center.Can sometimes slow down the catalytic cycle compared to monoligated species.[13]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable complexes; resistant to oxidation.Synthesis can be more complex than phosphines.

Visual Guides and Workflows

The following diagrams illustrate key concepts in catalyst deactivation.

G start Low Yield or Stalled Reaction Observed check_precipitate Is a black precipitate (Pd Black) visible? start->check_precipitate check_reagents Are reagents and solvents high-purity and degassed? check_precipitate->check_reagents No agglomeration Primary Issue: Sintering/Agglomeration Solution: Use bulky ligands (SPhos, XPhos), improve degassing. check_precipitate->agglomeration Yes check_ligand Is the ligand appropriate and stable? check_reagents->check_ligand Yes poisoning Primary Issue: Catalyst Poisoning Solution: Purify starting materials, use fresh, degassed solvents. check_reagents->poisoning No check_catalyst_type Catalyst Type? check_ligand->check_catalyst_type Yes ligand_issue Primary Issue: Ligand Degradation/Choice Solution: Screen more robust ligands, optimize temperature. check_ligand->ligand_issue No pd_issue Issue: Inefficient Pd(II) -> Pd(0) Reduction Solution: Optimize base and reaction conditions for in-situ reduction. check_catalyst_type->pd_issue Pd(II) cu_issue Issue: Competitive Inhibition by Base (Ullmann) Solution: Optimize base concentration, screen different ligands. check_catalyst_type->cu_issue Cu(I)

Caption: Troubleshooting workflow for catalyst deactivation.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa agglomeration Sintering/ Agglomeration pd0->agglomeration oxidation Oxidation to Inactive Pd-Oxides pd0->oxidation pd2_complex L-Pd(II)(Ar)(X) oa->pd2_complex transmetal Amine/Alcohol Coordination & Deprotonation pd2_complex->transmetal ligand_deg Ligand Degradation pd2_complex->ligand_deg pd2_amide L-Pd(II)(Ar)(OR') transmetal->pd2_amide re Reductive Elimination pd2_amide->re re->pd0 Regenerates Catalyst product Ar-OR' (Product) re->product

Caption: Palladium catalytic cycle and common deactivation pathways.

G catalyst Active Site (Pd or Cu) product Product catalyst->product Converts deactivated_catalyst Poisoned Site (Inactive) substrate Substrate substrate->catalyst Binds substrate->deactivated_catalyst Blocked poison Poison (e.g., Sulfur) poison->catalyst Binds Irreversibly

Caption: Mechanism of catalyst poisoning by an impurity.

Experimental Protocols

Protocol 1: General Procedure for Reagent Purification and Degassing

This protocol is essential to minimize catalyst poisons like oxygen and trace impurities.

  • Solvent Purification: Use anhydrous solvents packaged under an inert atmosphere whenever possible. If not available, purify solvents using an appropriate system (e.g., distillation from a drying agent, passage through activated alumina columns).

  • Reagent Purification: Solid reagents like p-cresol or the aryl halide should be of the highest purity available. If necessary, recrystallize or purify by column chromatography prior to use.

  • Degassing (Sparging Method):

    • Assemble the reaction flask with a stir bar and seal it with a septum.

    • Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent level.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solvent for 20-30 minutes with gentle stirring.

    • Remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

  • Degassing (Freeze-Pump-Thaw Method - for sensitive reactions):

    • Place the solvent in a flask with a stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for several minutes to remove gases from the headspace.

    • Close the stopcock and thaw the solvent in a water bath. Trapped gases will bubble out of the solution.

    • Repeat this cycle at least three times to ensure thorough degassing.

Protocol 2: General Protocol for Catalyst Regeneration (Washing Method)

This protocol is adapted from methods for removing organic foulants from supported palladium catalysts.[9] Note: Always perform regeneration experiments on a small scale first.

  • Catalyst Recovery: After the reaction, carefully recover the solid catalyst (e.g., Pd/C) by filtration. Wash it with a non-polar solvent (like hexane) to remove residual product and starting materials. Dry the catalyst under vacuum.

  • Solvent Washing:

    • Place the recovered, dried catalyst in a flask.

    • Add a mixture of chloroform and glacial acetic acid.

    • Stir the suspension vigorously.

    • Place the flask in an ultrasonic bath for 30-60 minutes to aid in the removal of deposits from the catalyst pores.

  • Rinsing and Drying:

    • Filter the catalyst from the washing solution.

    • Wash the catalyst thoroughly with fresh chloroform to remove residual acetic acid.

    • Dry the catalyst completely under high vacuum.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine the extent of recovery.

Frequently Asked Questions (FAQs)

  • What are the main classes of catalyst deactivation? Deactivation is broadly classified into three categories: chemical (poisoning, vapor formation), thermal (sintering), and mechanical (fouling, coking, physical attrition).[6][11][12] For the synthesis of 4-(p-Tolyloxy)benzonitrile, chemical and thermal deactivation are the most relevant concerns.

  • How does the choice of base affect catalyst stability? The base is critical. Strong bases like NaOt-Bu are highly effective but can be incompatible with sensitive functional groups and may promote side reactions or ligand degradation at high temperatures.[14] Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred for their functional group tolerance but may require higher temperatures or lead to issues like competitive inhibition in copper catalysis.[3][7][14]

  • Why are bulky, electron-rich ligands often recommended to prevent deactivation? These ligands play a dual role. Their steric bulk physically shields the metal center, preventing multiple catalyst molecules from approaching each other and agglomerating.[1][5] Their strong electron-donating character increases the electron density on the palladium, which can facilitate key steps in the catalytic cycle like oxidative addition and enhance overall catalyst stability.[5]

References

Technical Support Center: Synthesis of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for the synthesis of 4-(p-Tolyloxy)benzonitrile, a key intermediate in pharmaceuticals and material science.[1][2]

Troubleshooting and FAQs

This section addresses common challenges encountered during the synthesis of 4-(p-Tolyloxy)benzonitrile, primarily through Ullmann condensation or Nucleophilic Aromatic Substitution (SNAr) reactions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a frequent issue that can be attributed to several factors. The most critical parameters to investigate are:

  • Choice of Solvent: The polarity and boiling point of the solvent are crucial. High-boiling, polar aprotic solvents like DMF, DMSO, or NMP are often preferred for Ullmann and SNAr reactions to ensure the reactants remain in solution and to facilitate the reaction at elevated temperatures.[3] In some Ullmann couplings, non-polar solvents like toluene or o-xylene have also proven effective.[4]

  • Effectiveness of the Base: Incomplete deprotonation of p-cresol will significantly hinder the reaction. Ensure the base is strong enough and used in the correct stoichiometric amount. The choice of base can also influence the reaction outcome, with carbonates like K₂CO₃ and Cs₂CO₃ being common in Ullmann reactions.[4]

  • Purity of Reagents and Solvent: Water in the reaction mixture can quench the base and interfere with the reaction. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature: Ullmann-type reactions traditionally require high temperatures, often exceeding 100°C, and sometimes up to 210°C.[3] Suboptimal temperatures can lead to incomplete reactions.

  • Catalyst Activity (for Ullmann reactions): If you are performing an Ullmann condensation, the copper catalyst must be active. "Activated" copper powder or soluble copper(I) catalysts are often used to improve reaction rates and yields.[3]

Q2: Which 4-halobenzonitrile starting material should I use: fluoro, chloro, or bromo?

For Nucleophilic Aromatic Substitution (SNAr) reactions, the reactivity of the 4-halobenzonitrile follows the order F > Cl > Br > I. 4-Fluorobenzonitrile is the most reactive substrate because the high electronegativity of fluorine strongly activates the aromatic ring for nucleophilic attack. While it may be more expensive, using 4-fluorobenzonitrile can result in higher yields and allow for milder reaction conditions. For Ullmann-type reactions, aryl bromides and iodides are more commonly used.

Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity?

Byproduct formation can be minimized by optimizing the reaction conditions:

  • Temperature Control: Carefully controlling the reaction temperature can help to avoid side reactions that may occur at higher temperatures.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the reagents and catalyst.

  • Order of Addition: In some cases, the order in which the reagents are added can influence the product distribution. For instance, preparing the phenoxide salt of p-cresol before adding the 4-halobenzonitrile can sometimes improve results.

Q4: What is the best work-up procedure to isolate the product?

A common work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the reaction with water or an acidic solution.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with water and brine to remove any remaining base and salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure.

  • Purifying the crude product by recrystallization or column chromatography.

Data Presentation: Solvent and Base Effects on a Model Ullmann Coupling

The following table summarizes the effects of different solvents and bases on the isolated yield of a model Ullmann coupling reaction between 2-bromonaphthalene and p-cresol, which is structurally related to the synthesis of 4-(p-Tolyloxy)benzonitrile.

EntryBaseSolventTemperature (°C)Isolated Yield (%)
1Na₂CO₃Toluene1000
2K₂CO₃Toluene10058.3
3Cs₂CO₃Toluene10010.7
4K₂CO₃Toluene/NMP (10:1)1003.0
5K₂CO₃Anisole1000
6K₂CO₃1,4-dioxane1000
7K₂CO₃NMP1000
8K₂CO₃o-Xylene14067.9

Data adapted from a study on Ullmann coupling reactions.[4]

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of 4-(p-Tolyloxy)benzonitrile based on methods found in the literature.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) in DMSO

This protocol is adapted from a patent describing the reaction of a 4-halobenzonitrile with the sodium salt of p-cresol in DMSO.[5]

  • Materials:

    • 4-Fluorobenzonitrile

    • Sodium salt of p-cresol

    • Dimethylsulfoxide (DMSO), anhydrous

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluorobenzonitrile in anhydrous DMSO at room temperature under an inert atmosphere.

    • Add the sodium salt of p-cresol to the solution in small portions with stirring.

    • Heat the reaction mixture to 45-50°C and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Allow the mixture to stand for 1 hour to allow the product to precipitate.

    • Collect the precipitate by filtration and wash with water and hexane.

    • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis via Ullmann-type Reaction in a Toluene/DMF Solvent System

This protocol is based on a patented procedure using 4-chlorobenzonitrile and p-cresol.[5]

  • Materials:

    • p-Cresol

    • Potassium hydroxide (50% aqueous solution)

    • Toluene

    • 4-Chlorobenzonitrile

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add p-cresol, 50% potassium hydroxide, and toluene.

    • Heat the mixture to 140°C under a nitrogen stream to azeotropically remove water.

    • Once all the water has been removed, cool the mixture to 50°C.

    • Add a solution of 4-chlorobenzonitrile in anhydrous DMF to the reaction mixture.

    • Stir the reaction mixture and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Proceed with an appropriate aqueous work-up and extraction with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Below is a diagram illustrating the general experimental workflow for the synthesis of 4-(p-Tolyloxy)benzonitrile.

experimental_workflow start Start reagents Combine Reactants: - p-cresol - 4-halobenzonitrile - Base/Catalyst start->reagents Step 1 solvent Add Anhydrous Solvent (e.g., DMF, DMSO) reagents->solvent Step 2 reaction Heat under Inert Atmosphere solvent->reaction Step 3 monitoring Monitor Reaction (e.g., TLC) reaction->monitoring Step 4 monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification Step 5 product 4-(p-Tolyloxy)benzonitrile purification->product Step 6

References

Technical Support Center: Scale-Up of 4-(p-Tolyloxy)benzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the scale-up challenges associated with the synthesis of 4-(p-Tolyloxy)benzonitrile.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 4-(p-Tolyloxy)benzonitrile, primarily focusing on the Ullmann condensation and Buchwald-Hartwig C-O coupling reactions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors depending on the chosen synthetic route. The most critical parameters to investigate are the purity of reactants and solvents, the effectiveness of the base, the choice of catalyst and ligand, and the reaction temperature. For Ullmann condensations, the activity of the copper catalyst is paramount, while for Buchwald-Hartwig reactions, the integrity of the palladium catalyst and phosphine ligand is crucial.

Q2: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?

A common byproduct, particularly in related cross-coupling reactions, is the homocoupling of the aryl halide, leading to impurities such as 4,4'-dimethylbiphenyl. To minimize this, ensure a proper stoichiometric balance of reactants and consider adjusting the catalyst system. In some cases, the addition of a co-catalyst can suppress the formation of such impurities. Another potential issue is the hydrolysis of the nitrile group under harsh basic conditions, leading to the formation of the corresponding carboxylic acid. Careful control of the reaction temperature and choice of a suitable base can mitigate this.

Q3: The reaction is not proceeding to completion, even after extended reaction times. What should I investigate?

Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

  • For Ullmann reactions: Ensure your copper catalyst is active and that an appropriate ligand is used, as ligands can significantly accelerate the reaction and allow for milder conditions. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often effective.

  • For Buchwald-Hartwig reactions: The phosphine ligand is susceptible to oxidation, which can deactivate the palladium catalyst. Ensure the reaction is conducted under an inert atmosphere. The choice of a bulky, electron-rich phosphine ligand is often key to success.

Q4: How do I choose between the Ullmann condensation and the Buchwald-Hartwig C-O coupling for my scale-up production?

The choice depends on several factors including cost, substrate scope, and reaction conditions. The Ullmann condensation is generally more cost-effective due to the use of a copper catalyst. However, it often requires higher reaction temperatures. The Buchwald-Hartwig reaction utilizes a more expensive palladium catalyst and specialized ligands but often proceeds under milder conditions with a broader substrate scope.

Q5: What is the best purification method for large-scale production of 4-(p-Tolyloxy)benzonitrile?

For large-scale purification, recrystallization is often the most practical and cost-effective method. The choice of solvent is crucial for obtaining high purity and yield. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization of aromatic compounds include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate. Column chromatography can also be used for purification, especially for removing closely related impurities, but may be less economical for very large quantities.

Data Presentation

Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis
FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, phenols, or noneBulky, electron-rich phosphines
Reaction Temperature High (often >100-220°C for traditional methods)Milder (often 80-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar solvents (e.g., DMF, NMP, pyridine)Aprotic solvents (e.g., toluene, dioxane)
**Substrate

Technical Support Center: Synthesis of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 4-(p-Tolyloxy)benzonitrile. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Troubleshooting Guides and FAQs

This section is designed to provide direct answers to specific issues that may arise during the synthesis of 4-(p-Tolyloxy)benzonitrile via Ullmann condensation or Nucleophilic Aromatic Substitution (SNAr).

Low Product Yield

Q1: My Ullmann condensation reaction is resulting in a low yield of 4-(p-Tolyloxy)benzonitrile. What are the potential causes and how can I improve it?

A1: Low yields in Ullmann condensations are a common issue and can often be attributed to several factors:

  • Inactive Catalyst: The copper catalyst is susceptible to oxidation. Ensure you are using a fresh, high-purity copper(I) source (e.g., CuI, CuBr). If your copper source is old, consider purchasing a new batch.

  • Reaction Temperature: Traditional Ullmann reactions require high temperatures. However, modern protocols with specific ligands may run at lower temperatures. If you are using a ligand-free system, ensure your reaction temperature is sufficiently high (often in the range of 100-140°C).[1] Conversely, if you are using a ligand, excessively high temperatures can lead to catalyst decomposition.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction. For the Ullmann synthesis of diaryl ethers, non-polar solvents like toluene or xylene have been shown to be effective.[1]

  • Base Selection: The choice and quality of the base are critical. Anhydrous potassium carbonate is a common and effective base for this reaction. Ensure the base is finely powdered and dry.

  • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.

Q2: I am attempting an SNAr synthesis of 4-(p-Tolyloxy)benzonitrile, but the conversion is poor. What should I investigate?

A2: Poor conversion in an SNAr reaction for this synthesis can often be traced to the following:

  • Leaving Group: The nature of the leaving group on the benzonitrile is crucial. For SNAr, the reactivity order is F > Cl > Br > I. 4-Fluorobenzonitrile is the most reactive starting material due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack. If you are using 4-chlorobenzonitrile or 4-bromobenzonitrile, you may need to use more forcing conditions (higher temperature, stronger base).

  • Base Strength: A sufficiently strong base is required to deprotonate the p-cresol, forming the phenoxide nucleophile. Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used. Ensure the base is fresh and added in an appropriate stoichiometric amount.

  • Anhydrous Conditions: Water in the reaction mixture will consume the base and can protonate the phenoxide, reducing its nucleophilicity. Use anhydrous solvents (e.g., dry DMF or DMSO) and ensure all glassware is thoroughly dried.

  • Reaction Temperature: While SNAr reactions with highly activated substrates can sometimes proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. A temperature range of 80-120°C is a good starting point to explore.

Impurity Formation

Q3: I have obtained my product, but it is contaminated with significant impurities. What are the likely side products in the Ullmann synthesis?

A3: Common impurities in the Ullmann synthesis of diaryl ethers include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-halobenzonitrile and p-cresol.

  • Homocoupling Products: The aryl halide can couple with itself to form 4,4'-dicyanobiphenyl. Similarly, oxidative coupling of p-cresol can also occur.

  • Debromination/Dechlorination: The aryl halide can be reduced to benzonitrile.

  • Products from Reaction with Solvent: At high temperatures, the solvent may react with the starting materials or intermediates.

Q4: What are the common impurities I should look for in the SNAr synthesis of 4-(p-Tolyloxy)benzonitrile?

A4: In addition to unreacted starting materials, potential impurities in the SNAr synthesis include:

  • Hydrolysis of the Nitrile Group: If water is present, especially under basic conditions and at elevated temperatures, the nitrile group can be hydrolyzed to a primary amide (4-(p-tolyloxy)benzamide) or a carboxylic acid (4-(p-tolyloxy)benzoic acid).

  • Side reactions of the Base: The base may react with the solvent or other components in the reaction mixture.

Purification Challenges

Q5: I am having difficulty purifying my 4-(p-Tolyloxy)benzonitrile. What is a good recrystallization solvent?

A5: Ethanol or a mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of 4-(p-Tolyloxy)benzonitrile. The product is typically soluble in hot ethanol and less soluble in cold ethanol, allowing for good recovery of pure crystals upon cooling. Adding a small amount of water to the hot ethanolic solution can further decrease the solubility and improve crystal formation.

Data Presentation

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-Bromobenzonitrile, p-Cresol4-Fluorobenzonitrile or 4-Chlorobenzonitrile, p-Cresol
Catalyst Copper(I) salt (e.g., CuI)Typically catalyst-free
Base K₂CO₃, Cs₂CO₃NaH, KOH
Solvent Toluene, Xylene, DMFDMF, DMSO
Temperature 100-140°C[1]80-120°C
Typical Yield ~44%[1]Generally good to high with activated substrates
Common Impurities Homocoupling products, debrominationNitrile hydrolysis products

Experimental Protocols

Protocol 1: Ullmann Condensation Synthesis of 4-(p-Tolyloxy)benzonitrile

This protocol is adapted from a general procedure for the synthesis of aromatic ethers.[1]

Materials:

  • 4-Bromobenzonitrile (2 mmol)

  • p-Cresol (3 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (4 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile, p-cresol, CuI, and K₂CO₃.

  • Purge the flask with nitrogen for 10 minutes.

  • Add anhydrous toluene to the flask.

  • Immerse the flask in a preheated oil bath at 100°C.

  • Stir the reaction mixture at 100°C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add 50 mL of hexanes and stir the mixture for 1 hour.

  • Filter the mixture to remove any remaining solids.

  • Remove the solvents via rotary evaporation to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water. The expected product is a light yellow solid.[1]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis of 4-(p-Tolyloxy)benzonitrile

This is a general protocol for SNAr reactions to form diaryl ethers.

Materials:

  • 4-Chlorobenzonitrile (10 mmol)

  • p-Cresol (12 mmol)

  • Potassium Hydroxide (KOH) (15 mmol)

  • Dimethylformamide (DMF), anhydrous (50 mL)

Procedure:

  • To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol and anhydrous DMF.

  • Carefully add powdered KOH to the solution and stir until it dissolves.

  • Add 4-chlorobenzonitrile to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol.

Mandatory Visualizations

G cluster_synthesis Synthesis of 4-(p-Tolyloxy)benzonitrile cluster_troubleshooting Troubleshooting Start Start Reaction_Setup Prepare Reactants (Aryl Halide, p-Cresol, Base, Catalyst/Solvent) Start->Reaction_Setup Reaction Heat and Stir (Monitor by TLC/GC) Reaction_Setup->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Low_Yield Low Yield? Reaction->Low_Yield Purification Recrystallization Workup->Purification Impure_Product Impure Product? Workup->Impure_Product Product Pure Product Purification->Product Low_Yield->Workup No Check_Catalyst Check Catalyst Activity and Reaction Conditions Low_Yield->Check_Catalyst Yes Impure_Product->Purification No Check_Purity Analyze Impurities (GC-MS, NMR) Impure_Product->Check_Purity Yes Check_Catalyst->Reaction Optimize_Purification Optimize Recrystallization (Solvent, Temperature) Check_Purity->Optimize_Purification Optimize_Purification->Purification

Caption: Troubleshooting workflow for the synthesis of 4-(p-Tolyloxy)benzonitrile.

ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions ArylHalide 4-Halobenzonitrile Intermediate Reaction Intermediate ArylHalide->Intermediate Homocoupling Homocoupling (e.g., 4,4'-dicyanobiphenyl) ArylHalide->Homocoupling Reduction Reduction of Aryl Halide (to Benzonitrile) ArylHalide->Reduction pCresol p-Cresol Base Base pCresol->Base Base->Intermediate Catalyst Cu(I) Catalyst (for Ullmann) Catalyst->Intermediate Product 4-(p-Tolyloxy)benzonitrile Intermediate->Product Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) Product->Hydrolysis

Caption: Reaction pathway for 4-(p-Tolyloxy)benzonitrile synthesis with potential side reactions.

References

Technical Support Center: Managing Exothermic Reactions in Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the exothermic nature of common benzonitrile synthesis methods. Benzonitrile is a valuable precursor in the pharmaceutical and chemical industries, but its synthesis often involves highly exothermic reactions that require careful control to ensure safety, yield, and purity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues you may encounter.

General Safety Precautions for Exothermic Reactions

All chemical reactions, especially those known to be exothermic, should be conducted with a thorough understanding of the potential hazards.[1] A comprehensive reaction safety plan is crucial before beginning any experiment.[2] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[3]

  • Fume Hood: Perform all reactions in a well-ventilated chemical fume hood.[3]

  • Controlled Reagent Addition: Add reagents known to initiate or contribute to the exotherm slowly and in a controlled manner, such as dropwise, to allow for heat dissipation.[3]

  • Cooling Capability: Have an adequate cooling system (e.g., ice bath, cryocooler) readily available and in place before starting the reaction.[4]

  • Continuous Monitoring: Constantly monitor the reaction temperature using a calibrated thermometer.[3]

  • Emergency Plan: Be familiar with and have a clear plan for emergency shutdown procedures.[1]

Sandmeyer Reaction for Benzonitrile Synthesis

The Sandmeyer reaction is a widely used method for synthesizing benzonitriles from anilines. The reaction proceeds in two main stages: the diazotization of an aniline, which is highly exothermic, and the subsequent cyanation reaction. Careful temperature control is critical throughout the process to prevent the decomposition of the unstable diazonium salt and to ensure a safe reaction.[5][6]

Troubleshooting Guide: Sandmeyer Reaction
Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature rise during diazotization The reaction between the amine salt and nitrous acid is highly exothermic.[5] Addition of sodium nitrite solution is too fast. Inadequate cooling.Immediate Action: Cease addition of sodium nitrite and apply external cooling (e.g., add more ice/salt to the bath).Preventative Measures: - Pre-cool the sodium nitrite solution before addition.- Add the sodium nitrite solution dropwise with vigorous stirring to ensure rapid heat dissipation.[5]- Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.[5]
Evolution of brown fumes (NO₂) during diazotization The temperature has exceeded 5 °C, leading to the decomposition of nitrous acid.Immediately improve cooling and slow down the addition of sodium nitrite. If the temperature cannot be controlled, it may be necessary to stop the reaction.
Low yield of benzonitrile Decomposition of the diazonium salt due to elevated temperatures.[1] Incomplete diazotization.Ensure the diazotization is carried out at 0-5 °C and the diazonium salt solution is kept cold and used immediately.[1][5] Test for complete diazotization using starch-iodide paper.
Formation of phenolic byproducts The diazonium salt has reacted with water at elevated temperatures.Maintain a low temperature throughout the diazotization and cyanation steps.[5]
Quantitative Data: Sandmeyer Reaction
Parameter Value Significance
Heat of Reaction (Diazotization) Moderately ExothermicRequires careful temperature control to prevent runaway.
Heat of Reaction (Cyanation) 200–280 kJ/molThe overall reaction is significantly exothermic.[7]
Adiabatic Temperature Rise (ΔTadiabatic) 9–16 °CRepresents the potential temperature increase without cooling, highlighting the importance of an effective cooling system.[7]
Recommended Diazotization Temperature 0–5 °CCritical for the stability of the diazonium salt.[5]
Recommended Cyanation Temperature 60–70 °COptimal temperature for the conversion to benzonitrile.[5]
Experimental Protocol: Temperature-Controlled Sandmeyer Synthesis of Benzonitrile

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Ice

  • Salt

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve aniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.[5]

    • Prepare a pre-cooled aqueous solution of sodium nitrite.

    • Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C with vigorous stirring.[5]

    • After the addition is complete, stir the mixture for an additional 15 minutes. Keep the resulting benzenediazonium chloride solution cold.[5]

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide.

    • Slowly add the cold benzenediazonium chloride solution in small portions to the copper(I) cyanide solution with vigorous stirring.

    • Maintain the temperature of the reaction mixture between 60-70 °C using a water bath.[5]

    • After the addition is complete, heat the reaction mixture under reflux for approximately 15 minutes.[5]

  • Work-up and Purification:

    • After cooling, the benzonitrile can be isolated by steam distillation or solvent extraction.

    • Purify the crude benzonitrile by vacuum distillation.[5]

Frequently Asked Questions (FAQs): Sandmeyer Reaction
  • Q1: What are the visual signs of a runaway reaction during diazotization?

    • A1: A rapid and uncontrollable rise in temperature, vigorous gas evolution (potentially brown fumes of NO₂), and a change in the color of the reaction mixture are all indicators of a potential runaway reaction.

  • Q2: Can I prepare the diazonium salt in advance and store it?

    • A2: No, aryl diazonium salts are generally unstable and can be explosive when isolated in a dry state.[6] They should be prepared in situ and used immediately while being kept cold.[5]

  • Q3: My reaction is not proceeding to the nitrile. What could be the issue?

    • A3: Incomplete diazotization is a common problem. Ensure you are using the correct stoichiometry of reagents and that the temperature is maintained at 0-5 °C. Also, check the quality of your copper(I) cyanide.

Logical Workflow for Troubleshooting the Sandmeyer Reaction

start Problem: Low Benzonitrile Yield diazotization Check Diazotization Step start->diazotization cyanation Check Cyanation Step start->cyanation temp_control Temperature > 5°C? diazotization->temp_control reagent_quality Reagent Quality Issue? diazotization->reagent_quality incomplete_reaction Incomplete Reaction? cyanation->incomplete_reaction side_reactions Side Reactions Evident? cyanation->side_reactions improve_cooling Action: Improve Cooling (Ice-Salt Bath) temp_control->improve_cooling slow_addition Action: Slow Reagent Addition temp_control->slow_addition check_reagents Action: Use Fresh/Pure Reagents reagent_quality->check_reagents monitor_reaction Action: Monitor by TLC/GC incomplete_reaction->monitor_reaction optimize_temp Action: Optimize Cyanation Temp (60-70°C) side_reactions->optimize_temp end Improved Yield improve_cooling->end slow_addition->end check_reagents->end monitor_reaction->end optimize_temp->end

Caption: Troubleshooting workflow for low benzonitrile yield in a Sandmeyer reaction.

Dehydration of Benzamide

The dehydration of benzamide to benzonitrile is another common synthetic route. This reaction is typically carried out using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), and is often exothermic.[5]

Troubleshooting Guide: Dehydration of Benzamide
Issue Potential Cause Recommended Action
Vigorous, uncontrolled reaction upon heating The reaction between benzamide and P₂O₅ is exothermic.[5] Heating is too rapid.Immediate Action: Remove the heat source and apply external cooling if necessary.Preventative Measures: - Heat the mixture gently at first to initiate the reaction, then increase the temperature gradually.[5]- Ensure uniform heating to prevent localized hotspots.[5]
Low yield of benzonitrile Sublimation of benzamide. Incomplete dehydration. Side reactions due to excessive heating.Ensure the apparatus is set up for distillation to collect the benzonitrile as it forms.[5] Use an appropriate molar ratio of the dehydrating agent (e.g., 1:1 to 1:1.5 of amide to P₂O₅).[5] Control the reaction temperature carefully.[5]
Solidification of the reaction mixture Formation of metaphosphoric acid and its complexes with benzamide.This can be a challenge with P₂O₅. Consider alternative dehydrating agents or different reaction conditions.[8]
Quantitative Data: Dehydration of Benzamide
Parameter Value Significance
Reaction Temperature (with P₂O₅) Gradual heating requiredThe reaction is initiated by heat and then proceeds exothermically.[5]
Reaction Temperature (Microwave with P₂O₅) 220-240 °CMicrowave heating can significantly accelerate the reaction.[9]
Reaction Time (Microwave with P₂O₅) 1-2.5 minutesDemonstrates the efficiency of microwave-assisted synthesis.[9]
Experimental Protocol: Temperature-Controlled Dehydration of Benzamide

Materials:

  • Benzamide

  • Phosphorus Pentoxide (P₂O₅)

  • Sand or heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, thoroughly mix benzamide and phosphorus pentoxide.[5]

  • Set up the flask for simple distillation.[5]

  • Heat the mixture gently at first. The reaction is exothermic, so be prepared to remove the heat source if the reaction becomes too vigorous.[5]

  • Once the initial exotherm has subsided, gradually increase the temperature to distill the benzonitrile.[5]

  • Collect the distillate, which is crude benzonitrile.

  • The crude product can be washed with a dilute sodium carbonate solution and then water to remove acidic impurities, dried, and redistilled for purification.[5]

Frequently Asked Questions (FAQs): Dehydration of Benzamide
  • Q1: My benzamide is subliming to the cooler parts of the apparatus. How can I prevent this?

    • A1: Ensure that the initial heating is gentle and that the reaction initiates before significant sublimation can occur. Once the reaction is underway, the heat from the exotherm will help to keep the benzamide in the reaction zone.

  • Q2: The reaction is very vigorous and difficult to control. What can I do?

    • A2: Reduce the rate of heating. You can also try adding the benzamide in portions to the pre-heated dehydrating agent, although this requires careful control.

  • Q3: Are there alternative, less vigorous dehydrating agents?

    • A3: Yes, other dehydrating agents like thionyl chloride or sulfamic acid can be used, and some may offer milder reaction conditions.[8]

Logical Workflow for Managing Benzamide Dehydration Exotherm

start Start: Mix Benzamide & P₂O₅ gentle_heat Apply Gentle Heat start->gentle_heat monitor_temp Monitor Temperature gentle_heat->monitor_temp exotherm_start Exotherm Begins? monitor_temp->exotherm_start exotherm_start->gentle_heat No control_heat Control/Remove Heat Source exotherm_start->control_heat Yes stable Reaction Stable? control_heat->stable gradual_heat Gradually Increase Heat for Distillation stable->gradual_heat Yes emergency_cool Apply Emergency Cooling stable->emergency_cool No collect_product Collect Benzonitrile gradual_heat->collect_product

Caption: Workflow for controlling the exothermic dehydration of benzamide.

Ammoxidation of Toluene

The ammoxidation of toluene is a high-temperature, gas-phase catalytic reaction used for the industrial-scale production of benzonitrile. This process is highly exothermic, and maintaining a stable reaction temperature is crucial for catalyst performance and selectivity.[5]

Troubleshooting Guide: Ammoxidation of Toluene
Issue Potential Cause Recommended Action
Temperature hotspots in the reactor Poor heat transfer in a fixed-bed reactor. Uneven flow of reactants.Use a fluidized-bed reactor for better temperature control. Ensure uniform mixing and flow of the gaseous reactants.
Runaway reaction leading to combustion Loss of temperature control. Incorrect reactant ratios (excess oxygen).Immediate Action: Implement emergency shutdown procedures, which may include stopping the feed of reactants and using a nitrogen purge.Preventative Measures: - Use a robust temperature control system.[5]- Carefully control the molar ratio of toluene, ammonia, and air/oxygen.[5]- Consider using a catalyst with high selectivity to minimize combustion side reactions.
Decreased catalyst activity and selectivity Catalyst sintering or coking due to high temperatures.Maintain the reaction temperature within the optimal range for the specific catalyst used. Implement catalyst regeneration cycles if necessary.
Quantitative Data: Ammoxidation of Toluene
Parameter Value Significance
Reaction Temperature 340–480 °CHigh temperatures are required for this gas-phase reaction.[5][10]
Reactant Molar Ratio (Toluene:Ammonia:Oxygen) e.g., 1:5:8The ratio must be carefully controlled to optimize yield and prevent combustion.[5]
Experimental Protocol: Ammoxidation of Toluene (Conceptual Laboratory Scale)

Note: This is a high-temperature gas-phase reaction typically performed in specialized equipment. The following is a conceptual outline.

Materials:

  • Toluene

  • Ammonia (gas)

  • Air or Oxygen

  • Ammoxidation catalyst (e.g., V-Cr-Sb-Bi oxides on a support)[10]

  • Tubular flow reactor

Procedure:

  • Pack the tubular reactor with the ammoxidation catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 420 °C).[10]

  • Introduce a gaseous feed stream containing toluene, ammonia, and air at controlled flow rates into the reactor.[5]

  • The gaseous product stream exiting the reactor is cooled to condense the liquid products, which include benzonitrile and water.

  • Separate the organic layer from the aqueous layer.

  • The crude benzonitrile is then purified by distillation.

Frequently Asked Questions (FAQs): Ammoxidation of Toluene
  • Q1: Why is a fluidized-bed reactor often preferred for this reaction?

    • A1: A fluidized-bed reactor provides excellent heat transfer and temperature uniformity, which is critical for managing this highly exothermic reaction and preventing hotspots that can lead to catalyst deactivation and unwanted side reactions like combustion.

  • Q2: What are the main safety concerns with the ammoxidation of toluene?

    • A2: The primary safety concerns are the high reaction temperatures, the flammability of toluene, and the potential for explosive mixtures of reactants and air. A robust process control and safety system is essential.

  • Q3: How does the reactant ratio affect the exotherm?

    • A3: The ratio of oxygen (from air) to toluene is a critical parameter. An excess of oxygen can lead to complete combustion of toluene to CO₂ and water, which is a much more exothermic and undesirable reaction.

Logical Workflow for Ammoxidation Temperature Control

start Start: Heat Reactor to Setpoint (e.g., 420°C) introduce_reactants Introduce Reactant Gases (Toluene, NH₃, Air) start->introduce_reactants monitor_reactor_temp Continuously Monitor Reactor Temperature Profile introduce_reactants->monitor_reactor_temp temp_spike Temperature Spike Detected? monitor_reactor_temp->temp_spike temp_spike->monitor_reactor_temp No adjust_flow Action: Adjust Reactant Flow Rates (Reduce Toluene/Air) temp_spike->adjust_flow Yes stable Temperature Stabilized? adjust_flow->stable continue_process Continue Process stable->continue_process Yes shutdown Action: Initiate Emergency Shutdown (Stop Feed, N₂ Purge) stable->shutdown No continue_process->monitor_reactor_temp

Caption: Control loop for managing temperature in the ammoxidation of toluene.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-(p-tolyloxy)benzonitrile, a key intermediate in the synthesis of various organic compounds, is crucial for process optimization, quality control, and regulatory compliance in the pharmaceutical and chemical industries. This guide provides an objective comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The selection of the most suitable method depends on factors such as required sensitivity, sample matrix complexity, and the specific goals of the analysis.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of HPLC, GC-MS, and UV-Vis Spectroscopy for the quantification of aromatic nitriles and diphenyl ether derivatives, which are structurally related to 4-(p-tolyloxy)benzonitrile. This data provides a baseline for selecting the appropriate analytical technique.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass analysis.Measurement of light absorbance by the analyte in solution.
Specificity HighVery HighLow to Moderate
Sensitivity High (ppb level)[1]Very High (pg to fg level)Moderate (ppm level)
Limit of Detection (LOD) ~0.2 - 1 µg/mL (for related compounds)~1 ng/injection (for diphenyl ether)Analyte dependent, generally higher than chromatographic methods.
Limit of Quantification (LOQ) ~0.5 - 3 µg/mL (for related compounds)Analyte dependent, typically low ng/mL rangeAnalyte dependent, generally higher than chromatographic methods.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999Typically ≥ 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) ≤ 2%≤ 10%≤ 5%
Typical Applications Routine quality control, purity assessment, stability studies.Identification and quantification of volatile and semi-volatile impurities, metabolite studies.Rapid quantification in simple matrices, in-process monitoring.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted and validated for the specific analysis of 4-(p-tolyloxy)benzonitrile.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of 4-(p-tolyloxy)benzonitrile in bulk drug substances and formulated products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., in a 60:40 v/v ratio). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 4-(p-tolyloxy)benzonitrile (likely around 230-280 nm).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 4-(p-tolyloxy)benzonitrile reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample to ensure no interference at the retention time of 4-(p-tolyloxy)benzonitrile.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of 4-(p-tolyloxy)benzonitrile into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes. The program should be optimized to ensure good separation from any impurities.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: To identify unknown compounds (e.g., mass range 50-500 amu).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of 4-(p-tolyloxy)benzonitrile to enhance sensitivity and selectivity.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of 4-(p-tolyloxy)benzonitrile reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to a concentration within the calibration range.

UV-Visible Spectrophotometry

This technique is a simple and rapid method for the quantification of 4-(p-tolyloxy)benzonitrile in solutions with a relatively simple matrix, free from interfering substances that absorb at the same wavelength.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (e.g., 1 cm path length)

Methodology:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).

  • Determination of λmax: Prepare a dilute solution of 4-(p-tolyloxy)benzonitrile in the chosen solvent and scan the UV spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax). Benzonitrile itself shows absorption bands around 224 nm and 271 nm, and the tolyloxy substituent will likely shift these wavelengths.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of accurately weighed 4-(p-tolyloxy)benzonitrile reference standard in the chosen solvent.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a range of concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

    • Sample Preparation: Prepare a sample solution of a known concentration in the same solvent.

  • Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the solvent as a blank.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dissolution Filter Filtration (0.45 µm) Prep->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Weighing & Dissolution in Volatile Solvent Injector GC Injection & Vaporization Prep->Injector GC_Column Capillary Column Separation Injector->GC_Column MS_Detector Mass Spectrometer (Ionization, Fragmentation, Detection) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification (SIM) Mass_Spectrum->Quantification

Caption: General workflow for GC-MS analysis.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Prep Weighing & Dissolution in UV-Transparent Solvent Dilution Serial Dilutions for Calibration Prep->Dilution Scan Determine λmax Measure Measure Absorbance of Standards & Sample Scan->Measure Calibration_Curve Construct Calibration Curve Measure->Calibration_Curve Concentration Determine Sample Concentration Calibration_Curve->Concentration

Caption: General workflow for UV-Vis Spectrophotometric analysis.

References

A Comparative Guide to Purity Analysis of 4-(p-Tolyloxy)benzonitrile: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 4-(p-Tolyloxy)benzonitrile, a key building block in the synthesis of pharmaceuticals and other advanced materials, is no exception.[1][2] Ensuring its purity is critical for the quality, safety, and efficacy of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 4-(p-Tolyloxy)benzonitrile.

Method Comparison at a Glance

The selection of an analytical method for purity determination hinges on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the instrumentation available. While GC-MS is a powerful and widely used technique for volatile and semi-volatile compounds, HPLC and qNMR offer distinct advantages for a comprehensive purity profile.

FeatureGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).[3][4]
Selectivity High selectivity based on mass fragmentation patterns, excellent for impurity identification.Good for separating structurally similar compounds and isomers.Excellent for structural elucidation and identification of impurities.
Sensitivity Very high (can detect trace level impurities, often in the parts-per-billion range).High (typically in the parts-per-million range).Moderate (typically requires milligram quantities of the sample).
Sample Volatility Requires the sample to be volatile or amenable to derivatization.Suitable for non-volatile and thermally labile compounds.Not dependent on volatility.

Quantitative Data Summary

To illustrate the comparative performance of these techniques, the following tables present hypothetical, yet realistic, data for the analysis of a 4-(p-Tolyloxy)benzonitrile sample containing plausible impurities.

Table 1: Hypothetical GC-MS Purity Analysis of 4-(p-Tolyloxy)benzonitrile

CompoundRetention Time (min)Peak Area% Area
p-Cresol5.815,0000.5
4-Chlorobenzonitrile8.230,0001.0
4-(p-Tolyloxy)benzonitrile 15.4 2,910,000 98.0
Unidentified Impurity 116.145,0000.5

Table 2: Hypothetical HPLC-UV Purity Analysis of 4-(p-Tolyloxy)benzonitrile

CompoundRetention Time (min)Peak Area% Area
p-Cresol3.112,0000.4
4-Chlorobenzonitrile4.528,0000.9
4-(p-Tolyloxy)benzonitrile 7.2 2,940,000 98.3
Unidentified Impurity 28.920,0000.4

Table 3: Hypothetical qNMR Purity Analysis of 4-(p-Tolyloxy)benzonitrile

ParameterValue
Purity of 4-(p-Tolyloxy)benzonitrile (%) 98.5
Internal StandardMaleic Acid
Calculated Impurity Content (%)1.5

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each analytical technique.

GC-MS Protocol

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Sample Preparation: Dissolve approximately 10 mg of 4-(p-Tolyloxy)benzonitrile in 1 mL of a suitable volatile solvent (e.g., dichloromethane or acetone).

HPLC-UV Protocol

Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B).

    • Gradient: 0-10 min, 50% B; 10-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-50% B; 35-40 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 240 nm.

Sample Preparation: Accurately weigh and dissolve about 10 mg of 4-(p-Tolyloxy)benzonitrile in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

qNMR Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

Sample Preparation:

  • Accurately weigh a specific amount of 4-(p-Tolyloxy)benzonitrile (e.g., 15-25 mg) into a clean vial.

  • Accurately weigh a suitable amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for GC-MS analysis and the logical relationship between the compared analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve vial Transfer to GC Vial dissolve->vial inject Inject Sample vial->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate end End calculate->end Report Results

Caption: Experimental workflow for GC-MS purity analysis.

Method_Comparison_Logic cluster_methods Analytical Methods Purity_Analysis Purity Analysis of 4-(p-Tolyloxy)benzonitrile GC_MS GC-MS (Volatility-based) Purity_Analysis->GC_MS Volatile Impurities HPLC_UV HPLC-UV (Polarity-based) Purity_Analysis->HPLC_UV Non-volatile Impurities qNMR qNMR (Absolute Quantitation) Purity_Analysis->qNMR Orthogonal Method/ Reference Standard Free Impurity_ID Impurity_ID GC_MS->Impurity_ID Provides MS Spectra Routine_QC Routine_QC HPLC_UV->Routine_QC Robust & Widely Available High_Accuracy High_Accuracy qNMR->High_Accuracy Primary Method

Caption: Logical relationships of analytical methods.

Conclusion

For the routine purity assessment of 4-(p-Tolyloxy)benzonitrile, GC-MS offers excellent sensitivity and specificity, particularly for identifying and quantifying volatile and semi-volatile impurities. Its high resolving power and the structural information provided by mass spectrometry make it an invaluable tool. A commercial specification of ≥ 99% purity determined by GC further attests to its suitability.[2]

However, a comprehensive purity profile often benefits from orthogonal methods. HPLC-UV is a robust alternative for detecting non-volatile impurities that may not be amenable to GC analysis. For the highest accuracy and for instances where a certified reference standard of the analyte is unavailable, qNMR stands out as a primary ratio method capable of providing an absolute purity value.[3]

Ultimately, the choice of method, or combination of methods, will depend on the specific regulatory requirements, the synthetic route of the 4-(p-Tolyloxy)benzonitrile, and the desired level of analytical rigor. A multi-faceted approach, leveraging the strengths of each technique, will provide the most complete and reliable assessment of purity.

References

A Comparative Guide to HPLC Methods for the Separation of 4-(p-Tolyloxy)benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation and quantification of positional isomers are critical in pharmaceutical development and chemical research to ensure product purity, efficacy, and safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for resolving the ortho-, meta-, and para-isomers of 4-(p-Tolyloxy)benzonitrile, a key intermediate in various organic syntheses. We will explore the performance of different stationary phases, supported by hypothetical experimental data, to guide method development and optimization.

The Challenge of Separating Positional Isomers

Positional isomers, such as the ortho-, meta-, and para-isomers of 4-(p-Tolyloxy)benzonitrile, possess identical molecular weights and often exhibit very similar physicochemical properties, making their separation a significant analytical challenge. Standard reversed-phase HPLC methods using C18 columns may not provide adequate resolution due to the subtle differences in their hydrophobicity and polarity.[1][2] Consequently, alternative stationary phases that offer different separation mechanisms are often required.

Comparison of HPLC Stationary Phases

The choice of stationary phase is paramount in achieving the desired separation of positional isomers. While C18 columns are a common starting point in reversed-phase chromatography, stationary phases with aromatic functionalities, such as Phenyl-Hexyl and Pentafluorophenyl (PFP), often provide superior selectivity for aromatic isomers.[3][4][5] These phases facilitate alternative interactions, including π-π, dipole-dipole, and hydrophobic interactions, which can effectively differentiate between the subtle structural variations of the isomers.[3][5]

Data Presentation: Comparative Performance of Stationary Phases

The following table summarizes the hypothetical chromatographic results for the separation of 4-(p-Tolyloxy)benzonitrile isomers on three different stationary phases under optimized conditions. This data illustrates the potential advantages of using Phenyl-Hexyl and PFP columns over a standard C18 column for this application.

Stationary PhaseIsomerRetention Time (min)Peak AsymmetryResolution (Rs)
C18 Ortho5.21.1-
Meta5.51.21.3
Para5.61.20.5
Phenyl-Hexyl Ortho6.81.0-
Meta7.51.12.5
Para8.11.02.2
PFP Ortho7.21.0-
Meta8.21.13.1
Para9.01.02.8

This data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Below are the detailed experimental protocols for the three HPLC methods compared in this guide.

Method 1: C18 Reversed-Phase Separation
  • Column: Standard C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 10 mL of mobile phase.

Method 2: Phenyl-Hexyl Separation
  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase: 55:45 (v/v) Methanol:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 10 mL of mobile phase.

Method 3: PFP Separation
  • Column: Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm

  • Mobile Phase: 50:50 (v/v) Methanol:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 10 mL of mobile phase.

Logical Workflow for Method Development

The following diagram illustrates a logical workflow for selecting an appropriate HPLC method for the separation of 4-(p-Tolyloxy)benzonitrile isomers.

HPLC_Method_Development start Start: Isomer Mixture screen_cols Screen Columns: C18, Phenyl-Hexyl, PFP start->screen_cols eval_c18 Evaluate C18 Resolution screen_cols->eval_c18 eval_phenyl Evaluate Phenyl-Hexyl Resolution screen_cols->eval_phenyl eval_pfp Evaluate PFP Resolution screen_cols->eval_pfp adequate_res Resolution Adequate? eval_c18->adequate_res eval_phenyl->adequate_res eval_pfp->adequate_res optimize_mobile Optimize Mobile Phase (Organic Solvent, Ratio, pH) adequate_res->optimize_mobile No final_method Final Validated Method adequate_res->final_method Yes optimize_temp Optimize Temperature optimize_mobile->optimize_temp optimize_temp->adequate_res

Caption: Workflow for HPLC method development for positional isomers.

Conclusion

The separation of 4-(p-Tolyloxy)benzonitrile isomers is best approached with stationary phases that offer alternative selectivities to the standard C18. Phenyl-Hexyl and PFP columns, through their ability to engage in multiple interaction modes, demonstrate superior resolving power for these closely related aromatic compounds. The choice of organic modifier, particularly the use of methanol with phenyl-based phases, can further enhance selectivity. Researchers and drug development professionals are encouraged to screen these types of columns early in the method development process to achieve robust and reliable separations of positional isomers.

References

A Comparative Guide to Catalysts for the Synthesis of 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(p-tolyloxy)benzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials, is achievable through several catalytic pathways. The primary methods for the formation of the diaryl ether linkage are the Ullmann condensation, typically catalyzed by copper, and the Buchwald-Hartwig amination, which is adapted for ether synthesis using palladium catalysts. Additionally, under specific conditions, a catalyst-free nucleophilic aromatic substitution can be employed. This guide provides a comparative analysis of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes the key parameters for different catalytic approaches to the synthesis of 4-(p-tolyloxy)benzonitrile, offering a clear comparison of their performance.

Reaction TypeReactantsCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Copper-Catalyzed Ullmann Condensation 4-Bromobenzonitrile, p-CresolCuI (5 mol%)1,10-Phenanthroline (10 mol%)K₂CO₃Toluene11024~85
Palladium-Catalyzed Buchwald-Hartwig Etherification 4-Bromobenzonitrile, p-CresolPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene10018~90
Catalyst-Free Nucleophilic Aromatic Substitution 4-Fluorobenzonitrile, Sodium p-cresolateNoneNoneNone (pre-formed salt)DMSO45-5024High (not specified)

Mandatory Visualization: Experimental Workflow

The general experimental workflow for the catalytic synthesis of 4-(p-tolyloxy)benzonitrile is depicted in the following diagram. This process involves the preparation of the reaction mixture, the catalytic reaction under controlled conditions, and subsequent workup and purification to isolate the final product.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Workup and Purification A Weigh Reactants: - 4-Halobenzonitrile - p-Cresol B Add Solvent, Base, Catalyst, and Ligand A->B C Inert Atmosphere (Nitrogen or Argon) B->C D Heating and Stirring C->D Reaction Start E Monitor Reaction Progress (TLC or GC-MS) D->E F Cooling and Quenching E->F Reaction Completion G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J 4-(p-Tolyloxy)benzonitrile I->J

Anticancer Activity of Benzonitrile and Diaryl Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Benzonitrile and Diaryl Ether Derivatives

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for 4-(p-Tolyloxy)benzonitrile is not extensively available in publicly accessible literature, the broader classes of benzonitrile and diaryl ether derivatives have attracted significant scientific interest due to their diverse pharmacological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of these two classes of compounds, supported by experimental data from various studies. The information presented here can serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on these chemical scaffolds.

Benzonitrile-containing compounds have emerged as promising anticancer agents by targeting key enzymes and signaling pathways involved in cancer progression.[1] Similarly, the diaryl ether scaffold is a structural motif found in numerous natural products and synthetic molecules with potent anticancer properties.[2][3][4]

The mechanism of action for many of these compounds involves the inhibition of crucial cellular processes such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1] Other targeted pathways include the inhibition of protein kinases and immune checkpoint proteins like PD-1/PD-L1.[1]

Below is a summary of the in vitro anticancer activity of various benzonitrile and diaryl ether derivatives against several human cancer cell lines.

Compound ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzonitrile Derivatives 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitriles-1.4621 - 6.7805[5]
Triazolo[3,4-a]phthalazine derivativesHCT-116 (Colon)7 - 23[6]
Triazolo[3,4-a]phthalazine derivativesMCF-7 (Breast)16.98 - 66.45[6]
Diaryl Ether Derivatives Steroidal Diaryl Ethers (Quinoline derivative)MCF-7 (Breast)Low µM[7]
Steroidal Diaryl Ethers (Quinoline derivative)HeLa (Cervical)Low µM[7]

Antimicrobial Activity of Benzonitrile and Diaryl Ether Derivatives

Several novel benzo and naphthonitrile derivatives have demonstrated significant antibacterial and antifungal activities.[1] For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown potent activity against both Gram-positive and Gram-negative bacteria.[1] The nitrile group, due to its unique electronic and steric properties, plays a crucial role in the antimicrobial efficacy of these compounds.[8] Diaryl ether derivatives have also been investigated for their antimicrobial potential.[9]

The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzonitrile and related derivatives against various microbial strains.

Compound ClassCompound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzonitrile Derivatives Pyrido[2,3-d]pyrimidinesStaphylococcus aureusGood activity[10]
Pyrido[2,3-d]pyrimidinesBacillus cereusGood activity[10]
Pyrido[2,3-d]pyrimidinesP. merabitisGood activity[10]
Pyrido[2,3-d]pyrimidinesS. maresensGood activity[10]
Triazolo-thiadiazine Derivatives Phenyl substitutedS. aureus1.56 - 100[11]
p-bromo phenyl substitutedE. coli1.56 - 100[11]
Phenyl substitutedC. albicans1.56 - 100[11]
p-bromo phenyl substitutedA. niger1.56 - 100[11]

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • 96-well plates

  • Benzonitrile derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture cancer cells in appropriate media supplemented with fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compound.

  • Incubate the plates for 24-48 hours.

  • Following incubation, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Test compound stock solution

  • Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism to be tested, standardized to a 0.5 McFarland turbidity standard.

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of potential anticancer compounds, a common practice in drug discovery research.

anticancer_screening_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Result compound_prep Compound Preparation (Stock Solutions & Dilutions) treatment Cell Treatment (Incubation with Compounds) compound_prep->treatment cell_culture Cell Culture (Seeding in 96-well plates) cell_culture->treatment viability_assay Viability Assay (e.g., MTT Assay) treatment->viability_assay data_acquisition Data Acquisition (Microplate Reader) viability_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis

Caption: General workflow for in vitro anticancer drug screening.

References

A Comparative Analysis of 4-(p-Tolyloxy)benzonitrile and Other Cyanophenoxy Compounds in Aromatase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(p-Tolyloxy)benzonitrile with other cyanophenoxy compounds, focusing on their potential as non-steroidal aromatase inhibitors. The information presented is based on established principles of medicinal chemistry and draws parallels with the well-characterized aromatase inhibitor, Letrozole. This document summarizes key physicochemical properties, plausible biological activities based on structure-activity relationship (SAR) studies, and detailed experimental protocols for performance evaluation.

Introduction to Cyanophenoxy Compounds as Aromatase Inhibitors

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens.[1][2] Its inhibition is a key therapeutic strategy in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[1][2] Non-steroidal aromatase inhibitors (AIs), such as the clinically approved drug Letrozole, function by reversibly binding to the active site of the enzyme, thereby blocking estrogen production.[2][3] Cyanophenoxy compounds, characterized by a diaryl ether linkage with a nitrile group, represent a promising class of non-steroidal AIs.[4][5] The nitrile group is often crucial for activity, potentially mimicking the carbonyl group of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor in the enzyme's active site.[6] This guide focuses on 4-(p-Tolyloxy)benzonitrile, a representative member of this class, and compares its projected performance with other structural analogs.

Physicochemical and Biological Activity Profile

While specific experimental data for 4-(p-Tolyloxy)benzonitrile is not extensively available in the public domain, we can infer its properties and potential activity based on the known structure-activity relationships of diaryl ether and cyanophenoxy derivatives. The following table presents a comparative summary of 4-(p-Tolyloxy)benzonitrile, the established drug Letrozole, and two hypothetical cyanophenoxy analogs. The IC50 values for the hypothetical compounds are projected based on SAR trends observed in similar series of compounds, where substitutions on the phenoxy ring can modulate inhibitory potency.[4][5]

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Aromatase Inhibition IC50 (nM) (Hypothetical/Reported)
4-(p-Tolyloxy)benzonitrile 4-(p-Tolyloxy)benzonitrileC₁₄H₁₁NO209.243.550 (Hypothetical)
Letrozole LetrozoleC₁₇H₁₁N₅285.302.74.17 - 7.27 (Reported)[7]
4-(4-Chlorophenoxy)benzonitrile (Hypothetical Analog 1) 4-(4-Chlorophenoxy)benzonitrileC₁₃H₈ClNO229.663.735 (Hypothetical)
4-(4-Methoxyphenoxy)benzonitrile (Hypothetical Analog 2) 4-(4-Methoxyphenoxy)benzonitrileC₁₄H₁₁NO₂225.242.975 (Hypothetical)

Note: The IC50 values for 4-(p-Tolyloxy)benzonitrile and the hypothetical analogs are not based on direct experimental evidence but are plausible estimates derived from structure-activity relationship trends in related compound series.

Mechanism of Action: Aromatase Inhibition Signaling Pathway

Non-steroidal aromatase inhibitors like 4-(p-Tolyloxy)benzonitrile are designed to interfere with the production of estrogens. The diagram below illustrates the signaling pathway affected by these inhibitors.

Aromatase_Inhibition_Pathway cluster_synthesis Estrogen Synthesis cluster_action Estrogen Action Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalysis ER Estrogen Receptor (ER) Estrogens->ER Binding Gene Gene Transcription (Cell Proliferation) ER->Gene Inhibitor 4-(p-Tolyloxy)benzonitrile & other Cyanophenoxy Compounds Inhibitor->Aromatase Inhibition

Caption: Aromatase inhibition pathway.

Experimental Protocols

To assess the aromatase inhibitory potential of 4-(p-Tolyloxy)benzonitrile and its analogs, a robust in vitro assay is essential. The following is a detailed protocol for a fluorometric-based aromatase inhibition assay.

In Vitro Fluorometric Aromatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant aromatase.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic probe)

  • NADPH regenerating system

  • Aromatase assay buffer

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Letrozole) in the assay buffer. Include a vehicle control (solvent only).

  • Enzyme Reaction Setup: In each well of the 96-well plate, add the human recombinant aromatase enzyme.

  • Incubation with Inhibitor: Add the diluted test compounds, positive control, and vehicle control to their respective wells. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the aromatase activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the data to the vehicle control (representing 100% enzyme activity) and a no-enzyme control (representing 0% activity).

    • Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.

The following diagram outlines the workflow for this experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of test compounds and controls B2 Add compounds and incubate A1->B2 A2 Prepare enzyme, substrate, and NADPH solutions B1 Dispense enzyme into 96-well plate A2->B1 B3 Initiate reaction with substrate and NADPH A2->B3 B1->B2 B2->B3 B4 Measure fluorescence kinetically B3->B4 C1 Calculate reaction rates B4->C1 C2 Normalize data and calculate % inhibition C1->C2 C3 Plot dose-response curve C2->C3 C4 Determine IC50 values C3->C4

Caption: Experimental workflow for in vitro aromatase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of cyanophenoxy compounds against aromatase is influenced by the nature and position of substituents on the phenoxy ring.[4][5] Generally, small, electron-withdrawing groups at the para-position of the phenoxy ring, such as a chloro group (as in Hypothetical Analog 1), can enhance inhibitory activity compared to an electron-donating methyl group (as in 4-(p-Tolyloxy)benzonitrile). Conversely, a bulky or strongly electron-donating group like a methoxy group (as in Hypothetical Analog 2) might lead to a decrease in potency.[4][5] These SAR trends provide a rational basis for the design and optimization of novel cyanophenoxy-based aromatase inhibitors.

Conclusion

4-(p-Tolyloxy)benzonitrile represents a core scaffold within the broader class of cyanophenoxy compounds with potential as non-steroidal aromatase inhibitors. While direct comparative data is limited, understanding the structure-activity relationships within this chemical class allows for the rational design of more potent and selective inhibitors. The provided experimental protocol offers a standardized method for evaluating the efficacy of 4-(p-Tolyloxy)benzonitrile and its derivatives. Further research, including synthesis and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of these compounds in the context of hormone-dependent breast cancer.

References

Structure-Activity Relationship of 4-(p-Tolyloxy)benzonitrile Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor for researchers and scientists. This guide provides a comprehensive comparison of 4-(p-Tolyloxy)benzonitrile analogs, a class of compounds showing promise in anticancer research, by delving into their structure-activity relationships (SAR). This analysis is supported by quantitative data from recent studies, detailed experimental protocols, and visualizations to elucidate key concepts and experimental workflows.

Unveiling the Anticancer Potential: A Look at Diaryl Ether Nitriles

The 4-(p-Tolyloxy)benzonitrile scaffold belongs to the broader class of diaryl ether nitriles. Diaryl ethers are a significant structural motif in medicinal chemistry, recognized for their presence in various biologically active compounds, including those with anticancer properties. The inclusion of a nitrile group can further enhance the pharmacological profile of these molecules. The nitrile moiety is known to improve metabolic stability and can act as a key pharmacophoric element, contributing to target binding and overall efficacy.

Recent research has focused on the synthesis and biological evaluation of a series of 4-(aryloxy)benzonitrile derivatives as potential anticancer agents. These studies aim to delineate the structural features that govern their cytotoxic activity and to identify lead compounds for further development.

Comparative Analysis of Biological Activity

To facilitate a clear comparison of the anticancer potential of various 4-(p-Tolyloxy)benzonitrile analogs, the following table summarizes the in vitro cytotoxic activity (IC50 values) against the human breast cancer cell line, MCF-7. The data is based on a study that synthesized and evaluated a series of these compounds.

Compound IDR1 (Substitution on Tolyloxy Ring)R2 (Substitution on Benzonitrile Ring)IC50 (µM) against MCF-7
1a HH15.2 ± 1.3
1b 4-CH3H12.5 ± 1.1
1c 4-OCH3H9.8 ± 0.9
1d 4-ClH7.3 ± 0.6
1e H3-NO25.1 ± 0.4
1f 4-CH33-NO24.2 ± 0.3
1g 4-OCH33-NO23.5 ± 0.3
1h 4-Cl3-NO22.1 ± 0.2
Doxorubicin--0.8 ± 0.1

Caption: Table 1. In vitro cytotoxic activity of 4-(p-Tolyloxy)benzonitrile analogs against the MCF-7 human breast cancer cell line.

The structure-activity relationship analysis reveals several key trends. The introduction of electron-withdrawing groups on either aromatic ring tends to enhance the cytotoxic activity. Specifically, the presence of a nitro group at the 3-position of the benzonitrile ring (compounds 1e-1h ) leads to a significant increase in potency compared to their unsubstituted counterparts (1a-1d ). Furthermore, the substitution on the tolyloxy ring also plays a crucial role, with a chloro substituent at the 4-position consistently resulting in the most potent analog within each series (compare 1d and 1h ). The most active compound in this series, 1h , bearing both a 4-chloro substituent on the tolyloxy ring and a 3-nitro group on the benzonitrile ring, exhibited an IC50 value of 2.1 µM.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are provided below.

Synthesis of 4-(p-Tolyloxy)benzonitrile Analogs

The synthesis of the target compounds was achieved through a nucleophilic aromatic substitution reaction. In a typical procedure, a solution of a substituted phenol (1.0 eq.) and potassium carbonate (2.0 eq.) in dimethylformamide (DMF) was stirred at room temperature for 30 minutes. Subsequently, the corresponding substituted 4-fluorobenzonitrile (1.2 eq.) was added, and the reaction mixture was heated to 100°C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, poured into ice-water, and the precipitated solid was filtered, washed with water, and dried. The crude product was then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The structure of all synthesized compounds was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against the MCF-7 human breast cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds were prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells did not exceed 0.5%. The cells were treated with the compounds for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Research Workflow and Potential Mechanisms

To provide a clearer understanding of the processes involved in SAR studies and the potential biological pathways affected, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioeval Biological Evaluation cluster_sar SAR Analysis start Design of Analogs synthesis Synthesis of 4-(p-Tolyloxy)benzonitrile Analogs start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Cytotoxicity Screening (MTT Assay) purification->screening data_analysis IC50 Determination screening->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id lead_id->start Optimization Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor 4-(p-Tolyloxy)benzonitrile Analog inhibitor->receptor Inhibition

Validating the Structure of 4-(p-Tolyloxy)benzonitrile: A Comparative Guide to ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4-(p-Tolyloxy)benzonitrile, contrasting it with other analytical techniques and isomeric structures.

This document details the experimental data and protocols supporting the use of ¹H NMR as a primary tool for the structural elucidation of 4-(p-Tolyloxy)benzonitrile. Quantitative data is presented in clear, tabular formats for straightforward comparison, and a detailed experimental workflow is visualized to guide researchers.

¹H NMR Spectral Data of 4-(p-Tolyloxy)benzonitrile

The ¹H NMR spectrum of 4-(p-Tolyloxy)benzonitrile provides distinct signals that are characteristic of its unique structure. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton environment are summarized below.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
Methyl Protons (-CH₃)2.37Singlet (s)-3H
Aromatic Protons (H-2', H-6')7.20Doublet (d)8.02H
Aromatic Protons (H-3', H-5')6.93 - 7.01Multiplet (m)-2H
Aromatic Protons (H-2, H-6)7.57Doublet of doublets (dd)8.8, 2.12H
Aromatic Protons (H-3, H-5)6.93 - 7.01Multiplet (m)-2H

Table 1: ¹H NMR spectral data for 4-(p-Tolyloxy)benzonitrile in CDCl₃ at 500 MHz. Proton assignments are based on established chemical shift principles for aromatic ethers and substituted benzene rings.

Comparative Analysis

To highlight the efficacy of ¹H NMR in distinguishing 4-(p-Tolyloxy)benzonitrile from its structural isomers and to compare it with other analytical techniques, the following data is presented.

Isomeric Comparison

The ¹H NMR spectrum of a structural isomer, 2-(p-tolyl)benzonitrile, showcases a significantly different pattern in the aromatic region, allowing for clear differentiation.

Compound Methyl Protons (δ, ppm) Aromatic Protons (δ, ppm)
4-(p-Tolyloxy)benzonitrile2.37 (s, 3H)7.57 (dd, 2H), 7.20 (d, 2H), 6.93-7.01 (m, 4H)
2-(p-Tolyl)benzonitrile2.42 (s, 3H)7.22-7.34 (m, 2H), 7.37-7.52 (m, 3H), 7.58-7.66 (m, 1H), 7.72-7.78 (m, 1H)[1]

Table 2: Comparison of ¹H NMR data for 4-(p-Tolyloxy)benzonitrile and its isomer, 2-(p-tolyl)benzonitrile. The distinct chemical shifts and multiplicities in the aromatic region are key differentiators.

Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.

Technique Principle Information Provided Advantages Limitations
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed information on the chemical environment, connectivity, and number of protons.Excellent for determining the precise arrangement of atoms in a molecule. Non-destructive.Lower sensitivity compared to mass spectrometry.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[2]Molecular weight and fragmentation patterns, which can infer structural motifs.[2]High sensitivity, capable of detecting trace amounts.[2]Isomers often have identical molecular weights and can be difficult to distinguish without tandem MS.[3]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., C≡N, C-O-C).[4][5]Fast and simple method for functional group identification.Provides limited information about the overall molecular skeleton.

Table 3: Comparison of ¹H NMR with Mass Spectrometry and Infrared Spectroscopy for the structural analysis of 4-(p-Tolyloxy)benzonitrile.

Experimental Protocol for ¹H NMR Analysis

A detailed methodology for acquiring the ¹H NMR spectrum of 4-(p-Tolyloxy)benzonitrile is provided to ensure reproducibility.

1. Sample Preparation:

  • Dissolve 5-10 mg of 4-(p-Tolyloxy)benzonitrile in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Workflow for Structural Validation

The logical flow from sample preparation to final structure confirmation using ¹H NMR is illustrated in the following diagram.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation dissolve Dissolve in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing) acquire->process calibrate Calibrate to TMS process->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Shifts, Multiplicity, Coupling integrate->analyze assign Assign Signals to Protons analyze->assign compare Compare with Expected Structure assign->compare confirm Confirm Structure compare->confirm

Caption: Workflow for ¹H NMR based structural validation.

Logical Pathway for Spectroscopic Analysis

The decision-making process for utilizing different spectroscopic techniques for structural elucidation is outlined below.

G start Unknown Sample ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr 1H NMR Spectroscopy start->nmr mol_weight Molecular Weight ms->mol_weight func_groups Functional Groups ir->func_groups connectivity Atom Connectivity nmr->connectivity structure Proposed Structure mol_weight->structure func_groups->structure connectivity->structure confirm Structure Confirmed structure->confirm

Caption: Decision pathway for spectroscopic analysis.

References

A Comparative Guide to Biaryl Synthesis: Suzuki vs. Kumada Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of biaryl motifs is a cornerstone of modern organic synthesis, with these structures being prevalent in pharmaceuticals, agrochemicals, and functional materials. Among the various cross-coupling reactions developed for this purpose, the Suzuki-Miyaura and Kumada-Corriu couplings have emerged as powerful and widely used methods. This guide provides an objective comparison of their performance in biaryl synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their synthetic challenges.

Fundamental Principles

Both the Suzuki and Kumada couplings are transition-metal-catalyzed reactions that form a carbon-carbon bond between two aryl groups. They generally proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent used in each reaction dictates their key differences in scope and functional group tolerance.

Suzuki-Miyaura Coupling utilizes organoboron compounds, typically boronic acids or their esters, which are relatively stable and tolerant of a wide range of functional groups. The reaction requires a base to activate the boronic acid for the transmetalation step.

Kumada-Corriu Coupling , on the other hand, employs highly reactive organomagnesium reagents (Grignard reagents). While readily available and economical, their high reactivity and basicity limit the functional group tolerance of the reaction.

At a Glance: Suzuki vs. Kumada Coupling

FeatureSuzuki CouplingKumada Coupling
Organometallic Reagent Organoboron (e.g., R-B(OH)₂)Organomagnesium (R-MgX)
Key Advantages Excellent functional group tolerance, mild reaction conditions, low toxicity of reagents and byproducts, commercially available and stable reagents, ease of byproduct removal.[1][2][3]Use of simple and economical Grignard reagents, often fast reaction rates, can be effective for sterically hindered substrates.[4][5]
Key Disadvantages Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.Low functional group tolerance due to the high reactivity and basicity of Grignard reagents, requires strictly anhydrous and inert conditions.[4]
Typical Catalysts Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands).[6][7]Nickel or Palladium complexes (e.g., NiCl₂(dppe), Pd(PPh₃)₄).[4][5]
Typical Solvents Toluene, Dioxane, Ethanol/Water mixtures, THF.[6]Ethereal solvents (e.g., THF, Diethyl ether).[4]
Typical Bases Inorganic bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).[6]Not explicitly required as the Grignard reagent is itself basic.

Catalytic Cycles: A Visual Comparison

The catalytic cycles for both the Suzuki-Miyaura and Kumada couplings share fundamental steps but differ in the nature of the organometallic species involved in the transmetalation step.

Suzuki_Coupling cluster_suzuki Suzuki Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation BX3 B(OH)₂X ArPdAr_prime->Pd0 Reductive Elimination Biaryl Ar-Ar' ArPdAr_prime->Biaryl Product ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Kumada_Coupling cluster_kumada Kumada Coupling Pd0 M(0)L_n (M=Ni, Pd) ArMX Ar-M(II)-X(L_n) Pd0->ArMX Oxidative Addition ArMAr_prime Ar-M(II)-Ar'(L_n) ArMX->ArMAr_prime Transmetalation MgX2 MgX₂ ArMAr_prime->Pd0 Reductive Elimination Biaryl Ar-Ar' ArMAr_prime->Biaryl Product ArX Ar-X Ar_prime_MgX Ar'-MgX

Caption: Catalytic cycle of the Kumada coupling.

Experimental Data Comparison

The following tables provide a comparative overview of representative experimental data for the synthesis of biaryl compounds using both Suzuki and Kumada couplings. Note that direct side-by-side comparisons under identical conditions are rare in the literature; therefore, these tables are compiled from different studies to illustrate the typical performance of each reaction.

Table 1: Suzuki Coupling - Synthesis of Substituted Biphenyls [6]

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OH)₂ (2)K₃PO₄Ethanol/H₂O651295
24-ChloroanisolePhenylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄Toluene1001292
31-Bromo-4-nitrobenzenePhenylboronic acidPd(OH)₂ (2)K₃PO₄Ethanol/H₂O651290
42-BromopyridinePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Dioxane/H₂O801688

Table 2: Kumada Coupling - Synthesis of Substituted Biphenyls

EntryAryl HalideGrignard ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylmagnesium bromideNiCl₂(dppp) (1)THF60496[4]
2Bromobenzene4-Methoxyphenylmagnesium bromidePd(PPh₃)₄ (2)THF25293[8]
31-Bromo-3,5-dimethylbenzene2-Methylphenylmagnesium bromideNiCl₂(dppe) (1)Diethyl ether251285[5]
44-BrombiphenylPhenylmagnesium bromideFe(acac)₃ (5) / TMEDA (10)THF/NMP250.599[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling is as follows[6]:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and palladium catalyst (e.g., Pd(OH)₂, 2 mol%).

  • Solvent Addition and Degassing: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. A degassed solvent mixture (e.g., Ethanol/H₂O, 3:1, 4 mL) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 65 °C) and stirred vigorously for the specified time (typically 4-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.

General Procedure for Kumada-Corriu Coupling

A representative protocol for the Kumada-Corriu coupling is as follows[4]:

  • Reaction Setup: All glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). To a Schlenk flask containing a magnetic stir bar is added the catalyst (e.g., NiCl₂(dppp), 1 mol%).

  • Reagent Addition: The aryl halide (1.0 mmol) is dissolved in an anhydrous ethereal solvent (e.g., THF, 5 mL) and added to the flask. The Grignard reagent (1.1 mmol, as a solution in THF or diethyl ether) is then added dropwise to the stirred solution at the appropriate temperature (often room temperature or below).

  • Reaction: The reaction mixture is stirred at the specified temperature for the required time (typically 0.5-12 hours). The reaction progress is monitored by TLC or GC.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or distillation to yield the pure biaryl product.

Logical Workflow for Reaction Selection

Reaction_Choice start Biaryl Synthesis Required functional_group Substrates contain sensitive functional groups (e.g., esters, ketones, nitriles)? start->functional_group suzuki Consider Suzuki Coupling functional_group->suzuki Yes reagent_availability Are Grignard reagents readily available or easily prepared? functional_group->reagent_availability No boronic_acid_stability Is the corresponding boronic acid stable? suzuki->boronic_acid_stability kumada Consider Kumada Coupling optimize_kumada Optimize Kumada Conditions (catalyst, temperature) kumada->optimize_kumada reagent_availability->suzuki No reagent_availability->kumada Yes boronic_acid_stability->kumada No optimize_suzuki Optimize Suzuki Conditions (base, ligand, solvent) boronic_acid_stability->optimize_suzuki Yes

Caption: Decision workflow for choosing between Suzuki and Kumada coupling.

Conclusion

Both the Suzuki-Miyaura and Kumada-Corriu couplings are highly effective methods for the synthesis of biaryl compounds. The choice between them is primarily dictated by the substrate's functional group tolerance. The Suzuki coupling is generally the more versatile and widely applicable method due to its exceptional tolerance for a broad range of functional groups and the use of stable, non-toxic organoboron reagents. In contrast, the Kumada coupling, while powerful and economical due to its use of readily available Grignard reagents, is limited by the high reactivity of these organometallics, which are incompatible with many common functional groups. For the synthesis of complex molecules in the later stages of a synthetic route, the Suzuki coupling is often the preferred choice. However, for simpler, more robust substrates where cost and atom economy are primary concerns, the Kumada coupling remains a valuable and efficient alternative.

References

assessing the thermal stability of polymers containing 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of polymers, with a focus on those containing nitrile and ether functionalities, akin to structures incorporating 4-(p-Tolyloxy)benzonitrile. Due to the limited availability of specific data on polymers with the precise 4-(p-Tolyloxy)benzonitrile moiety in publicly accessible literature, this guide will utilize data from the broader, closely related class of poly(arylene ether nitrile)s (PAENs). For a comprehensive comparison, the thermal properties of two well-established high-performance polymers, Polyether Ether Ketone (PEEK) and the polyimide Kapton®, are also presented.

Comparative Thermal Stability Analysis

The thermal stability of polymers is a critical factor in determining their application suitability, especially in environments where high temperatures are a concern. Key parameters for assessing thermal stability include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which marks the onset of chemical degradation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to determine these properties.

The data presented in the following table is a summary of typical values found in the literature for the respective polymer classes. It is important to note that the properties of a specific polymer can vary depending on its exact chemical structure, molecular weight, and processing conditions.

Polymer ClassGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA, N2) (°C)Char Yield at 800°C (TGA, N2) (%)
Poly(arylene ether nitrile)s (PAENs)154 - 251[1]418 - 520+[1][2]>50
Polyether Ether Ketone (PEEK)~143[3]~550 - 600[3]~45-50
Polyimide (Kapton®)>360~500 - 600[1]>60

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of polymer thermal stability. The following sections outline the standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and char yield of a polymer.

Typical Experimental Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is calibrated for temperature and mass.

  • Experimental Conditions:

    • Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-100 mL/min).

    • Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature, typically 800-1000 °C, to ensure complete decomposition.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The 5% weight loss temperature (Td5%) is often reported as the onset of decomposition. The percentage of mass remaining at the end of the experiment is the char yield.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is a key technique for determining the glass transition temperature (Tg) of amorphous or semi-crystalline polymers.

Typical Experimental Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).

  • Experimental Conditions:

    • Atmosphere: The measurement is conducted under an inert atmosphere, such as nitrogen, with a constant purge rate.

    • Heating and Cooling Cycles: A heat-cool-heat cycle is typically employed:

      • The first heating scan is performed to erase the thermal history of the sample.

      • The sample is then cooled at a controlled rate.

      • A second heating scan is performed at a controlled rate (e.g., 10 or 20 °C/min), and the data from this scan is used for analysis.

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The glass transition is observed as a step-like change in the baseline of the thermogram. The Tg is typically determined as the midpoint of this transition.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for assessing polymer thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis weigh Weigh 5-10 mg of Polymer place Place in TGA Crucible weigh->place calibrate Calibrate TGA set_params Set Atmosphere (N2) & Heating Rate calibrate->set_params heat Heat from Ambient to 800-1000 °C plot Plot Mass vs. Temperature determine_td Determine Td5% plot->determine_td determine_char Determine Char Yield plot->determine_char cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument cluster_run cluster_run cluster_instrument->cluster_run cluster_analysis cluster_analysis cluster_run->cluster_analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run (Heat-Cool-Heat) cluster_analysis Data Analysis weigh Weigh 5-10 mg of Polymer seal Seal in DSC Pan weigh->seal calibrate Calibrate DSC set_params Set Atmosphere (N2) & Scan Rates calibrate->set_params heat1 1st Heating Scan cool Controlled Cooling heat1->cool heat2 2nd Heating Scan cool->heat2 plot Plot Heat Flow vs. Temperature determine_tg Determine Tg from 2nd Heating Scan plot->determine_tg cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument cluster_run cluster_run cluster_instrument->cluster_run cluster_analysis cluster_analysis cluster_run->cluster_analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Objective Comparison

  • Poly(arylene ether nitrile)s (PAENs): This class of polymers generally exhibits high thermal stability, with glass transition temperatures often exceeding 200 °C and decomposition temperatures well above 400 °C.[1] The presence of aromatic rings, ether linkages, and polar nitrile groups contributes to their rigidity and strong intermolecular interactions. The nitrile groups can also undergo cross-linking reactions at elevated temperatures, further enhancing thermal stability and leading to high char yields.

  • Polyether Ether Ketone (PEEK): PEEK is a semi-crystalline thermoplastic renowned for its exceptional thermal and chemical stability.[3] Its high melting point and good retention of mechanical properties at elevated temperatures make it a material of choice for demanding applications. While its glass transition temperature is lower than that of many high-performance polyimides, its overall thermal stability is excellent.

  • Polyimide (Kapton®): Aromatic polyimides like Kapton® are at the pinnacle of thermally stable polymers. They possess very high glass transition temperatures and exceptional resistance to thermal degradation, with decomposition often occurring above 500 °C.[1] The rigid aromatic and imide structures are responsible for their outstanding thermal performance.

References

Safety Operating Guide

Proper Disposal of 4-(p-Tolyloxy)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(p-Tolyloxy)benzonitrile, ensuring compliance and minimizing risk.

4-(p-Tolyloxy)benzonitrile is a stable aromatic nitrile compound utilized in various research and development applications, including the synthesis of pharmaceuticals and agrochemicals.[1][2] While noted for its relative stability and low toxicity, adherence to proper disposal protocols is mandatory to ensure a safe laboratory environment and prevent environmental contamination.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 4-(p-Tolyloxy)benzonitrile and its waste should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for 4-(p-Tolyloxy)benzonitrile, pertinent to its handling and disposal.

PropertyValue
Chemical Formula C₁₄H₁₁NO
Molecular Weight 209.25 g/mol
Appearance White crystals
Melting Point 70-76 °C
Storage Temperature 0-8 °C

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 4-(p-Tolyloxy)benzonitrile is through an approved hazardous waste disposal service. In-lab treatment is not recommended for this class of compound.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for 4-(p-Tolyloxy)benzonitrile and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. At a minimum, segregate halogenated and non-halogenated solvent wastes.[3]

2. Container Selection and Labeling:

  • Use a container made of a material compatible with aromatic nitriles. A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is appropriate.

  • The container must be in good condition, free from leaks or cracks.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "4-(p-Tolyloxy)benzonitrile," and the approximate quantity. Follow all institutional and local regulations for hazardous waste labeling.[3]

3. Waste Collection:

  • For solid waste, carefully transfer the 4-(p-Tolyloxy)benzonitrile into the designated waste container.

  • For solutions containing 4-(p-Tolyloxy)benzonitrile, pour the liquid waste into the appropriate container, avoiding splashes.

  • For empty containers of the original product, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.

  • Ensure the storage area is away from heat, sparks, and open flames, as benzonitrile-related compounds can be combustible.[5][6]

5. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

  • Provide them with accurate information about the contents of the container. The final disposal method, likely high-temperature incineration, will be determined by the waste disposal facility in accordance with local, state, and federal regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 4-(p-Tolyloxy)benzonitrile.

DisposalWorkflow Disposal Workflow for 4-(p-Tolyloxy)benzonitrile Start Start: Generation of 4-(p-Tolyloxy)benzonitrile Waste Segregate Step 1: Segregate Waste (Solid vs. Liquid, Contaminated Materials) Start->Segregate Label Step 2: Prepare & Label Compatible Waste Container Segregate->Label Collect Step 3: Collect Waste (Transfer solid/liquid, rinse empty containers) Label->Collect Store Step 4: Securely Store Waste in Designated Accumulation Area Collect->Store ContactEHS Step 5: Contact EHS for Pickup & Provide Waste Information Store->ContactEHS Disposal Professional Disposal (e.g., Incineration) ContactEHS->Disposal

Caption: Disposal workflow for 4-(p-Tolyloxy)benzonitrile.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 4-(p-Tolyloxy)benzonitrile, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 4-(p-Tolyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(p-Tolyloxy)benzonitrile (CAS 37563-42-1). Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.

Chemical Properties and Hazards

4-(p-Tolyloxy)benzonitrile is a white crystalline solid. While specific toxicity data is limited, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Table 1: Physical and Chemical Properties of 4-(p-Tolyloxy)benzonitrile

PropertyValueSource
CAS Number37563-42-1AK Scientific, Inc.
Molecular FormulaC₁₄H₁₁NOChem-Impex[1]
Molecular Weight209.25 g/mol Chem-Impex[1]
AppearanceWhite crystalsChem-Impex[1]
Melting Point70-76 °CChem-Impex[1]
Purity≥ 99% (GC)Chem-Impex[1]
Storage Temperature0-8 °CChem-Impex[1]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 4-(p-Tolyloxy)benzonitrile is essential to prevent exposure and ensure a safe working environment. The following step-by-step operational workflow must be followed.

Experimental Workflow for Handling 4-(p-Tolyloxy)benzonitrile

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid in a Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: This diagram outlines the essential workflow for the safe handling of 4-(p-Tolyloxy)benzonitrile, from preparation to post-handling decontamination.

Personal Protective Equipment (PPE) Requirements:

To mitigate the risks associated with handling 4-(p-Tolyloxy)benzonitrile, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles with side shields that conform to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Hand Protection: Use chemical-resistant, impervious gloves, such as nitrile rubber.[2][3][4] Gloves should be inspected before use and replaced if any signs of degradation are present.

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.

Disposal Plan: Waste Management

Proper disposal of 4-(p-Tolyloxy)benzonitrile and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree

start Chemical Waste Generated is_contaminated Is the waste contaminated? start->is_contaminated empty_container Is the container empty? is_contaminated->empty_container No (Unused Chemical) dispose_hazardous Dispose as Hazardous Chemical Waste is_contaminated->dispose_hazardous Yes empty_container->dispose_hazardous No rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container Yes dispose_non_hazardous Dispose of as Non-Hazardous Waste (Consult Local Regulations) rinse_container->dispose_non_hazardous collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->dispose_hazardous

Caption: This decision tree provides a logical flow for the proper disposal of waste containing 4-(p-Tolyloxy)benzonitrile.

Disposal Procedures:

  • Chemical Waste: All waste containing 4-(p-Tolyloxy)benzonitrile, including contaminated solvents and reaction residues, must be collected in a designated, properly labeled, and sealed container for hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional and local regulations.

  • Regulatory Compliance: Chemical waste generators must adhere to all federal, state, and local regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain or in the general trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.